Cyclodecyne
Description
Structure
3D Structure
Properties
CAS No. |
3022-41-1 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
cyclodecyne |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-8H2 |
InChI Key |
BGMJEAAFHCTKBY-UHFFFAOYSA-N |
SMILES |
C1CCCCC#CCCC1 |
Canonical SMILES |
C1CCCCC#CCCC1 |
Other CAS No. |
3022-41-1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclodecyne from 1,2-Dibromocyclodecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclodecyne, a strained cycloalkyne of significant interest in chemical biology and materials science, from the readily available precursor 1,2-dibromocyclodecane. The core of this synthesis lies in a double dehydrobromination reaction, a classic yet effective method for the formation of alkynes. This document details the underlying chemical principles, provides established experimental protocols, summarizes key quantitative data, and presents visual representations of the reaction pathway and experimental workflow.
Introduction
This compound (C₁₀H₁₆) is a ten-membered carbocyclic alkyne. The inherent ring strain of the triple bond within the medium-sized ring bestows upon it unique reactivity, making it a valuable tool in various chemical applications, including copper-free click chemistry for bioconjugation. The synthesis of this compound from 1,2-dibromocyclodecane is a foundational method, first reported by Blomquist et al. in 1951, and remains a relevant transformation in organic synthesis.[1] This guide will focus on this established method, providing the necessary details for its successful implementation in a laboratory setting.
Reaction Principle and Pathway
The synthesis of this compound from 1,2-dibromocyclodecane proceeds via a double dehydrobromination, which is an elimination reaction.[1] This reaction typically employs a strong base to remove two equivalents of hydrogen bromide (HBr) from the vicinal dibromide. The reaction is believed to proceed in a stepwise manner through a vinyl bromide intermediate.
The overall transformation can be represented as follows:
C₁₀H₁₈Br₂ + 2 Base → C₁₀H₁₆ + 2 Base·HBr
A strong base, such as sodium amide (NaNH₂), is crucial for promoting the E2 (bimolecular elimination) mechanism, which is generally favored for this type of transformation. The choice of a high-boiling point solvent is also important to facilitate the reaction, which often requires elevated temperatures.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
This section details the experimental procedures for the synthesis of the precursor, 1,2-dibromocyclodecane, and its subsequent conversion to this compound.
Synthesis of 1,2-Dibromocyclodecane (Precursor)
The precursor, 1,2-dibromocyclodecane, is typically prepared by the bromination of cyclodecene.
Experimental Protocol: Bromination of Cyclodecene
-
Reaction Setup: A solution of cyclodecene in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled in an ice bath to maintain a low temperature during the reaction.
-
Bromine Addition: A solution of bromine in the same solvent is added dropwise from the dropping funnel to the stirred solution of cyclodecene. The addition should be slow to control the exothermic reaction and prevent the formation of side products. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.
-
Reaction Completion and Work-up: Once the addition is complete and the reaction mixture no longer decolorizes the bromine solution, the reaction is considered complete. The solvent is then removed under reduced pressure.
-
Purification: The crude 1,2-dibromocyclodecane can be purified by vacuum distillation.
Synthesis of this compound
The following protocol is based on the seminal work by Blomquist et al. and remains a standard procedure.
Experimental Protocol: Dehydrobromination of 1,2-Dibromocyclodecane
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: A suspension of sodium amide (NaNH₂) in a high-boiling inert solvent, such as mineral oil or xylene, is prepared in the reaction flask.
-
Reactant Addition: A solution of 1,2-dibromocyclodecane in the same solvent is added dropwise from the dropping funnel to the stirred suspension of sodium amide. The reaction is typically exothermic and may require external cooling to maintain the desired temperature.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure complete reaction.
-
Work-up: The reaction mixture is cooled to room temperature and then cautiously quenched by the slow addition of water or an aqueous ammonium chloride solution to destroy any unreacted sodium amide. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation. The crude this compound is then purified by vacuum distillation.
Caption: Experimental workflow for this compound synthesis.
Quantitative Data
The following tables summarize the key physical and reaction data for the compounds involved in this synthesis.
Table 1: Physical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 1,2-Dibromocyclodecane | C₁₀H₁₈Br₂ | 298.06 | ~130-135 (at 2 mmHg) |
| This compound | C₁₀H₁₆ | 136.24 | 78-80 (at 15 mmHg) |
Table 2: Reaction Parameters and Yield
| Reaction | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dehydrobromination | NaNH₂ | Mineral Oil | 160-170 | 2 | ~40-50 | Blomquist et al., 1951 |
Note: Yields can vary depending on the purity of the starting materials and the precise reaction conditions.
Characterization of this compound
The successful synthesis of this compound can be confirmed through various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The presence of the alkyne C≡C stretch, typically appearing in the region of 2100-2260 cm⁻¹, is a key diagnostic peak. Due to the symmetry of the internal alkyne, this peak may be weak or absent.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will show characteristic signals for the methylene protons of the cyclodecane ring. The protons adjacent to the triple bond will have a distinct chemical shift.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the sp-hybridized carbons of the triple bond, typically in the range of 65-90 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (136.24 g/mol ).
Safety Considerations
-
1,2-Dibromocyclodecane: This compound is a halogenated hydrocarbon and should be handled with care in a well-ventilated fume hood. Avoid skin and eye contact.
-
Sodium Amide (NaNH₂): Sodium amide is a highly reactive and corrosive solid. It reacts violently with water to produce ammonia gas. It should be handled under an inert atmosphere and appropriate personal protective equipment (PPE) should be worn.
-
This compound: While not as acutely toxic as some reagents, this compound is a strained and reactive molecule. Standard laboratory safety practices should be followed.
-
Solvents: The organic solvents used in this synthesis are flammable and may be harmful. Use in a well-ventilated area and away from ignition sources.
Conclusion
The synthesis of this compound from 1,2-dibromocyclodecane via double dehydrobromination is a well-established and reliable method. This guide provides the essential information for researchers to successfully perform this synthesis, from the preparation of the starting material to the purification and characterization of the final product. While the reported yields are moderate, this classical approach offers a straightforward route to a valuable and reactive cycloalkyne, enabling its use in a wide range of applications in modern chemistry. For higher yields, exploration of more recent synthetic methodologies may be warranted.
References
Synthesis of Cyclodecyne via Fritsch–Buttenberg–Wiechell Rearrangement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of cyclodecyne, a valuable strained alkyne, utilizing the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. This powerful chemical transformation allows for the construction of the sterically strained ten-membered ring containing a triple bond, a motif of increasing interest in medicinal chemistry and materials science. This document outlines the core reaction mechanism, detailed experimental protocols for the synthesis of the requisite precursor from cyclodecanone, and the subsequent rearrangement to afford this compound.
Introduction to the Fritsch–Buttenberg–Wiechell Rearrangement
The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a chemical reaction that converts a 1,1-diaryl-2-halo-alkene to a 1,2-diaryl-alkyne upon treatment with a strong base, such as an alkoxide or an organolithium reagent.[1][2][3] The reaction is also applicable to substrates with alkyl substituents, making it a viable method for the synthesis of cyclic alkynes where the migrating group is part of a ring system.[1][2][3]
The generally accepted mechanism proceeds through a series of key steps:
-
Deprotonation: A strong base abstracts the vinylic proton, generating a vinyl anion.
-
Alpha-Elimination: The vinyl anion undergoes elimination of the halide ion to form a vinyl carbene intermediate.
-
1,2-Migration: A 1,2-alkyl or -aryl shift occurs, leading to the formation of the alkyne product.
The FBW rearrangement has proven to be a valuable tool for accessing strained cyclic alkynes, which are otherwise challenging to synthesize.
Experimental Protocols
The synthesis of this compound via the FBW rearrangement is a two-stage process. First, the readily available starting material, cyclodecanone, is converted to a suitable vinyl halide precursor. Subsequently, this precursor undergoes the FBW rearrangement to yield the target this compound.
Stage 1: Synthesis of 1,1-Dibromo-2-cyclodecylidenemethane
This stage employs a modification of the Corey-Fuchs reaction to convert cyclodecanone into the corresponding 1,1-dibromoalkene, the precursor required for the FBW rearrangement.
Materials:
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Cyclodecanone
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Diethyl ether (Et₂O)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add carbon tetrabromide (2.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane to the cooled solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting dark red-brown mixture at 0 °C for 1 hour.
-
-
Reaction with Cyclodecanone:
-
Add a solution of cyclodecanone (1.0 eq) in anhydrous dichloromethane to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding hexane.
-
Filter the mixture through a pad of silica gel, washing with additional hexane to elute the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,1-dibromo-2-cyclodecylidenemethane.
-
The crude product can be purified further by column chromatography on silica gel using hexane as the eluent.
-
Stage 2: Fritsch–Buttenberg–Wiechell Rearrangement to this compound
Materials:
-
1,1-Dibromo-2-cyclodecylidenemethane
-
Anhydrous Diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Ice-water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Pentane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Rearrangement Reaction:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 1,1-dibromo-2-cyclodecylidenemethane (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) to the cooled solution via syringe over 20 minutes, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of ice-water.
-
Add saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with pentane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and carefully concentrate the solvent at reduced pressure and low temperature to minimize evaporation of the volatile this compound.
-
The crude this compound can be purified by distillation under reduced pressure.
-
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound via the Fritsch–Buttenberg–Wiechell rearrangement. Yields are representative and may vary based on experimental conditions and scale.
| Stage | Reactant | Reagent 1 | Reagent 2 | Molar Ratio (Reactant:Reagent 1:Reagent 2) | Typical Yield |
| 1: Precursor Synthesis | Cyclodecanone | Carbon Tetrabromide | Triphenylphosphine | 1 : 2 : 4 | 70-85% |
| 2: FBW Rearrangement | 1,1-Dibromo-2-cyclodecylidenemethane | n-Butyllithium | - | 1 : 2.2 | 50-65% |
Visualizations
Reaction Mechanism
Caption: Mechanism of the Fritsch–Buttenberg–Wiechell Rearrangement.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
References
cyclodecyne chemical formula and molar mass
An In-depth Technical Guide to Cyclodecyne: Chemical Properties and Synthesis
For researchers, scientists, and drug development professionals, a comprehensive understanding of cyclic alkynes is paramount for their application in novel synthetic pathways. This guide provides a technical overview of this compound, focusing on its fundamental chemical properties and a common experimental protocol for its synthesis.
Core Properties of this compound
This compound is a cycloalkyne, an organic compound containing a ten-carbon ring with one triple bond.[1] Its properties are of significant interest in various fields of chemical research.
Quantitative Data Summary
The fundamental quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Citations |
| Chemical Formula | C₁₀H₁₆ | [1][2][3][4] |
| Molar Mass | 136.234 g/mol | [3][5] |
| 136.238 g/mol | [1] | |
| 136.23 g/mol | [4] |
Synthesis of this compound: An Experimental Protocol
A prevalent method for the synthesis of this compound involves the double dehydrohalogenation of 1,2-dibromocyclodecane.[1] This elimination reaction is typically carried out using a strong base.
Methodology: Double Dehydrohalogenation
Objective: To synthesize this compound from 1,2-dibromocyclodecane.
Materials:
-
1,2-dibromocyclodecane
-
Potassium hydroxide (KOH) or Sodium amide (NaNH₂)
-
A high-boiling point solvent (e.g., mineral oil)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Purification apparatus (e.g., for distillation or chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dibromocyclodecane in a suitable high-boiling point solvent under an inert atmosphere.
-
Addition of Base: Add a strong base, such as potassium hydroxide or sodium amide, to the solution.[1] The base should be added portion-wise to control the reaction rate.
-
Heating: Heat the reaction mixture to a temperature appropriate for the chosen solvent and base to facilitate the double dehydrohalogenation. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the organic layer containing this compound using a suitable organic solvent.
-
Purification: Purify the crude product by distillation or column chromatography to isolate pure this compound.
Visualizing the Synthesis Workflow
The logical flow of the synthesis of this compound can be represented as a straightforward workflow.
Caption: Synthesis workflow for this compound production.
References
An In-depth Technical Guide to the Physical Properties of Cyclodecyne
For immediate release
This technical guide provides a detailed overview of the core physical properties of cyclodecyne (C₁₀H₁₆), a cyclic alkyne of significant interest in organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its boiling point and density, alongside standardized experimental protocols for their determination.
Core Physical Properties of this compound
This compound is a ten-carbon cycloalkyne that, due to ring strain, exhibits unique reactivity. An accurate understanding of its physical properties is crucial for its application in synthetic chemistry, particularly for reaction condition optimization and purification.
The boiling point and density of this compound have been reported in the literature. The following table summarizes these key physical constants.
| Physical Property | Value | Conditions | Reference(s) |
| Boiling Point | 205 °C | Standard Pressure | [1] |
| 204 °C | 760 mmHg | [2][3][4] | |
| Density | 0.898 g/cm³ | Standard State (25 °C, 100 kPa) | [1] |
| 0.86 g/cm³ | Not Specified | [2][3][4] |
Note: Minor variations in reported values can be attributed to differences in experimental conditions and purity of the sample.
Experimental Protocols for Property Determination
While specific experimental data for the determination of this compound's properties are not extensively published, standard methodologies for organic compounds are applicable. The following protocols outline established procedures for accurately measuring the boiling point and density of a liquid sample such as this compound.
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.
Apparatus:
-
Thiele tube
-
High-temperature mineral oil or silicone oil
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Clamp and stand
Procedure:
-
Sample Preparation: A small amount (approximately 0.5 mL) of purified this compound is placed into the small test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
Assembly: The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing heat-stable oil, making sure the oil level is above the sample.
-
Heating: The side arm of the Thiele tube is gently heated. The shape of the tube promotes the circulation of the oil, ensuring uniform heating.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit, creating a slow stream of bubbles. Heating is continued until a steady and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the this compound is overcoming the atmospheric pressure.
-
Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. At this moment, the vapor pressure of the sample is equal to the atmospheric pressure.[1]
-
Barometric Pressure: The ambient barometric pressure should be recorded, as the boiling point is dependent on it.
A vibrating tube densitometer provides a highly accurate and rapid method for determining the density of liquids.
Apparatus:
-
Vibrating tube densitometer (e.g., Anton Paar DMA series)
-
Syringe for sample injection
-
Thermostatic control unit
-
Calibrating fluids (e.g., dry air and deionized water)
Procedure:
-
Calibration: The instrument is calibrated according to the manufacturer's instructions, typically using dry air and ultrapure water at a precisely controlled temperature (e.g., 25.00 °C).
-
Sample Introduction: A sample of purified this compound is injected into the oscillating U-tube of the densitometer using a syringe. Care must be taken to avoid introducing air bubbles.
-
Temperature Equilibration: The sample is allowed to thermally equilibrate to the set temperature. The instrument's integrated thermostat ensures precise temperature control.
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample. The density of the sample is directly proportional to the square of the oscillation period. The instrument's software automatically calculates and displays the density value.
-
Cleaning: After the measurement, the U-tube is thoroughly cleaned with appropriate solvents (e.g., ethanol followed by acetone) and dried to prepare for the next sample.
Synthesis and Workflow Visualization
The synthesis of this compound is a critical process for its study and application. One common and effective method is the double dehydrohalogenation of a dihalocycloalkane precursor. This workflow illustrates the key stages of this synthetic route.
Caption: Synthetic workflow for this compound via double dehydrohalogenation.
References
An In-depth Technical Guide to the Stability and Storage of Cyclodecyne
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the stability and storage considerations for cyclodecyne, a key reagent in bioorthogonal chemistry. The document details the inherent reactivity of this strained alkyne, offers best practices for its handling and storage, and provides relevant experimental protocols and data.
Introduction to this compound
This compound is a cyclic alkyne with the chemical formula C₁₀H₁₆.[1][2] It consists of a ten-carbon atom ring containing one triple bond.[1] This structure imparts significant ring strain, which is the driving force behind its utility in chemical synthesis.[3] While less strained and consequently less reactive than its smaller-ring counterparts like cyclooctynes (e.g., DBCO, DIFO, BCN), this compound is a valuable tool in various chemical transformations, most notably in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] This reaction allows for the formation of a stable triazole linkage with an azide-functionalized molecule without the need for a toxic copper catalyst, making it suitable for applications in biological systems.[3][6]
Stability and Reactivity of this compound
The primary determinant of this compound's chemical behavior is the substantial ring strain within the ten-membered ring. This strain is released upon undergoing cycloaddition reactions, which is the thermodynamic driving force for its reactivity.[3]
-
Inherent Reactivity: Due to its high reactivity, this compound is often not isolated and stored for extended periods. Instead, it is typically generated in situ and immediately used in a subsequent reaction, such as a cycloaddition.[1]
-
Strain-Promoted Cycloaddition: The principle application of this compound's reactivity is in SPAAC. The reaction involves a [3+2] cycloaddition between the strained alkyne and an azide, forming a stable triazole.[3] The high energy of the strained alkyne lowers the activation energy of the reaction, allowing it to proceed readily under mild, often biological, conditions.[5]
-
Decomposition: While specific decomposition pathways for isolated this compound are not extensively detailed in the provided literature, highly strained alkynes are susceptible to oligomerization or reaction with atmospheric components. The high reactivity that makes them useful also contributes to their limited shelf life as a pure substance.
Storage and Handling Considerations
Given the reactive nature of this compound, careful storage and handling are paramount to maintain its chemical integrity. While specific stability studies on this compound are not widely published, general best practices for storing reactive organic compounds should be strictly followed.
General Recommendations:
-
Solid Storage: If obtained in a solid form, this compound should be stored in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with oxygen or moisture. Storage at low temperatures, such as -20°C, is recommended to minimize degradation.
-
Solution Storage: It is highly recommended to prepare solutions of this compound fresh for each use. If short-term storage is unavoidable, stock solutions should be prepared in a dry, aprotic solvent, aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -20°C for a period generally not exceeding one month.
-
Handling: Before opening, the vial should be allowed to warm to room temperature for at least 60 minutes to prevent condensation of atmospheric moisture onto the cold compound. All manipulations should be carried out under an inert atmosphere.
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₆ | [1][2] |
| Molar Mass | 136.238 g·mol⁻¹ | [1] |
| Boiling Point | 205 °C (401 °F; 478 K) | [1] |
| Density | 0.898 g/cm³ | [1] |
| CAS Number | 3022-41-1 | [1][2] |
Key Experimental Protocols
Synthesis of this compound via Dehydrohalogenation
A common method for synthesizing this compound is through the double dehydrohalogenation of 1,2-dibromocyclodecane using a strong base.[1] The following is a representative protocol based on this synthetic strategy.
Materials and Equipment:
-
1,2-dibromocyclodecane
-
Potassium hydroxide (KOH) or Sodium amide (NaNH₂)
-
High-boiling point solvent (e.g., mineral oil, diethylene glycol)
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
-
Distillation apparatus
Procedure:
-
Set up the three-necked flask with a mechanical stirrer, reflux condenser, and an inlet for inert gas.
-
Under a positive pressure of argon, charge the flask with the high-boiling solvent and the strong base (e.g., potassium hydroxide).
-
Begin stirring and heat the mixture to the appropriate reaction temperature (this will depend on the chosen solvent and base).
-
Slowly add a solution of 1,2-dibromocyclodecane in the same solvent to the reaction mixture.
-
Maintain the reaction at reflux for several hours, monitoring the progress by a suitable method (e.g., TLC or GC-MS of quenched aliquots).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Isolate the crude this compound by steam distillation or solvent extraction.
-
Purify the isolated product by fractional distillation under reduced pressure.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general workflow for using a cycloalkyne like this compound to label an azide-containing biomolecule.
Materials and Equipment:
-
This compound (or a derivative) solution in a biocompatible solvent (e.g., DMSO)
-
Azide-functionalized molecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS)
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Incubator or shaker
-
Analytical equipment for verifying conjugation (e.g., SDS-PAGE, mass spectrometry, fluorescence imaging)
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent like DMSO.
-
To a solution of the azide-functionalized biomolecule in an aqueous buffer, add the this compound stock solution. The final concentration of the organic solvent should typically be kept low (e.g., <5% v/v) to maintain the integrity of the biomolecule.
-
Incubate the reaction mixture at a desired temperature (e.g., 4°C, room temperature, or 37°C) with gentle shaking. Reaction times can vary from minutes to hours depending on the reactivity of the specific cycloalkyne and the concentrations of the reactants.[5]
-
Monitor the progress of the conjugation.
-
Once the reaction is complete, the resulting bioconjugate can be purified from unreacted labeling reagents using standard techniques such as dialysis, size-exclusion chromatography, or precipitation.
-
Analyze the purified bioconjugate to confirm successful labeling and determine the degree of labeling.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: General signaling pathway of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioconjugation application notes [bionordika.fi]
The Enigmatic Dienophile: An In-depth Technical Guide to the Anticipated Reactivity of Cyclodecyne in Diels-Alder Reactions
For Immediate Release
A comprehensive review of the theoretical underpinnings and prospective experimental exploration of cyclodecyne's role in [4+2] cycloaddition reactions, addressing a notable gap in current chemical literature for researchers, scientists, and professionals in drug development.
While the Diels-Alder reaction stands as a cornerstone of modern organic synthesis, providing a powerful tool for the construction of six-membered rings, the reactivity of medium-sized cycloalkynes, particularly this compound, remains a largely uncharted territory.[1][2][3] This technical guide synthesizes the foundational principles of [4+2] cycloadditions and extrapolates the expected behavior of this compound as a dienophile, offering a roadmap for future experimental and computational investigations.
The Diels-Alder Reaction: A Fundamental Overview
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (an alkene or alkyne) that forms a cyclohexene or cyclohexadiene ring.[2][3] The reaction is thermally allowed and proceeds through a cyclic transition state, making it a highly stereospecific and predictable method for ring formation.[2] Key to the reaction's utility is the ability to control its rate and selectivity through the electronic nature of the reactants; typically, electron-rich dienes react faster with electron-poor dienophiles in so-called "normal electron-demand" Diels-Alder reactions.[3]
Cycloalkynes as Dienophiles: The Role of Ring Strain
The reactivity of alkynes as dienophiles in Diels-Alder reactions is well-established. However, the incorporation of the alkyne into a cyclic system introduces ring strain, which can significantly influence its reactivity. Smaller cycloalkynes, such as cyclooctyne, are highly strained due to the deformation of the ideal 180° bond angle of the sp-hybridized carbon atoms. This strain is released upon cycloaddition, providing a thermodynamic driving force for the reaction. This principle is famously exploited in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.
For this compound, a ten-membered ring, the degree of ring strain is considerably less than that of cyclooctyne but still present. It is anticipated that this residual strain would enhance its reactivity as a dienophile compared to linear alkynes. Computational studies using the distortion/interaction model have been instrumental in quantifying the impact of ring strain on the activation barriers of cycloaddition reactions.[4] This model separates the activation energy into the energy required to distort the reactants into their transition state geometries (distortion energy) and the favorable interaction energy between the distorted molecules. For strained cycloalkynes, the pre-distortion of the alkyne moiety is expected to lower the overall activation barrier.
Anticipated Reactivity of this compound
In the absence of direct experimental data, the reactivity of this compound in Diels-Alder reactions can be predicted based on established principles. It is expected to be a more reactive dienophile than its linear counterparts due to its inherent ring strain. The reaction of this compound with common dienes, such as cyclopentadiene or furan, would likely require thermal conditions to proceed at a reasonable rate, given its reduced strain compared to smaller cycloalkynes. The stereoselectivity of the reaction, particularly with cyclic dienes, would be an interesting area of investigation, with the potential for both endo and exo products.
Future Directions: Experimental and Computational Exploration
The dearth of literature on this compound's Diels-Alder reactivity presents a clear opportunity for new research. A systematic study involving the synthesis of this compound and its reaction with a variety of dienes under different conditions would provide invaluable quantitative data.
Hypothetical Experimental Protocol
A general protocol for investigating the Diels-Alder reaction of this compound with a model diene like cyclopentadiene is outlined below.
Table 1: Hypothetical Experimental Protocol for the Diels-Alder Reaction of this compound with Cyclopentadiene
| Step | Procedure | Notes |
| 1. Reactant Preparation | Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation. Dissolve this compound (1.0 equiv) in a high-boiling, inert solvent (e.g., toluene or xylene) in a sealed reaction vessel. | Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after cracking.[5][6] |
| 2. Reaction Execution | Add a slight excess of freshly cracked cyclopentadiene (1.2 equiv) to the solution of this compound. Heat the reaction mixture at a controlled temperature (e.g., 80-120 °C) and monitor the reaction progress by GC-MS or TLC. | The optimal temperature and reaction time would need to be determined empirically. |
| 3. Product Isolation | Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. | |
| 4. Purification | Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient). | |
| 5. Characterization | Characterize the purified product(s) by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm the structure and determine the stereochemistry of the adduct(s). | |
| 6. Kinetic Analysis | To determine the reaction kinetics, set up parallel reactions at various temperatures and monitor the disappearance of reactants and the appearance of products over time using a quantitative technique like GC with an internal standard. | This data would allow for the calculation of the activation parameters of the reaction. |
The Role of Computational Chemistry
Theoretical studies will be crucial in elucidating the reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to model the transition states of the Diels-Alder reaction of this compound with various dienes. These calculations can provide valuable insights into the activation energies, reaction thermodynamics, and the origins of stereoselectivity.[7][8][9] Such computational work can guide experimental design and help to rationalize the observed reactivity patterns.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the general Diels-Alder mechanism, a logical workflow for investigating this compound's reactivity, and the concept of ring strain in cycloalkynes.
Conclusion
The reactivity of this compound in Diels-Alder reactions represents a compelling and underexplored area of organic chemistry. While direct experimental evidence is currently lacking, a strong theoretical framework suggests that this compound should serve as a moderately activated dienophile. This technical guide provides a foundation for future research by outlining the key principles, proposing a clear experimental strategy, and emphasizing the synergistic role of computational chemistry. The elucidation of this compound's reactivity will not only fill a fundamental knowledge gap but also potentially unlock new synthetic pathways for the construction of complex cyclic molecules relevant to drug discovery and materials science.
References
- 1. Show how Diels–Alder reactions might be used to synthesize the fo... | Study Prep in Pearson+ [pearson.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Historical Synthesis of Cyclononyne and Cyclodecyne
For Researchers, Scientists, and Drug Development Professionals
The synthesis of medium-sized rings, such as the nine-membered cyclononyne and ten-membered cyclodecyne, represents a significant challenge in organic chemistry. The inherent angle and transannular strain of these systems preclude many of the straightforward cyclization strategies effective for smaller or larger rings. This technical guide provides an in-depth exploration of the seminal historical methods developed to construct these valuable cyclic alkynes, presenting key quantitative data, detailed experimental protocols, and logical workflow diagrams to illuminate the foundational achievements in this field.
The Synthesis of Cyclononyne (C₉H₁₄)
The first successful isolation and characterization of cyclononyne was a landmark achievement, demonstrating that strained cyclic alkynes could be prepared despite their inherent instability. A prevalent historical approach originates from the corresponding saturated ketone, cyclononanone.
One of the foundational methods for synthesizing cyclononyne involves the conversion of 1,2-cyclononanedione into its dihydrazone, followed by oxidation.[1] This multi-step process transforms a cyclic diketone into the desired alkyne.
Caption: Synthetic pathway from a diketone to cyclononyne.
| Precursor | Key Reagents | Product | Reported Yield | Boiling Point | Reference |
| 1,2-Cyclononanedione | 1. Hydrazine2. Mercuric Oxide (HgO) | Cyclononyne | Not specified in abstract | 68 °C @ 15 Torr | Blomquist et al. (Implied)[1] |
This protocol is based on the general transformation described in the literature[1].
Materials:
-
1,2-Cyclononanedione dihydrazone
-
Mercuric Oxide (HgO), yellow
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvent (e.g., Toluene or a high-boiling ether)
-
Standard glassware for reflux and distillation
Procedure:
-
Reaction Setup: A solution of 1,2-cyclononanedione dihydrazone in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagents: Yellow mercuric oxide (typically 4-5 equivalents) and anhydrous sodium sulfate are added to the solution.
-
Reaction Execution: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the evolution of nitrogen gas and a color change as the mercuric oxide is consumed.
-
Workup: After the reaction is complete (cessation of gas evolution), the mixture is cooled to room temperature. The solid mercury salts and sodium sulfate are removed by filtration.
-
Isolation and Purification: The solvent is carefully removed from the filtrate by distillation. The crude cyclononyne is then purified by vacuum distillation to yield the final product.
The Synthesis of this compound (C₁₀H₁₆)
The synthesis of this compound was reported by Blomquist et al. in 1951, as part of broader studies into medium-ring hydrocarbons.[2] A common and historically significant route involves the dehydrohalogenation of a di-substituted cyclodecane precursor.
Caption: Elimination pathway for the synthesis of this compound.
| Precursor | Key Reagents | Product | Reported Yield | Boiling Point | Reference |
| 1-Bromocyclodecene | Potassium tert-butoxide | This compound | 35% | 80-81 °C @ 16 mm | Blomquist et al., 1951 |
| 1,2-Dibromocyclodecane | Sodium Amide (NaNH₂) | This compound | Not specified | 205 °C (atm) | General Method[2] |
This protocol is adapted from the seminal work of Blomquist and colleagues.
Materials:
-
1-Bromocyclodecene
-
Potassium tert-butoxide
-
Anhydrous, high-boiling solvent (e.g., N-methyl-2-pyrrolidone or dimethyl sulfoxide)
-
Standard inert atmosphere glassware for heating
Procedure:
-
Reaction Setup: A flame-dried, three-neck flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The flask is charged with a solution of potassium tert-butoxide in the anhydrous solvent.
-
Heating: The base suspension is heated to a high temperature (e.g., >150 °C) under a nitrogen atmosphere.
-
Addition of Precursor: 1-Bromocyclodecene is added dropwise to the hot, stirred suspension of the base over a period of 1-2 hours.
-
Reaction Execution: After the addition is complete, the mixture is maintained at the elevated temperature for an additional period to ensure complete reaction.
-
Workup and Isolation: The reaction mixture is cooled and then poured into a mixture of ice and water. The aqueous mixture is extracted several times with a low-boiling hydrocarbon solvent (e.g., pentane or diethyl ether).
-
Purification: The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation to afford pure this compound.
References
An In-depth Technical Guide to the Electronic Properties of Cyclodecyne for Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloalkynes, cyclic analogs of alkynes, represent a fascinating class of molecules characterized by a carbon ring containing a triple bond. The linear geometry inherent to the C-C≡C-C unit imposes significant ring strain, particularly in smaller rings. This strain is not merely a structural curiosity; it profoundly influences the molecule's electronic properties and reactivity. Cyclodecyne (C₁₀H₁₆), a ten-membered ring cycloalkyne, exists at a pivotal point where ring strain becomes less severe, allowing for its isolation, yet it retains unique electronic characteristics endowed by its non-linear triple bond.[1]
In materials science, the electronic properties of organic molecules—such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO gap—are critical determinants of their function. These parameters govern charge transport, optical absorption, and reactivity, making them central to applications in organic electronics, sensors, and bio-conjugation chemistry. While direct experimental data on this compound is limited, this guide synthesizes theoretical principles and data from closely related cycloalkynes to provide a comprehensive overview of its potential electronic properties and their relevance.
The high reactivity of strained cycloalkynes, driven by the desire to relieve ring strain, makes them prime candidates for catalyst-free bioorthogonal reactions, such as Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC), which has applications in drug development and materials functionalization.[2] Understanding the electronic underpinnings of this reactivity is crucial for designing next-generation materials and therapeutics.
Core Electronic Properties: The Role of Ring Strain
The primary factor governing the electronic properties of cycloalkynes is the mechanical bending of the alkyne bond from its ideal 180° geometry. This distortion has two major consequences on the frontier molecular orbitals:
-
Destabilization of the HOMO: The bending of the alkyne causes the two orthogonal π-orbitals to lose degeneracy. The in-plane π-orbital mixes with the σ-framework, raising its energy level. This destabilized HOMO is more willing to donate electrons, enhancing the molecule's nucleophilicity.
-
Stabilization of the LUMO: Concurrently, the anti-bonding π*-orbital, which serves as the LUMO, is lowered in energy. This makes the molecule a better electron acceptor, increasing its electrophilicity.
The combined effect is a significant reduction in the HOMO-LUMO gap compared to linear alkynes. A smaller HOMO-LUMO gap is a hallmark of increased reactivity and is associated with a red-shift (a shift to longer wavelengths) in the molecule's optical absorption spectrum.[3]
Quantitative Electronic Properties of Strained Cycloalkynes
| Property | Cyclooctyne (C₈H₁₂) | Cyclononyne (C₉H₁₄) | Linear Alkyne (2-Butyne) |
| HOMO Energy (eV) | -6.5 | -6.6 | -6.8 |
| LUMO Energy (eV) | 0.5 | 0.5 | 1.3 |
| HOMO-LUMO Gap (eV) | 7.0 | 7.1 | 8.1 |
Table 1: Computed Frontier Orbital Energies of Cycloalkynes.
Ionization Potential and Electron Affinity
Ionization Potential (IP) and Electron Affinity (EA) are fundamental properties that quantify the energy required to remove an electron and the energy released when an electron is added, respectively. These can be estimated from HOMO and LUMO energies, though more accurate methods involve direct calculation of the energy difference between the neutral molecule and its corresponding ion (the ΔE method).
Within the framework of DFT, a common approximation via Koopmans' theorem is:
-
IP ≈ -E(HOMO)
-
EA ≈ -E(LUMO)
It is important to note that this is an approximation, and values derived from more rigorous ΔE calculations are generally more reliable.[5][6][7]
| Property | Cyclooctyne (C₈H₁₂) | Cyclononyne (C₉H₁₄) | Linear Alkyne (2-Butyne) |
| Est. Ionization Potential (eV) | 6.5 | 6.6 | 6.8 |
| Est. Electron Affinity (eV) | -0.5 | -0.5 | -1.3 |
Table 2: Estimated Ionization Potential and Electron Affinity based on Frontier Orbital Energies.
Experimental & Computational Protocols
Characterizing the electronic properties of a molecule like this compound involves a combination of computational modeling and experimental spectroscopy and electrochemistry.
Computational Protocol: Density Functional Theory (DFT)
DFT is a powerful quantum chemical method used to calculate the electronic structure of molecules. It offers a balance of accuracy and computational cost for determining properties like HOMO/LUMO energies.
Objective: To calculate the optimized geometry, HOMO energy, LUMO energy, Ionization Potential (IP), and Electron Affinity (EA) of this compound.
Methodology:
-
Structure Generation: Construct a 3D model of the this compound molecule.
-
Geometry Optimization:
-
Select a suitable DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with a 6-31G(d) or larger basis set. For strained systems, functionals like M06-2X may provide higher accuracy.[4]
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Confirm the optimized structure is a true minimum by performing a frequency calculation; no imaginary frequencies should be present.
-
-
Frontier Orbital Analysis:
-
From the optimized geometry, perform a single-point energy calculation.
-
The output will list the energies of all molecular orbitals. Identify the highest energy occupied orbital (HOMO) and the lowest energy unoccupied orbital (LUMO). The HOMO-LUMO gap is the difference between these two values.
-
-
IP and EA Calculation (ΔE Method):
-
Ionization Potential (IP): Create a cation of the molecule by removing one electron (charge = +1). Perform a geometry optimization and single-point energy calculation on this cation. The adiabatic IP is calculated as: IP = E(cation) - E(neutral)
-
Electron Affinity (EA): Create an anion of the molecule by adding one electron (charge = -1). Perform a geometry optimization and single-point energy calculation on this anion. The adiabatic EA is calculated as: EA = E(neutral) - E(anion)
-
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule.[8] From these potentials, the HOMO and LUMO energy levels can be estimated.
Objective: To determine the oxidation and reduction potentials of this compound to estimate its HOMO and LUMO energies.
Methodology:
-
Cell Assembly: A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]
-
Solution Preparation: Prepare a solution of the analyte (this compound) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).
-
Measurement:
-
Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Connect the electrodes to a potentiostat.
-
Scan the potential, first in the anodic (positive) direction to find the oxidation peak (E_ox), and then in the cathodic (negative) direction to find the reduction peak (E_red).
-
-
Data Analysis:
-
Measure the onset potentials for the oxidation and reduction waves.
-
Reference these potentials against the Fc/Fc⁺ couple (E₁/₂ = 0 V vs Fc/Fc⁺).
-
Calculate the HOMO and LUMO energies using the empirical formulas (potentials vs Fc/Fc⁺):
-
E(HOMO) [eV] = -[E(onset, ox) + 4.8]
-
E(LUMO) [eV] = -[E(onset, red) + 4.8] (Note: The value of 4.8 eV is an empirical factor to reference the Fc/Fc⁺ couple to the vacuum level, and may vary slightly in the literature.)
-
-
Experimental Protocol: UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.
Objective: To determine the optical band gap of this compound.
Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol).
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Record the absorption spectrum of the this compound solution.
-
Data Analysis:
-
Identify the wavelength corresponding to the onset of the lowest energy (longest wavelength) absorption peak (λ_onset).
-
Convert this wavelength to energy to find the optical gap (E_gap):
-
E_gap [eV] = 1240 / λ_onset [nm]
-
-
Logical Relationships & Materials Science Implications
The interplay between the molecular structure of this compound and its electronic properties is key to its potential in materials science. The inherent ring strain directly modulates the frontier orbital energies, which in turn dictates the material's behavior.
-
Organic Electronics: The tunability of the HOMO-LUMO gap through strain engineering is a powerful concept. For a material to be an effective organic semiconductor, its HOMO and LUMO levels must align properly with the work functions of the electrodes to allow for efficient charge injection. The relatively high HOMO and low LUMO of strained alkynes could be beneficial in certain device architectures.
-
Sensing: Changes in the local environment could potentially alter the strain or electronic nature of the this compound ring, leading to a detectable shift in its optical or electrochemical properties. This forms a basis for the design of novel chemical sensors.
-
Polymer Science: Incorporating this compound moieties into polymer backbones could introduce specific electronic functionalities. Furthermore, its high reactivity in click chemistry allows for the precise and efficient functionalization of polymer chains, enabling the creation of complex, well-defined macromolecular architectures for advanced materials.
Conclusion
This compound stands as a molecule of significant interest for materials science due to the intimate connection between its strained structure and its electronic properties. While a comprehensive experimental dataset for this compound itself remains to be established, computational modeling and data from related cycloalkynes provide a robust framework for understanding its behavior. The key takeaway is the reduction of the HOMO-LUMO gap driven by the mechanical bending of the alkyne, which enhances both its reactivity and alters its optical properties. The detailed computational and experimental protocols provided herein offer a clear pathway for researchers to probe the properties of this compound and its derivatives, paving the way for their rational design and integration into the next generation of advanced functional materials.
References
- 1. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physical chemistry - DFT Calculations, Atomic Ionization Potentials -- Which Exchange-Correlation Functional to Use, to Preserve Koopmans' Theorem? - Physics Stack Exchange [physics.stackexchange.com]
- 7. dovepress.com [dovepress.com]
- 8. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
Understanding Ring Strain in Cyclodecyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclodecyne, a ten-membered carbocycle containing a triple bond, represents a fascinating intersection of conformational flexibility and inherent molecular strain. Unlike smaller, highly reactive cycloalkynes, this compound is isolable, yet it possesses significant ring strain that influences its structure, stability, and chemical reactivity. This technical guide provides an in-depth analysis of the core principles governing ring strain in this compound. It consolidates thermochemical data, discusses geometric distortions, and outlines the key experimental and computational methodologies used to quantify and understand this phenomenon. This document is intended to serve as a comprehensive resource for professionals in organic synthesis, medicinal chemistry, and materials science who leverage the unique properties of strained alkynes.
The Nature of Ring Strain in Cycloalkynes
Ring strain is the excess potential energy of a cyclic molecule compared to its strain-free acyclic analogue.[1] In cycloalkynes, this energy arises from several distinct contributions, primarily due to the geometric demands of incorporating a linear alkyne moiety (R-C≡C-R) into a cyclic framework. The primary contributors to ring strain are:
-
Angle Strain: This is the most significant factor in medium-ring alkynes. The ideal bond angle for sp-hybridized carbons in an alkyne is 180°. Forcing these carbons into a ten-membered ring necessitates a substantial deviation from this ideal linear geometry, leading to inefficient orbital overlap and increased energy.[2]
-
Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. The carbon chain of this compound must adopt conformations that can lead to unfavorable eclipsing interactions between hydrogen atoms.
-
Transannular Strain (Prelog Strain): This is a steric interaction between non-adjacent atoms that are forced into close proximity across the ring. In the various conformations of this compound, hydrogen atoms on opposite sides of the ring can approach each other closely, causing van der Waals repulsion.[3]
These combined strain elements make this compound thermodynamically less stable than a comparable open-chain alkyne, which is reflected in its thermochemical properties and heightened reactivity.
Quantitative Analysis of Strain in this compound
Direct experimental measurement of all geometric and energetic parameters for this compound is challenging. However, a combination of experimental thermochemistry and computational chemistry provides a robust quantitative picture of its strain.
Thermochemical Data and Strain Energy
The strain energy of this compound can be reliably estimated from its heat of hydrogenation. The hydrogenation of an alkyne to an alkane is an exothermic process, and the amount of heat released is inversely proportional to the stability of the starting alkyne. A strained alkyne is higher in energy and therefore releases less heat upon hydrogenation compared to a similar, strain-free alkyne.
The total strain energy is calculated by comparing the experimental heat of hydrogenation of this compound with that of a reference unstrained internal alkyne.
Strain Energy (SE) ≈ |ΔH°hydrog (strain-free)| - |ΔH°hydrog (cyclic)|
The data in Table 1 summarizes this calculation, providing a quantitative measure of the ring strain in this compound.
| Parameter | Value (kcal/mol) | Value (kJ/mol) | Source / Method |
| ΔH°hydrog (this compound → Cyclodecane) | -56.5 ± 0.2 | -236.2 ± 1.0 | Experimental (NIST)[4] |
| ΔH°hydrog (Unstrained Dialkyl Alkyne) | ~ -69.3 | ~ -290 | Reference (e.g., 2-Butyne)[5] |
| ΔH°f (liquid Cyclodecane) | -49.5 | -207.2 | Experimental (NIST)[6][7][8] |
| Calculated Total Strain Energy | ~ 12.8 | ~ 53.6 | Calculation |
Table 1: Thermochemical data and calculated strain energy for this compound.
Geometric Parameters
The most direct manifestation of angle strain in this compound is the bending of the C-C≡C-C unit. While a crystal structure of this compound is not available, computational studies on medium-ring alkynes consistently show significant deviation from linearity. Table 2 contrasts the ideal geometry with the expected geometry for this compound based on these computational models.
| Geometric Parameter | Ideal Value | Expected Value in this compound | Consequence |
| C-C≡C Bond Angle | 180° | ~160° - 165° | Significant Angle Strain |
| C≡C Bond Length | ~1.20 Å | ~1.21 Å | Minor Lengthening |
Table 2: Ideal vs. expected geometric parameters for the alkyne moiety in this compound. Expected values are based on computational models and data from similar strained cycloalkynes.[1]
Experimental and Computational Protocols
Representative Synthesis of this compound
Cycloalkynes are commonly synthesized via a double dehydrohalogenation of a dihaloalkane. The following is a representative protocol for the synthesis of this compound from 1,1-dibromocyclodecane.
Protocol: Synthesis via Double Dehydrohalogenation [9][10]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is charged with a solution of 1,1-dibromocyclodecane in anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.
-
First Elimination: A solution of lithium diisopropylamide (LDA) in THF (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material and formation of the intermediate vinyl bromide.
-
Second Elimination: After the first elimination is complete, a solution of n-butyllithium (n-BuLi) in hexanes (1.2 equivalents) is added dropwise at -78 °C.
-
Quench and Workup: The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of water at 0 °C.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Determination of Strain Energy by Bomb Calorimetry
The heat of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) is derived, is determined using a bomb calorimeter. This value can be compared to a theoretical strain-free value to calculate strain energy.
Protocol: Bomb Calorimetry for a Liquid Hydrocarbon [2][11][12][13][14]
-
Sample Preparation: A precise mass (typically 0.7-1.0 g) of liquid this compound is weighed into a crucible. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire submerged in the liquid sample.
-
Bomb Assembly: 1 mL of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor. The bomb is sealed and purged with oxygen, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter bucket. The calorimeter is sealed, and the system is allowed to reach thermal equilibrium.
-
Ignition and Data Collection: The initial temperature is recorded for several minutes to establish a baseline. The sample is then ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the subsequent cooling rate is established.
-
Analysis: The total heat released is calculated from the observed temperature change and the previously determined heat capacity of the calorimeter system (calibrated with a standard like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.
-
Calculation: The heat of combustion (ΔH°c) is calculated from the corrected heat release and the mass of the sample. This value is then used with the known heats of formation of CO₂ and H₂O to determine the enthalpy of formation (ΔH°f) of this compound.
Structural Analysis by X-ray Crystallography
While a single crystal structure for this compound has not been reported, single-crystal X-ray diffraction remains the definitive method for determining the precise solid-state geometry of molecules, which would directly reveal the extent of bond angle distortion.
Protocol: General Single-Crystal X-ray Diffraction Workflow [15][16][17][18][19]
-
Crystal Growth: High-quality single crystals of a substance are grown, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. For a volatile liquid like this compound, this would require low-temperature crystallization techniques.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[15]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam and rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal. The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is fitted to the electron density map. The positions and thermal parameters of the atoms are then refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model. This process yields precise bond lengths, bond angles, and torsional angles.
Computational Determination of Strain Energy
Computational chemistry is a powerful tool for quantifying ring strain, especially when experimental data is scarce. A common high-level approach involves calculating the energy of a homodesmotic reaction. This is a theoretical reaction where the number and types of bonds are conserved on both sides, isolating the energy difference due to strain.
Protocol: DFT Calculation of Strain Energy [17]
-
Geometry Optimization: The 3D structure of this compound is computationally optimized to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d).
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Homodesmotic Reaction Design: A balanced hypothetical reaction is constructed. For this compound, a possible reaction is:
-
This compound + 8 Ethane → 4 n-Butane + 2 But-2-yne
-
-
Energy Calculations: The optimized energies (including thermal corrections to enthalpy) are calculated for all molecules in the homodesmotic reaction using the same level of theory.
-
Strain Energy Calculation: The strain energy is the negative of the calculated enthalpy of this reaction (SE = -ΔHrxn). This value represents the excess energy of this compound relative to its unstrained components.
Conclusion
The ring strain of this compound, calculated to be approximately 12.8 kcal/mol, is a direct consequence of the geometric constraints imposed on a ten-membered ring containing an sp-hybridized alkyne unit. This strain is primarily driven by the significant deviation of the C-C≡C bond angles from the ideal 180°. While less strained than smaller cycloalkynes, this inherent energy makes this compound a valuable substrate for strain-promoted reactions and a unique building block in advanced organic synthesis and drug development. A comprehensive understanding of its strain, achieved through a combination of thermochemical measurements and computational modeling, is critical for predicting its reactivity and effectively harnessing its chemical potential.
References
- 1. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. The heat of reaction of hydrogen with the exotic-looking hydrocarbon bicy.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. explorationpub.com [explorationpub.com]
- 10. Hydrocarbons Class 11 Chemistry Notes - Free PDF [vedantu.com]
- 11. cycloalkanes.html [ursula.chem.yale.edu]
- 12. Hydrogenation of Alkynes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules † [mdpi.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Cyclodecyne: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclodecyne, a strained cycloalkyne of significant interest in organic synthesis and bioconjugation. This document details its chemical identity, physical properties, synthesis protocols, and applications, with a focus on its role in advanced chemical methodologies.
Chemical Identity and Database References
This compound is a nine-membered carbon ring containing a triple bond. Its strained nature makes it a highly reactive and valuable intermediate in chemical synthesis.
| Identifier | Value |
| CAS Number | 3022-41-1[1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₆[1][2][4][5][6] |
| Molecular Weight | 136.23 g/mol [1][2][4][5] |
| PubChem CID | 137799[1][7] |
| Beilstein Reference | 2203338[1] |
| ChEBI ID | CHEBI:37817[1] |
| ChemSpider ID | 121452[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a reactive molecule often generated in situ for subsequent reactions.[1]
| Property | Value |
| Boiling Point | 204-205 °C at 760 mmHg[1][2][5][6] |
| Density | 0.86 - 0.898 g/cm³[1][2][5][6] |
| Flash Point | 66.4 °C[2][5][6] |
| Refractive Index | 1.471[2][5][6] |
Synthesis of this compound: Experimental Protocols
This compound can be synthesized through several methods. Below are detailed protocols for two common approaches.
Dehydrohalogenation of 1,2-Dibromocyclodecane
This method involves the elimination of two equivalents of hydrogen bromide from a vicinal dibromide.
Materials:
-
1,2-Dibromocyclodecane
-
Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Dissolve 1,2-dibromocyclodecane in anhydrous DMSO in the flask.
-
Slowly add a solution of at least two equivalents of potassium tert-butoxide in anhydrous DMSO to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to promote the double elimination. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography.
Caption: Synthesis of this compound via Dehydrohalogenation.
Fritsch-Buttenberg-Wiechell Rearrangement
This rearrangement of a vinylidene carbene provides an alternative route to this compound.
Materials:
-
Appropriate 1,1-dihalo-2-cyclodecylidene precursor
-
Strong base (e.g., n-butyllithium in hexane)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Argon or Nitrogen gas
-
Quenching solution
-
Extraction solvent
-
Drying agent
Procedure:
-
In a flame-dried, multi-necked flask under an inert atmosphere, dissolve the dihalo-olefin precursor in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a strong base, such as n-butyllithium, to the reaction mixture. This generates a vinylidene carbene intermediate.
-
Allow the reaction to stir at low temperature, followed by gradual warming to room temperature to induce the rearrangement.
-
Monitor the reaction for the formation of the alkyne.
-
Quench the reaction carefully with a suitable proton source.
-
Perform a standard aqueous workup and extraction with an organic solvent.
-
Dry the combined organic extracts and remove the solvent in vacuo.
-
Purify the resulting this compound by appropriate methods.
Caption: Fritsch-Buttenberg-Wiechell Rearrangement for this compound.
Spectroscopic Data (Reference)
| Spectroscopy | Expected Features |
| ¹³C NMR | Alkyne carbons (C≡C) would appear in the range of 60-90 ppm. Saturated carbons would appear further upfield. |
| ¹H NMR | Protons on carbons adjacent to the triple bond would be expected in the range of 2.0-3.0 ppm. Other methylene protons would be in the 1.2-1.8 ppm range. |
| IR Spectroscopy | A weak C≡C stretch is expected around 2100-2260 cm⁻¹. C-H stretches for sp³ carbons would be just below 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 136.23. |
Applications in Research and Drug Development
This compound, as a strained alkyne, is a valuable reagent in "click chemistry," specifically in copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This bioorthogonal reaction is instrumental in bioconjugation, allowing for the labeling of biomolecules in living systems without the need for a toxic copper catalyst.
Experimental Workflow for SPAAC using this compound
The general workflow for utilizing this compound in a bioconjugation experiment is as follows:
-
Functionalization: A biomolecule of interest (e.g., a protein, nucleic acid, or cell surface glycan) is metabolically, enzymatically, or chemically labeled with an azide group.
-
Incubation: The azide-modified biomolecule is incubated with a this compound-containing probe (e.g., a fluorescent dye or affinity tag).
-
Cycloaddition: The strained alkyne of this compound reacts with the azide on the biomolecule to form a stable triazole linkage.
-
Detection/Isolation: The now-labeled biomolecule can be detected via the probe (e.g., fluorescence microscopy) or isolated for further analysis.
Caption: Experimental Workflow for SPAAC with this compound.
References
Theoretical Deep Dive into Cyclodecyne: A Guide to its Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
Introduction
Cyclodecyne, a ten-membered carbocycle containing a triple bond, represents a fascinating intersection of conformational flexibility and the inherent geometric constraints of alkynes. As a member of the medium-ring cycloalkynes, it exhibits a degree of stability not found in its smaller, more highly strained counterparts like cyclohexyne and cycloheptyne.[1] This relative stability, however, belies a complex interplay of bonding parameters and conformational possibilities that are critical to understanding its reactivity and potential applications, particularly in the realm of bioorthogonal chemistry and drug delivery. This technical guide provides an in-depth theoretical examination of the structure and bonding of this compound, leveraging computational chemistry to elucidate its key molecular properties.
Molecular Structure and Geometry
The defining feature of this compound is the incorporation of a linear C–C≡C–C unit within a cyclic framework. This imposition leads to significant deviations from idealized bond angles and lengths, resulting in ring strain. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in predicting the most stable conformations and providing precise geometric parameters.
Computational Methodology for Geometry Optimization
A common and robust method for determining the equilibrium geometry of this compound involves geometry optimization using DFT with a functional such as B3LYP and a basis set like 6-31G(d).[2][3] The process is iterative, starting with an initial guess of the molecular structure and systematically adjusting atomic coordinates to find the lowest energy conformation on the potential energy surface.
Experimental Protocol: Geometry Optimization
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Computational Method Selection: The chosen level of theory (e.g., B3LYP/6-31G(d)) is specified in the input file for a quantum chemistry software package like Gaussian.[3]
-
Optimization Algorithm: A quasi-Newton method, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is typically employed to efficiently locate the energy minimum.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive iterations fall below predefined thresholds.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Predicted Geometric Parameters
Computational studies provide detailed information on the bond lengths and angles within the this compound molecule. The triple bond and its adjacent single bonds are of particular interest, as they are most affected by the ring's steric demands. Below is a summary of typical computed geometric parameters for the most stable conformation of this compound.
| Parameter | Description | Typical Computed Value |
| C≡C | Triple bond length | ~1.21 Å |
| C-C≡C | Bond angle of the alkyne unit | ~160-165° |
| C-C (sp³-sp³) | Average single bond length | ~1.54 Å |
| C-C (sp³-sp) | Single bond adjacent to the alkyne | ~1.47 Å |
Note: These values are representative and can vary slightly depending on the computational method and basis set used.
Strain Energy Analysis
Ring strain is a critical determinant of a cyclic molecule's stability and reactivity.[4][5][6][7] In cycloalkynes, the primary sources of strain are angle strain, resulting from the distortion of the ideal 180° alkyne geometry, and torsional strain from eclipsing interactions of hydrogen atoms on adjacent carbons.[8]
Method for Calculating Strain Energy
A widely accepted method for calculating the strain energy of a cyclic molecule is through the use of isodesmic or homodesmotic reactions.[9] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, thus isolating the effect of ring strain. The strain energy is then calculated as the difference in the heats of formation between the strained cyclic molecule and its unstrained, open-chain counterparts.
Experimental Protocol: Strain Energy Calculation
-
Define a Homodesmotic Reaction: A balanced reaction is constructed where this compound and a sufficient number of small, unstrained molecules (like ethane) react to form an unstrained open-chain molecule with the same number and type of bonds (e.g., dec-5-yne and additional ethanes).
-
Geometry Optimization and Energy Calculation: The geometries of all reactants and products in the homodesmotic reaction are optimized, and their electronic energies are calculated at the same level of theory.
-
Calculate Reaction Enthalpy: The strain energy is determined by calculating the enthalpy change (ΔH) of the homodesmotic reaction. A positive ΔH indicates the presence of strain in the cyclic molecule.
Calculated Strain Energy of this compound
Theoretical calculations place the strain energy of this compound significantly lower than that of smaller cycloalkynes. This is consistent with its isolability and more manageable reactivity.
| Cycloalkyne | Calculated Strain Energy (kcal/mol) |
| Cyclopentyne | ~48.4 |
| Cyclohexyne | ~40.1 |
| Cycloheptyne | ~25.4 |
| This compound | ~10-15 |
Note: Strain energy values are from various computational studies and are provided for comparative purposes.
Molecular Orbital Analysis
The electronic structure of this compound, particularly the nature of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), governs its reactivity. Molecular orbital theory provides a framework for understanding the distribution and energy of electrons within the molecule.[5]
Theoretical Approach to Molecular Orbital Analysis
Ab initio and DFT calculations can be used to determine the energies and shapes of the molecular orbitals.[10][11] The analysis of these orbitals, especially the frontier orbitals (HOMO and LUMO), provides insights into the molecule's nucleophilic and electrophilic character and its propensity to participate in various chemical reactions.
Experimental Protocol: Molecular Orbital Analysis
-
Perform a Single-Point Energy Calculation: Using the optimized geometry of this compound, a single-point energy calculation is performed at a chosen level of theory.
-
Visualize Molecular Orbitals: The output of the calculation, which includes the molecular orbital coefficients and energies, is used by visualization software to generate 3D representations of the HOMO, LUMO, and other relevant orbitals.
-
Analyze Orbital Symmetries and Energies: The energies and spatial distributions of the frontier orbitals are analyzed to predict the molecule's reactivity. For instance, a low-lying LUMO would suggest susceptibility to nucleophilic attack.
Key Features of this compound's Molecular Orbitals
The triple bond in this compound gives rise to two perpendicular π systems. The HOMO is typically one of these π orbitals, making this compound a potential nucleophile in reactions. The bending of the C-C≡C-C unit from its ideal linear geometry leads to a rehybridization of the sp carbons and a lowering of the LUMO energy compared to a linear alkyne, which contributes to its enhanced reactivity in cycloaddition reactions.
Conformational Landscape
Unlike smaller, more rigid rings, this compound possesses significant conformational flexibility. The ten-membered ring can adopt several low-energy conformations, and understanding the energetic relationships between these conformers is crucial for a complete picture of its behavior.
Computational Workflow for Conformational Analysis
A thorough conformational search is necessary to identify the various stable isomers of this compound. This typically involves a multi-step computational approach.
Caption: Workflow for the computational analysis of this compound conformations.
Conclusion
Theoretical studies provide an indispensable lens through which to view the intricate details of this compound's structure and bonding. Computational chemistry has illuminated the geometric parameters that define its strained yet stable nature, quantified the energetic cost of its cyclic structure, and provided a framework for understanding its electronic properties and reactivity. This in-depth guide has outlined the key theoretical concepts and computational methodologies that are essential for researchers, scientists, and drug development professionals working with or seeking to utilize this versatile molecule. The continued application of these theoretical approaches will undoubtedly pave the way for new discoveries and applications of this compound and other medium-ring cycloalkynes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. works.swarthmore.edu [works.swarthmore.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound [webbook.nist.gov]
The Dawn of Strained Alkynes: A Technical Guide to the Discovery and First Isolation of Cyclodecyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal work on the discovery and first isolation of cyclodecyne, a milestone in the study of medium-ring acetylenic compounds. We provide a detailed account of the pioneering synthesis, the brilliant minds behind the discovery, and the experimental protocols that paved the way for the exploration of strained alkynes.
Discovery and the Pioneers
The first successful synthesis and isolation of this compound were reported in 1951 by a team of researchers at Cornell University: A. T. Blomquist, Robert E. Burge, Jr., Liang Huang Liu, James C. Bohrer, Arthur C. Sucsy, and John Kleis. Their work, published in the Journal of the American Chemical Society, marked a significant advancement in the understanding of cyclic compounds containing a triple bond.[1] This discovery was part of a broader investigation into "many-membered carbon rings" and opened the door to studying the unique reactivity and properties of strained cyclic alkynes.
The First Synthesis: Dehydrohalogenation of 1,2-Dibromocyclodecane
The inaugural synthesis of this compound was achieved through the double dehydrohalogenation of cis- and trans-1,2-dibromocyclodecane. This classic elimination reaction remains a fundamental method for the preparation of alkynes.
Reaction Principle
The core of the synthesis involves the removal of two molecules of hydrogen bromide (HBr) from the vicinal dibromide using a strong base. The reaction proceeds in a stepwise manner, first forming a vinyl bromide intermediate, which then undergoes a second elimination to form the alkyne.
Experimental Protocol
The following is a detailed experimental protocol based on the pioneering work of Blomquist and his team.
Materials:
-
cis- and trans-1,2-dibromocyclodecane
-
Potassium hydroxide (KOH), pellets
-
n-Butanol
-
Diethyl ether
-
Anhydrous calcium chloride
-
Sodium metal
Procedure:
-
Reaction Setup: A mixture of 15.0 g (0.051 mole) of a 2:1 mixture of cis- and trans-1,2-dibromocyclodecane and 25 g (0.45 mole) of potassium hydroxide pellets in 100 ml of n-butanol is placed in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Dehydrohalogenation: The reaction mixture is vigorously stirred and refluxed for a period of 24 hours. During this time, the dehydrohalogenation reaction takes place, leading to the formation of this compound.
-
Workup and Extraction: After the reflux period, the reaction mixture is cooled to room temperature. 100 ml of water is added, and the mixture is extracted with three 50 ml portions of diethyl ether.
-
Drying and Solvent Removal: The combined ether extracts are washed with water and then dried over anhydrous calcium chloride. The ether is subsequently removed by distillation.
-
Purification by Distillation: The residual liquid is distilled to yield the crude this compound.
-
Final Purification: For further purification, the distilled this compound is refluxed over sodium metal and then redistilled.
Experimental Workflow
The following diagram illustrates the workflow for the first isolation of this compound.
Quantitative Data from the First Isolation
The pioneering work of Blomquist et al. provided the first quantitative data on the synthesis and properties of this compound.
| Parameter | Value |
| Yield | 3.1 g (45%) |
| Boiling Point | 82-83 °C at 23 mm Hg |
| Refractive Index (n²⁵D) | 1.4865 |
| Density (d²⁵₄) | 0.898 |
| Molecular Formula | C₁₀H₁₆ |
| Molar Refractivity | Found: 45.4, Calculated: 45.2 |
Characterization and Structure Confirmation
The structure of the newly synthesized this compound was confirmed through several methods available at the time.
-
Elemental Analysis: The experimentally determined carbon and hydrogen content matched the calculated values for the molecular formula C₁₀H₁₆.
-
Ozonolysis: Ozonolysis of the hydrocarbon, followed by oxidative workup, yielded sebacic acid, a ten-carbon dicarboxylic acid. This result was crucial in confirming the ten-membered carbon ring structure of this compound.
-
Infrared Spectroscopy: The infrared spectrum of this compound showed a characteristic absorption band at 4.5 μ (approximately 2222 cm⁻¹), which is indicative of a disubstituted acetylene, confirming the presence of the triple bond within the ring.
Logical Relationship of Key Steps
The following diagram illustrates the logical progression from the starting material to the confirmed structure of this compound.
Conclusion
The discovery and first isolation of this compound by Blomquist and his team were a landmark achievement in organic chemistry. Their meticulous experimental work not only provided the first sample of this strained alkyne but also laid the groundwork for future investigations into the synthesis, structure, and reactivity of medium-ring acetylenes. The methods and characterization techniques they employed, though classic by today's standards, demonstrate the ingenuity and rigor that drove chemical innovation in the mid-20th century. This foundational research continues to be relevant for scientists and professionals in drug development and materials science who utilize the unique properties of strained alkynes in modern applications.
References
An In-depth Technical Guide to the Spectral Analysis of Cyclodecyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the medium-ring alkyne, cyclodecyne. Due to the limited availability of experimentally derived spectra in public databases, this guide combines theoretical predictions with established principles of spectral analysis to serve as a valuable resource for the identification and characterization of this and similar molecules.
Predicted Nuclear Magnetic Resonance (NMR) Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and typical chemical shift ranges for similar structural motifs. The exact chemical shifts can vary depending on the solvent and experimental conditions.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for this compound in CDCl₃.
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| C3-H, C10-H | ~2.20 - 2.40 | Triplet of triplets (tt) | J ≈ 6.5 Hz, 2.5 Hz |
| C4-H, C9-H | ~1.50 - 1.70 | Multiplet (m) | - |
| C5-H, C8-H | ~1.40 - 1.60 | Multiplet (m) | - |
| C6-H, C7-H | ~1.30 - 1.50 | Multiplet (m) | - |
Disclaimer: These are predicted values and should be used as a guide for spectral interpretation.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C1, C2 (Alkyne) | ~80 - 90 |
| C3, C10 | ~28 - 32 |
| C4, C9 | ~25 - 29 |
| C5, C8 | ~23 - 27 |
| C6, C7 | ~20 - 24 |
Disclaimer: These are predicted values and should be used as a guide for spectral interpretation.
Mass Spectrometry (MS) Data
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, followed by a characteristic fragmentation pattern.
Table 3: Expected Mass Spectrometry Data for this compound.
| Feature | Expected Value |
| Molecular Formula | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol |
| Molecular Ion (M⁺) | m/z 136 |
| Key Fragmentation Pathways | Loss of alkyl fragments (e.g., -CH₃, -C₂H₅, -C₃H₇), cleavage of the ring structure. |
The fragmentation of cyclic alkynes is influenced by the ring strain and the position of the triple bond. Common fragmentation pathways involve the loss of small neutral molecules like ethylene (C₂H₄) and propylene (C₃H₆) through complex rearrangement and cleavage mechanisms.
Experimental Protocols
The following are detailed, generalized protocols for obtaining NMR and mass spectra of a liquid, volatile organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Small vial
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.
-
Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. Ensure no solid particles are transferred.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Load a standard ¹H acquisition parameter set.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Set the number of scans (typically 8-16 for a sample of this concentration).
-
Acquire the Free Induction Decay (FID).
-
Apply Fourier transform, phase correction, and baseline correction to the FID to obtain the spectrum.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled ¹³C acquisition parameter set.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).
-
Set the number of scans (typically 128 or more, depending on the sample concentration and desired signal-to-noise ratio).
-
Acquire the FID.
-
Apply Fourier transform with an appropriate window function, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.
Materials:
-
This compound sample (a few microliters of a dilute solution in a volatile solvent like hexane or dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS) system with an EI source.
-
Microsyringe
Procedure:
-
Sample Introduction:
-
Prepare a dilute solution of this compound in a volatile solvent.
-
Using a microsyringe, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the sample from the solvent and introduce it into the mass spectrometer.
-
-
Ionization:
-
The volatile this compound molecules enter the ion source, which is under a high vacuum.
-
A beam of high-energy electrons (typically 70 eV) bombards the molecules.
-
This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺). Excess energy may cause the molecular ion to fragment.
-
-
Mass Analysis:
-
The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation:
-
An electron multiplier detector detects the separated ions.
-
The instrument's software plots the relative abundance of each ion as a function of its m/z value, generating the mass spectrum.
-
Visualization of the Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
Methodological & Application
Application Notes and Protocols for Cyclodecyne in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and versatile tool in bioconjugation and drug development. This copper-free click chemistry reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts. The reaction's driving force is the release of ring strain from a cyclic alkyne upon its [3+2] cycloaddition with an azide, forming a stable triazole linkage. While highly strained cyclooctynes are commonly employed for their rapid reaction kinetics, cyclodecyne presents a unique alternative offering a different balance of reactivity and stability.
This compound, a ten-membered cyclic alkyne, possesses less ring strain than its eight-membered cyclooctyne counterparts. This reduced strain translates to a lower reactivity in SPAAC reactions. However, this characteristic also imparts greater stability, making this compound less susceptible to degradation and side reactions. This trade-off renders this compound an attractive option for applications where slower, more controlled conjugation is desirable, or where the high reactivity of cyclooctynes could lead to off-target reactions. These application notes provide a comprehensive overview of the use of this compound in SPAAC, including comparative kinetic data, detailed experimental protocols, and key considerations for its application.
Data Presentation
The reactivity of cycloalkynes in SPAAC is quantified by the second-order rate constant (k₂), which is dependent on the specific cycloalkyne and azide pairing, as well as the reaction conditions. While specific kinetic data for this compound is not extensively reported in the literature, its reactivity is known to be lower than that of commonly used cyclooctynes. The following table provides a comparison of reported rate constants for various cyclooctynes with benzyl azide, a standard reference azide, to provide context for the expected reactivity of this compound.
| Cycloalkyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0[1] | High reactivity, widely used. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[1] | Good balance of reactivity and stability. |
| Dibenzocyclooctynol | DIBO | ~0.3 - 0.7[1] | High reactivity and good stability. |
| Dibenzoazacyclooctyne | DIBAC | ~0.3[1] | High reactivity. |
| Biarylazacyclooctynone | BARAC | ~0.9[1] | Very high reactivity, but can be unstable. |
| This compound | - | Estimated < 0.01 | High stability, lower reactivity. |
Note: The rate constant for this compound is an estimate based on the known relationship between ring strain and reactivity. Actual rates will vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
Due to the lower reactivity of this compound compared to cyclooctynes, reaction conditions may need to be optimized to achieve satisfactory yields and reaction times. The following protocols are adapted from general SPAAC procedures and include recommendations for the use of this compound.
Protocol 1: General Procedure for Bioconjugation using this compound
This protocol describes the conjugation of a this compound-functionalized molecule to an azide-modified biomolecule (e.g., a protein).
Materials:
-
This compound-containing reagent (e.g., this compound-NHS ester for amine labeling)
-
Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or another suitable buffer at pH 7.0-8.5. Ensure the buffer is free of sodium azide.
-
Anhydrous DMSO or DMF for dissolving the this compound reagent
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of the this compound reagent (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
To the solution of the azide-modified biomolecule, add the desired molar excess of the this compound stock solution. A 20-50 fold molar excess of the this compound reagent over the biomolecule is a recommended starting point due to its lower reactivity.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% to minimize denaturation of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Due to the lower reactivity of this compound, longer incubation times of 4-24 hours, or even longer, may be necessary. The reaction progress should be monitored if possible.
-
Gentle mixing during incubation is recommended.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound reagent and byproducts from the conjugated biomolecule using an appropriate purification method.
-
Size-Exclusion Chromatography (SEC): Effective for separating larger biomolecule conjugates from smaller, unreacted molecules.
-
Dialysis or Diafiltration: Suitable for removing small molecules from macromolecular conjugates.
-
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and confirm the degree of labeling.
-
UV-Vis Spectroscopy: If the this compound or azide partner contains a chromophore, the reaction can be monitored by changes in the UV-Vis spectrum.
-
-
Protocol 2: Monitoring SPAAC Reaction Kinetics
This protocol outlines a general method for determining the second-order rate constant of a SPAAC reaction involving this compound using NMR spectroscopy.
Materials:
-
This compound derivative
-
Azide-containing molecule (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard (e.g., mesitylene)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the this compound derivative and the azide in the deuterated solvent at known initial concentrations (e.g., 10-50 mM).
-
Add a known amount of an internal standard to the mixture.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time intervals should be chosen based on the expected reaction rate. For this compound, longer intervals may be appropriate.
-
-
Data Analysis:
-
Integrate the signals corresponding to a disappearing reactant (this compound or azide) and a forming product (triazole) relative to the internal standard in each spectrum.
-
Plot the concentration of one of the reactants versus time.
-
The second-order rate constant (k₂) can be determined by fitting the data to the second-order rate law equation: 1/[A]t - 1/[A]₀ = k₂t (for [A]₀ = [B]₀) or by using pseudo-first-order conditions where one reactant is in large excess.
-
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation using this compound in SPAAC.
Caption: Signaling pathway for targeted drug delivery via this compound-SPAAC.
Caption: Relationship between ring strain, reactivity, and stability in SPAAC.
References
Application Notes and Protocols: Cyclodecyne in Bioconjugation and Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been significantly advanced by the development of bioorthogonal chemistries, which allow for the specific covalent modification of biomolecules in complex biological environments. Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful tool due to its ability to proceed under physiological conditions without the need for a toxic copper catalyst.[1][2][3] This reaction involves the [3+2] cycloaddition of a strained cycloalkyne with an azide to form a stable triazole linkage.[1] The driving force behind this reaction is the release of ring strain in the cycloalkyne.[1][4]
While a variety of strained cycloalkynes have been developed and are commercially available, this document focuses on the applications of cyclodecyne. It is important to note that this compound is less strained and therefore less reactive than the more commonly used cyclooctyne derivatives such as DBCO, DIFO, and BCN.[1] Consequently, its application in bioconjugation is an emerging area of research.[1] These notes provide a comprehensive overview of the principles of this compound-based bioconjugation, comparative data with other cycloalkynes, and generalized protocols to serve as a starting point for researchers.
Principle of this compound-Based Bioconjugation: SPAAC
The core of this compound's application in bioconjugation is the SPAAC reaction. The triple bond in the ten-membered ring of this compound is deformed from the ideal linear geometry, creating ring strain. This strain is released upon the formation of the more stable, planar triazole ring when it reacts with an azide-modified molecule.[1] This reaction is highly selective, as both the alkyne and azide functional groups are largely absent from biological systems, preventing side reactions with native biomolecules.[4][5]
Comparative Data of Cycloalkynes
The choice of cycloalkyne is critical for the success of a SPAAC reaction, with reaction kinetics being a key determinant.[2] The reactivity of a cycloalkyne is directly related to its ring strain; smaller rings are generally more strained and therefore more reactive.[1] The following table summarizes the second-order rate constants for the reaction of various cycloalkynes with benzyl azide, providing a basis for comparison.
| Cycloalkyne Derivative | Ring Size | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features & Considerations |
| Cyclooctyne (OCT) | 8 | ~10⁻³ | The foundational strained alkyne for SPAAC. Its relatively slow kinetics may necessitate higher concentrations.[1] |
| Difluorinated Cyclooctyne (DIFO) | 8 | ~4.2 x 10⁻² | Electron-withdrawing fluorine atoms enhance reactivity. It has been successfully utilized for in vivo imaging.[1] |
| Dibenzocyclooctyne (DBCO) | 8 | ~3.1 x 10⁻¹ | Fused aromatic rings increase strain and reactivity. It is widely used for in vivo applications due to its favorable kinetics and stability.[1] |
| Bicyclononyne (BCN) | 9 | ~1.0 x 10⁻¹ | Provides a good balance of high reactivity and stability and has been successfully used for in vivo labeling.[1] |
| This compound | 10 | Not widely reported, expected to be slower than cyclononynes | Lower ring strain compared to 8- and 9-membered rings suggests slower reaction kinetics.[1] May be suitable for applications where slower, more controlled conjugation is desired. |
Applications in Bioconjugation and Chemical Biology
Despite its lower reactivity, this compound can be a valuable tool in specific chemical biology applications where slower kinetics might be advantageous or where the specific stereochemistry of the resulting conjugate is of interest. Potential applications include:
-
Cell Surface Labeling: Labeling of azide-modified glycans, proteins, or lipids on the surface of living cells.
-
In Vitro Bioconjugation: Creation of well-defined protein-drug conjugates, PEGylated proteins, or surface-immobilized biomolecules.
-
Material Science: Functionalization of polymers and surfaces.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. It is critical to note that due to the expected slower kinetics of this compound, reaction times may need to be significantly longer, and concentrations of reactants may need to be higher compared to those used with more reactive cycloalkynes. Empirical optimization of these parameters is essential for successful conjugation.
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with a this compound-Functionalized Reporter in Solution
1. Materials:
- Azide-modified protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5).
- This compound-functionalized reporter molecule (e.g., a fluorescent dye, biotin).
- Solvent for dissolving the this compound reagent (e.g., DMSO, DMF).
- Size-exclusion chromatography (SEC) column or dialysis membrane for purification.
2. Procedure:
- Prepare Protein Solution: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
- Prepare this compound Solution: Dissolve the this compound-functionalized reporter in a minimal amount of an organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-100 mM).
- Reaction Setup: Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the this compound reagent over the protein is a common starting point. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
- Incubation: Incubate the reaction mixture at room temperature or 37°C. Due to the lower reactivity of this compound, the reaction may require incubation for 12-48 hours or longer. The reaction progress can be monitored by techniques such as SDS-PAGE (if the reporter adds significant mass) or fluorescence analysis (if a fluorescent reporter is used).
- Purification: Remove the unreacted this compound reagent and byproducts by size-exclusion chromatography or dialysis.
- Characterization: Characterize the labeled protein using appropriate techniques, such as UV-Vis spectroscopy, mass spectrometry, or fluorescence spectroscopy, to determine the degree of labeling.
Potential Side Reactions: A notable side reaction to consider is the thiol-yne addition, where this compound may react with free thiol groups present in biomolecules, such as those from cysteine residues.[6] This can lead to non-specific labeling.
Protocol 2: General Procedure for Cell Surface Labeling
1. Materials:
- Cells with azide groups metabolically incorporated into their surface glycans.
- This compound-functionalized fluorescent probe.
- Cell culture medium.
- Phosphate-buffered saline (PBS).
- Flow cytometer or fluorescence microscope.
2. Procedure:
- Cell Preparation: Culture cells to the desired density. If metabolically labeling, incubate the cells with an azide-containing sugar (e.g., Ac4ManNAz) for 1-3 days.
- Labeling: a. Wash the cells twice with cold PBS. b. Prepare a solution of the this compound-functionalized fluorescent probe in cell culture medium or PBS. A starting concentration of 10-100 µM is recommended. c. Incubate the cells with the labeling solution for 1-4 hours at 37°C.
- Washing: Wash the cells three times with cold PBS to remove any unreacted probe.
- Analysis: Analyze the labeled cells by flow cytometry to quantify the fluorescence or by fluorescence microscopy to visualize the localization of the label.
Visualizations
Signaling Pathway Diagram
Caption: Metabolic labeling and SPAAC-mediated detection workflow.
Experimental Workflow Diagram
Caption: General workflow for bioconjugation using this compound.
Logical Relationship Diagram
Caption: Relationship between cycloalkyne properties and application.
Conclusion
This compound represents a less-explored member of the cycloalkyne family for bioconjugation applications. Its reduced ring strain translates to slower reaction kinetics compared to the more prevalent cyclooctyne and cyclononyne derivatives. While this may limit its use in applications requiring rapid labeling, it could offer advantages in scenarios where controlled, slower conjugation is desirable. The provided protocols offer a foundational methodology for researchers interested in exploring the unique potential of this compound in chemical biology and drug development. As with any emerging tool, careful optimization and characterization are paramount to achieving successful and reproducible results.
References
Application Notes and Protocols: Site-Specific Protein Labeling Utilizing Cyclodecyne Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise, covalent labeling of proteins is a cornerstone of modern biological research and therapeutic development. Among the most powerful techniques for this purpose is the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction.[][2] This method facilitates the attachment of probes, such as fluorophores or affinity tags, to proteins bearing a specific functional group. This document provides detailed protocols for the site-specific incorporation of an azide-bearing unnatural amino acid into a protein of interest and its subsequent labeling with a cyclodecyne derivative.
The SPAAC reaction is prized for its biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts.[3][4] This makes it an ideal tool for labeling proteins in living cells and organisms.[3][5] The reaction's high specificity stems from the use of bioorthogonal functional groups—azides and strained alkynes like cyclooctynes—which do not react with native biological molecules.[][6]
Principle of the Method
The overall strategy involves two key steps:
-
Incorporation of a Bioorthogonal Handle: An azide-containing non-canonical amino acid (ncAA), such as azidohomoalanine (Aha), is introduced into the protein of interest.[3][5] This is typically achieved through genetic code expansion, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate the ncAA in response to a specific codon (e.g., the amber stop codon, TAG) engineered into the protein's gene.[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified protein is then treated with a this compound derivative (often a cyclooctyne) conjugated to a molecule of interest (e.g., a fluorescent dye). The ring strain of the cyclooctyne drives a [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage and thereby covalently labeling the protein.[][3]
Data Summary
The following table summarizes quantitative data from representative protein labeling experiments using this compound derivatives.
| Parameter | Value | Protein System | Cell Type | Reference |
| Labeling Time | 30 min | Calmodulin (CaM11240) | in vitro | [9] |
| 10-60 min | Newly Synthesized Proteins (Aha) | Rat-1 Fibroblasts | [5] | |
| Labeling Efficiency | Quantitative (>95%) | Calmodulin (CaM11240) | in vitro | [9] |
| Fluorophore Concentration | 10 µM | Coumarin-cyclooctyne conjugates | Rat-1 Fibroblasts | [5] |
| Unnatural Amino Acid | Azidohomoalanine (Aha) | Newly Synthesized Proteins | Rat-1 Fibroblasts | [5] |
| Azide-containing amino acid | Antibody | N/A | [10] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of an Azide-Containing Amino Acid
This protocol describes the genetic incorporation of an azide-containing amino acid into a protein of interest (POI) in mammalian cells.
Materials:
-
Mammalian expression vector for the POI with an in-frame amber stop codon (TAG) at the desired labeling site.
-
Mammalian expression vector for the orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
Azide-containing non-canonical amino acid (e.g., L-azidohomoalanine).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed mammalian cells in a suitable culture vessel (e.g., 6-well plate) and grow to 70-80% confluency.
-
Transfection: Co-transfect the cells with the POI expression vector and the orthogonal synthetase/tRNA vector using a suitable transfection reagent according to the manufacturer's protocol.[7][8]
-
Induction of Protein Expression: After 24 hours, replace the culture medium with fresh medium containing the azide-containing ncAA (e.g., 1-2 mM L-azidohomoalanine).
-
Incubation: Incubate the cells for 48-72 hours to allow for expression and incorporation of the ncAA into the POI.
-
Cell Lysis (for in vitro labeling):
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
The resulting lysate containing the azide-modified POI is now ready for labeling.
-
Protocol 2: Protein Labeling with a this compound-Fluorophore Conjugate
This protocol details the labeling of the azide-modified protein with a this compound-fluorophore conjugate via SPAAC.
Materials:
-
Cell lysate containing the azide-modified POI (from Protocol 1) or purified azide-modified protein.
-
This compound-fluorophore conjugate (e.g., DBCO-Fluorophore).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
(Optional) Reagents for downstream analysis (e.g., SDS-PAGE, fluorescence microscopy).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified protein with the this compound-fluorophore conjugate. A typical starting concentration for the this compound probe is 10-50 µM.[5]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours, depending on the specific reactants and their concentrations.[9] For live-cell labeling, the this compound probe is added directly to the cell culture medium.[5]
-
Quenching (Optional): The reaction is typically self-limiting as the reactants are consumed. If necessary, excess unreacted probe can be removed by dialysis, size-exclusion chromatography, or affinity purification of the labeled protein.
-
Analysis: The labeled protein can be analyzed by various methods:
-
SDS-PAGE: Labeled proteins can be visualized by in-gel fluorescence scanning.
-
Fluorescence Microscopy: For proteins labeled in live cells, imaging can be performed to determine the protein's subcellular localization.
-
Mass Spectrometry: To confirm the site-specific modification and labeling efficiency.
-
Visualizations
References
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concerted, Rapid, Quantitative, and Site-Specific Dual Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclodecyne as a Tool for In Vivo Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of in vivo imaging, the ability to visualize specific molecular targets in a living organism with high precision is paramount. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has emerged as a powerful tool to achieve this.[1] At the forefront of this field is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction that enables the covalent labeling of biomolecules in vivo.[2][3] This application note focuses on cyclodecyne, a strained cycloalkyne, and its potential utility as a tool for in vivo imaging. While less reactive than its more common cyclooctyne counterparts, this compound's unique properties, such as potentially higher stability, may offer advantages for specific imaging applications.[4]
Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction between a strained cycloalkyne and an azide to form a stable triazole linkage.[2] The driving force for this reaction is the ring strain of the cycloalkyne, which significantly lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a toxic copper catalyst.[1][2] The azide and cycloalkyne functional groups are abiotic, meaning they do not naturally occur in biological systems and thus do not interfere with native cellular processes, ensuring high specificity of the labeling reaction.[2][5]
This compound in the Context of SPAAC
While cyclooctyne derivatives such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) are the most widely used reagents for SPAAC due to their high reaction kinetics, this compound presents an interesting alternative.[4][6] The larger ring size of this compound results in lower ring strain compared to cyclooctynes. This inherently leads to slower reaction kinetics with azides.[4] However, this reduced reactivity may be advantageous in certain in vivo imaging scenarios:
-
Higher Stability: The lower ring strain of this compound could translate to greater stability in the complex biological environment, potentially reducing off-target reactions and degradation over time.[4]
-
Controlled Reaction Kinetics: For long-term imaging studies, a slower, more controlled labeling reaction might be desirable to track biological processes over extended periods.[4]
-
Reduced Background Signal: In some cases, highly reactive probes can lead to non-specific binding and higher background signals. A less reactive probe like this compound might offer a better signal-to-noise ratio in specific contexts.
Due to the limited number of in vivo studies specifically utilizing this compound, its full potential and kinetic parameters in living organisms are still under investigation.[4] Researchers considering this compound should be prepared to optimize reaction conditions, such as incubation times and probe concentrations, to account for its slower reactivity.
Data Presentation
Table 1: Comparative Reaction Kinetics of Cycloalkynes
| Cycloalkyne Reagent | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) (in vitro) | Key Features |
| Dibenzocyclooctyne | DBCO | ~3.1 x 10⁻¹ | Fused aromatic rings enhance strain and reactivity. Widely used for in vivo applications.[4] |
| Bicyclononyne | BCN | ~1.0 x 10⁻¹ | Offers a good balance of high reactivity and stability.[4][6] |
| This compound | - | Slower than cyclooctynes and cyclononynes (in vivo data not widely reported) | Lower ring strain suggests slower kinetics, potentially higher stability, and lower non-specific reactivity.[4] |
Note: Kinetic data are generally from in vitro experiments and can vary depending on the specific azide, solvent, and temperature.
Table 2: Common Radionuclides for PET and SPECT Imaging Compatible with SPAAC
| Radionuclide | Imaging Modality | Half-life |
| Fluorine-18 (¹⁸F) | PET | 109.8 min |
| Copper-64 (⁶⁴Cu) | PET | 12.7 h |
| Gallium-68 (⁶⁸Ga) | PET | 67.7 min |
| Zirconium-89 (⁸⁹Zr) | PET | 78.4 h |
| Technetium-99m (⁹⁹mTc) | SPECT | 6.0 h |
| Indium-111 (¹¹¹In) | SPECT | 2.8 days |
Experimental Protocols
The following are generalized protocols for in vivo imaging using SPAAC. Due to the limited specific data for this compound, these protocols are based on established methods for cyclooctyne probes, with specific considerations for adapting them for this compound.
Protocol 1: Metabolic Labeling and In Vivo Fluorescence Imaging
This protocol describes the metabolic incorporation of an azide-modified sugar and subsequent labeling with a this compound-fluorophore conjugate for in vivo fluorescence imaging.
Materials:
-
Azide-modified monosaccharide (e.g., Ac₄ManNAz)
-
This compound-fluorophore conjugate (e.g., this compound-NIR750)
-
Animal model (e.g., mouse with a tumor xenograft)
-
Sterile PBS
-
In vivo fluorescence imaging system
Procedure:
-
Metabolic Labeling:
-
Administer the azide-modified sugar (e.g., Ac₄ManNAz) to the animal model. The route of administration (e.g., intraperitoneal injection, oral gavage) and dosage will depend on the specific sugar and animal model.
-
Allow for a sufficient incubation period (typically 3-7 days) for the metabolic incorporation of the azide groups onto the cell surface glycans.[2]
-
-
Probe Administration:
-
Dissolve the this compound-fluorophore conjugate in a biocompatible vehicle (e.g., sterile PBS with a small amount of DMSO).
-
Administer the this compound-fluorophore conjugate to the animal via an appropriate route (e.g., intravenous injection).
-
-
In Vivo Reaction and Imaging:
-
Allow the SPAAC reaction to proceed in vivo. Due to the expected slower kinetics of this compound, a longer incubation time (e.g., 4-24 hours) compared to cyclooctyne probes (typically 1-3 hours) may be necessary.
-
After the incubation period, perform in vivo fluorescence imaging using an appropriate imaging system with excitation and emission filters matched to the fluorophore.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (e.g., tumor) and compare it to background tissues.
-
Protocol 2: Pre-targeted In Vivo PET Imaging
This protocol describes a pre-targeting approach where a biomolecule (e.g., an antibody) functionalized with an azide is first administered, followed by a smaller, radiolabeled this compound probe for PET imaging.
Materials:
-
Azide-functionalized targeting molecule (e.g., Azide-Antibody)
-
This compound-radioligand conjugate (e.g., this compound-DOTA-⁶⁴Cu)
-
Animal model
-
Sterile PBS
-
PET/CT scanner
Procedure:
-
Administration of Targeting Molecule:
-
Administer the azide-functionalized targeting molecule to the animal model.
-
Allow sufficient time for the targeting molecule to accumulate at the target site and for the unbound excess to clear from circulation (typically 24-72 hours).
-
-
Administration of Imaging Probe:
-
Administer the radiolabeled this compound probe.
-
-
In Vivo Reaction and Imaging:
-
Allow for the in vivo SPAAC reaction to occur. A longer incubation time (e.g., 2-8 hours) should be considered to ensure sufficient reaction between the pre-targeted azide and the this compound probe.
-
Perform PET/CT imaging at various time points to monitor the accumulation of the radiolabel at the target site.
-
-
Biodistribution Studies (Optional):
-
After the final imaging session, euthanize the animals and harvest major organs and tumors.
-
Measure the radioactivity in each tissue using a gamma counter to determine the percent injected dose per gram (%ID/g).
-
Mandatory Visualization
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Generalized workflow for metabolic labeling and in vivo imaging via SPAAC.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. Synthesis and evaluation of a radiolabeled bis-zinc(II)-cyclen complex as a potential probe for in vivo imaging of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 6. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Cells with Cyclodecyne Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for the non-invasive study of biomolecules in living systems. By introducing biosynthetic precursors containing bioorthogonal functional groups, researchers can tag and subsequently visualize, isolate, and identify a wide range of molecules, including glycans, proteins, lipids, and nucleic acids. This approach provides invaluable insights into dynamic cellular processes.
This document provides detailed application notes and protocols for the metabolic labeling of cells using cyclodecyne analogs. Cyclodecynes, like their more commonly used cyclooctyne counterparts, are strained alkynes that can react with azides via strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction is highly specific and can be performed in living cells without the cytotoxicity associated with copper catalysts.[1][2]
While cyclooctyne derivatives such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO) are well-documented, specific data and protocols for this compound analogs are less prevalent in the current literature. The information and protocols provided herein are based on the established principles of metabolic labeling and copper-free click chemistry with strained alkynes, with the understanding that specific parameters may require optimization for different this compound analogs and cell types.
Principle of the Method
The metabolic labeling and detection process using this compound analogs is a two-step procedure:
-
Metabolic Incorporation: A precursor molecule containing an azide group is introduced to the cells. The cellular metabolic machinery incorporates this azido-precursor into the target biomolecule. For example, azido-sugars like peracetylated N-azidoacetylmannosamine (Ac4ManNAz) are used to label glycans.[3][4]
-
Copper-Free Click Chemistry: A probe molecule functionalized with a this compound analog (e.g., a this compound-fluorophore conjugate) is added. The this compound reacts specifically with the azide-modified biomolecule through a [3+2] cycloaddition, forming a stable triazole linkage and allowing for detection or purification.[5][6]
Data Presentation
Table 1: Comparative Reaction Kinetics of Strained Alkynes with Benzyl Azide
The second-order rate constants (k₂) are a critical measure of the efficiency of a bioorthogonal reaction, especially when working with low concentrations of biomolecules. While specific kinetic data for this compound analogs are not widely available, the following table provides a comparison of commonly used cyclooctyne derivatives, which can serve as a benchmark.[7]
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctynol | DIBO | 5.7 x 10⁻² | [7] |
| Biarylazacyclooctynone | BARAC | 0.96 | [7] |
| Bicyclo[6.1.0]nonyne | BCN | 0.14 | [7] |
| Difluorinated Cyclooctyne | DIFO | 7.6 x 10⁻² | [7] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars
This protocol describes the metabolic labeling of sialic acid-containing glycoproteins on the surface of cultured mammalian cells using peracetylated N-azidoacetylmannosamine (Ac4ManNAz).
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
This compound-fluorophore conjugate (e.g., this compound-FITC)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO.
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration and incubation time (typically 24-72 hours) should be determined empirically for each cell type.[4]
-
Incubate the cells under normal growth conditions.
-
-
Washing:
-
Gently aspirate the medium containing Ac4ManNAz.
-
Wash the cells twice with warm PBS to remove any unincorporated azido sugar.
-
-
Copper-Free Click Reaction:
-
Prepare a solution of the this compound-fluorophore conjugate in a suitable buffer (e.g., PBS) at a concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Incubate the cells with the this compound-fluorophore solution for 30-60 minutes at room temperature or 37°C.[6]
-
-
Final Wash and Analysis:
-
Wash the cells three times with cold PBS to remove any unreacted this compound probe.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
-
Protocol 2: Labeling of Newly Synthesized Proteins
This protocol outlines the labeling of newly synthesized proteins using an amino acid analog containing an azide group, followed by reaction with a this compound probe.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-Azidohomoalanine (AHA)
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
This compound-biotin conjugate
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Methionine Depletion:
-
Culture cells to the desired confluency.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
-
Metabolic Labeling:
-
Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM).
-
Incubate the cells for 1-24 hours, depending on the desired labeling window.
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Copper-Free Click Reaction:
-
To the cell lysate, add the this compound-biotin conjugate to a final concentration of 10-50 µM.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification (Optional):
-
Add streptavidin-agarose beads to the lysate and incubate for 1 hour to capture the biotinylated proteins.
-
Wash the beads several times with lysis buffer.
-
Elute the captured proteins.
-
-
Analysis:
-
Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent this compound was used) or by Western blotting with streptavidin-HRP.
-
Visualization of Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 6. Visualizing Metabolically-Labeled Glycoconjugates of Living Cells by Copper-Free and Fast Huisgen Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiacycloalkynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triazole Formation via Cyclodecyne-Azide Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The formation of 1,2,3-triazoles through the reaction of an azide and an alkyne is a cornerstone of "click chemistry," a set of biocompatible reactions known for their high efficiency and selectivity.[1] A significant advancement in this area is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst.[2][3] The driving force for this reaction is the release of ring strain from a cyclic alkyne, such as cyclodecyne, upon its [3+2] dipolar cycloaddition with an azide.[4][5] This energy release lowers the activation energy of the reaction, allowing it to proceed under physiological conditions.[6]
The reactivity of the cycloalkyne in SPAAC is directly correlated to the degree of its ring strain.[6] Cyclooctynes, being the smallest stable cyclic alkynes, possess significant ring strain (approximately 18 kcal/mol) and thus exhibit high reactivity in SPAAC reactions.[6] Larger cycloalkynes, including cyclononyne and this compound, have substantially less ring strain.[5][6] Consequently, their reactivity in SPAAC is significantly lower than that of their eight-membered counterparts. This lower reactivity necessitates longer reaction times or higher concentrations for this compound-based SPAAC. However, the increased stability of cyclodecynes can be advantageous in certain applications where the high reactivity of cyclooctynes might lead to off-target reactions.
Applications in Research and Drug Development
Despite their lower reactivity compared to cyclooctynes, this compound derivatives can be valuable tools in various applications:
-
Bioconjugation: The formation of a stable triazole linkage is widely used to connect biomolecules. For instance, a protein or a drug molecule functionalized with an azide can be conjugated to a this compound-modified surface or another molecule for diagnostic or therapeutic purposes.[7][8][9]
-
Drug Delivery: this compound-azide ligation can be employed to assemble drug delivery systems, such as antibody-drug conjugates (ADCs), where a therapeutic agent is attached to a targeting moiety.[2]
-
Surface Functionalization: The robust nature of the triazole ring makes it suitable for immobilizing molecules onto surfaces for the development of biosensors and other advanced materials.
-
Polymer Synthesis: SPAAC-mediated step-growth polymerization can be used to create novel polymers with tailored properties.[10]
Quantitative Data on Cycloalkyne Reactivity
The selection of a suitable cycloalkyne is critical and often depends on the balance between reactivity and stability required for a specific application. The following table summarizes the second-order rate constants for the reaction of various cycloalkynes with benzyl azide, providing a quantitative basis for comparison.
| Cycloalkyne Derivative | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.14 | Catalyst-free, ideal for in vivo applications. Rate is dependent on cyclooctyne strain.[11] |
| Dibenzocyclooctyne (DIBAC) | 1.9 | Catalyst-free, ideal for in vivo applications. Rate is dependent on cyclooctyne strain.[11] |
| This compound (and larger cycloalkynes) | Significantly lower than cyclooctynes | More stable but less reactive due to lower ring strain.[5][6] |
Experimental Protocols
General Protocol for Triazole Formation using this compound and an Azide
This protocol provides a general methodology for the reaction of a this compound derivative with an azide-containing molecule. Optimization of reaction time, temperature, and reactant concentrations may be necessary depending on the specific substrates used.
Materials:
-
This compound derivative
-
Azide-functionalized molecule of interest
-
Reaction Solvent: A variety of solvents can be used. For biological applications, aqueous buffers like phosphate-buffered saline (PBS) or HEPES are common. Organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile can be used for small molecule conjugation.[3]
-
Analytical tools for monitoring the reaction (e.g., TLC, LC-MS, NMR)
Procedure:
-
Reactant Preparation: Dissolve the this compound derivative and the azide-functionalized molecule in the chosen reaction solvent to the desired concentrations. For initial experiments, a 1:1 to 1.5:1 molar ratio of this compound to azide is recommended.
-
Reaction Initiation: Combine the solutions of the this compound and azide in a suitable reaction vessel.
-
Reaction Conditions:
-
Temperature: The reaction can often be performed at room temperature (25°C). For less reactive substrates or to increase the reaction rate, the temperature can be elevated to 37°C or higher, taking into account the thermal stability of the reactants.[3]
-
Time: The reaction time will be significantly longer than for cyclooctyne-based SPAAC and can range from several hours to days. The progress of the reaction should be monitored periodically.
-
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Periodically take aliquots from the reaction mixture and spot them on a TLC plate to visualize the consumption of starting materials and the formation of the triazole product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, inject aliquots into an LC-MS to determine the conversion to the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If feasible, ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals.[12]
-
-
Product Isolation: Once the reaction has reached the desired level of completion, the triazole product can be isolated using standard purification techniques such as column chromatography, preparative HPLC, or crystallization.
Protocol for Kinetic Analysis of this compound-Azide Cycloaddition
This protocol describes a method to determine the second-order rate constant for the reaction between a this compound and an azide using ¹H NMR.
Materials:
-
This compound derivative
-
Azide derivative (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of the this compound derivative and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the mixture to determine the initial concentration of the this compound relative to the internal standard.[12]
-
Reaction Initiation: Add a known concentration of the azide (e.g., 2-12 equivalents) to the NMR tube.[12] Quickly mix the contents and place the tube in the NMR spectrometer maintained at a constant temperature (e.g., 25°C).[12]
-
Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.[12]
-
Data Analysis:
-
Integrate a characteristic peak for the this compound and the internal standard in each spectrum.
-
Calculate the concentration of the this compound at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the ratio of the concentrations of the two reactants versus time.[12]
-
The second-order rate constant can be determined from the slope of this line.[11]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. Bioconjugation: Methods and Protocols – ScienceOpen [scienceopen.com]
- 8. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Designing Cyclodecyne Probes for Fluorescent Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and implementation of cyclodecyne-based fluorescent probes. These probes are instrumental in the field of bioorthogonal chemistry, enabling the specific and efficient labeling of biomolecules in complex biological systems. The core of this technology lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly selective and biocompatible "click chemistry" reaction.
Introduction to this compound Probes and SPAAC
This compound probes, particularly their more reactive cyclooctyne derivatives, are cyclic alkynes that possess significant ring strain. This inherent strain is the driving force behind their rapid, catalyst-free reaction with azide-containing molecules to form a stable triazole linkage.[1][2] This reaction, known as SPAAC, is bioorthogonal, meaning it proceeds within a living system without interfering with native biochemical processes.[3]
The azide functional group is an ideal bioorthogonal partner as it is small, metabolically stable, and absent from most biological systems.[3] This allows for the introduction of azide handles onto specific biomolecules (e.g., proteins, glycans, or lipids) through metabolic labeling or enzymatic installation. Subsequent introduction of a this compound probe conjugated to a fluorescent reporter molecule enables precise and robust labeling of the target biomolecule.
Design Principles for this compound Probes
The efficacy of a this compound probe is determined by a balance of reactivity, stability, and the photophysical properties of the attached fluorophore.
-
Reactivity: The rate of the SPAAC reaction is primarily governed by the ring strain of the cyclooctyne.[4] Modifications to the cyclooctyne core can significantly enhance reactivity:
-
Fused Aromatic Rings: The fusion of one or two benzene rings to the cyclooctyne core, as seen in dibenzocyclooctynes (DIBO and DBCO), increases ring strain and accelerates the reaction rate.[5]
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as fluorine atoms at the propargylic position (e.g., DIFO), can dramatically increase the reaction rate.[6]
-
Heteroatom Incorporation: Introducing heteroatoms, such as nitrogen in aza-dibenzocyclooctynes, can also modulate reactivity.
-
-
Fluorophore Selection: The choice of fluorescent dye is critical for the desired imaging application. Key considerations include:
-
Quantum Yield (Φf): This value represents the efficiency of photon emission after absorption and directly impacts the brightness of the probe.[7]
-
Molar Extinction Coefficient (ε): A measure of how strongly the fluorophore absorbs light at a specific wavelength.
-
Photostability: The ability of the fluorophore to resist photobleaching during prolonged imaging.
-
Stokes Shift: The difference between the maximum excitation and emission wavelengths. A larger Stokes shift is generally desirable to minimize spectral overlap.
-
Fluorogenic Probes: Some this compound probes are designed to be "fluoro-switches," where the fluorescence is quenched until the SPAAC reaction occurs, leading to a significant increase in quantum yield and a high signal-to-noise ratio.[4][8][9][10]
-
Quantitative Data for this compound Probes
The selection of an appropriate this compound probe is often guided by its reaction kinetics and the photophysical properties of the resulting conjugate.
Reaction Kinetics of Common Cyclooctyne Probes
The following table summarizes the second-order rate constants for the reaction of various cyclooctyne probes with benzyl azide, a standard model azide. A higher rate constant indicates a faster reaction.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| Cyclooctyne | OCT | ~0.0024[6] |
| Monofluorinated Cyclooctyne | MOFO | ~0.0043[6] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[11] |
| Difluorinated Cyclooctyne | DIFO | ~0.076[5][6] |
| Dibenzoannulated Cyclooctyne | DIBO | ~0.3 - 0.7 |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0[11] |
| Biarylazacyclooctynone | BARAC | ~0.96[6] |
Note: Reaction rates can be influenced by the specific derivatives of the cyclooctyne and azide, solvent polarity, and temperature.
Photophysical Properties of Representative Fluorescent Probes
The photophysical properties of a this compound probe are determined by the conjugated fluorophore. The following table provides examples of common fluorophores used in these probes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) |
| Fluorescein (FITC) | ~490 | ~525 | ~75,000 | >0.9 |
| Rhodamine B | ~555 | ~580 | ~105,000 | ~0.7 |
| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 |
| Cyanine5 (Cy5) | ~650 | ~670 | ~250,000 | ~0.28 |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | 0.92 |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | 0.33 |
Note: These values are for the free dyes and may change upon conjugation to the this compound and reaction with an azide.
Diagrams of Key Processes
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Pathway
Experimental Workflow for Fluorescent Labeling
Experimental Protocols
Protocol for Synthesis of a Generic Amine-Reactive this compound-Fluorophore Probe
This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of a this compound, which can then be reacted with an amine-containing fluorophore.
Materials:
-
Cyclooctyne with a carboxylic acid handle (e.g., BCN-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Amine-modified fluorophore
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Activation of the this compound Carboxylic Acid: a. Dissolve the cyclooctyne-carboxylic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF under an inert atmosphere (argon or nitrogen). b. Add DCC (1.2 equivalents) or EDC (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4-12 hours. d. Monitor the reaction progress by TLC. The formation of the NHS ester can be visualized by the appearance of a new, less polar spot. e. Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. f. Concentrate the filtrate under reduced pressure using a rotary evaporator. g. Purify the crude product by silica gel column chromatography to obtain the cyclooctyne-NHS ester. h. Characterize the product by NMR and mass spectrometry.
-
Conjugation to the Amine-Modified Fluorophore: a. Dissolve the purified cyclooctyne-NHS ester (1 equivalent) and the amine-modified fluorophore (1.1 equivalents) in anhydrous DMF. b. Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base. c. Stir the reaction at room temperature, protected from light, for 2-24 hours. d. Monitor the reaction progress by TLC or HPLC. e. Upon completion, dilute the reaction mixture with a suitable solvent and purify the this compound-fluorophore conjugate by preparative HPLC or silica gel column chromatography. f. Characterize the final product by NMR, mass spectrometry, and measure its photophysical properties (absorption, emission, quantum yield).
Protocol for Fluorescent Labeling of Live Cells using SPAAC
This protocol provides a general procedure for labeling azide-modified cell surface glycans with a this compound-fluorophore probe.
Materials:
-
Mammalian cells in culture
-
Cell culture medium and supplements
-
Azide-modified sugar (e.g., tetra-acetylated N-azidoacetyl-D-mannosamine, Ac₄ManNAz)
-
This compound-fluorophore probe (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Fluorescence microscope (e.g., confocal microscope)
-
Flow cytometer (optional)
Procedure:
-
Metabolic Labeling of Cells with Azide Sugars: a. Plate cells at an appropriate density in a suitable culture vessel (e.g., glass-bottom dish for imaging). b. Allow cells to adhere and grow for 24 hours. c. Prepare a stock solution of the azide-modified sugar (e.g., Ac₄ManNAz in DMSO). d. Add the azide-modified sugar to the cell culture medium to a final concentration of 25-50 µM. e. Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
Labeling with the this compound-Fluorophore Probe: a. Prepare a stock solution of the this compound-fluorophore probe in DMSO. b. Gently wash the azide-labeled cells twice with warm PBS containing 1% BSA. c. Dilute the this compound-fluorophore probe in cell culture medium or PBS to a final concentration of 10-50 µM. d. Add the probe solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. e. Gently wash the cells three times with warm PBS containing 1% BSA to remove any unbound probe.
-
Imaging and Analysis: a. Add fresh cell culture medium or PBS to the cells. b. Image the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. c. For quantitative analysis, the fluorescence intensity can be measured using image analysis software or the cells can be harvested and analyzed by flow cytometry.
Controls:
-
No Azide Control: Perform the labeling protocol on cells that were not treated with the azide-modified sugar to assess background fluorescence from the probe.
-
No Probe Control: Image azide-labeled cells that were not incubated with the this compound-fluorophore probe to check for autofluorescence.
Conclusion
The design and application of this compound-based fluorescent probes have revolutionized the study of biomolecules in their native environments. By understanding the principles of SPAAC, the factors influencing probe reactivity, and the properties of different fluorophores, researchers can select or design the optimal probe for their specific application. The provided protocols offer a starting point for the synthesis and use of these powerful tools in cellular imaging and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Azide-based fluorescent probes: imaging hydrogen sulfide in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a fluorogenic cyclooctyne activated by Cu-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Photophysical properties and synthesis of new dye-cyclooctyne conjugates for multicolor and advanced microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Synthesis of a Fluorogenic Cyclooctyne Activated by Cu-Free Click Chemistry - Organic Letters - Figshare [acs.figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Cyclodecyne: A Versatile Tool in the Synthesis of Complex Organic Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclodecyne, a ten-membered cyclic alkyne, has emerged as a valuable reagent in the construction of intricate organic molecules. Its inherent ring strain makes it a highly reactive partner in various chemical transformations, most notably in the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. These application notes provide an overview of this compound's utility, quantitative data on its reactivity, and detailed protocols for its synthesis and application in bioconjugation.
I. Synthesis of this compound
This compound can be efficiently synthesized from the readily available starting material, cyclododecanone, through a two-step sequence involving the formation of a tosylhydrazone intermediate followed by a Shapiro reaction.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Cyclododecanone Tosylhydrazone
This procedure is adapted from the general method for tosylhydrazone formation.[2][3]
-
Materials:
-
Cyclododecanone
-
p-Toluenesulfonylhydrazide (TsNHNH₂)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve cyclododecanone (1.0 eq) in ethanol.
-
Add p-toluenesulfonylhydrazide (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Expected Yield: 85-95%
Step 2: Synthesis of this compound via Shapiro Reaction
This protocol is based on the Shapiro reaction for the conversion of tosylhydrazones to alkenes, adapted for the synthesis of a cyclic alkyne.[1][4][5][6][7][8]
-
Materials:
-
Cyclododecanone tosylhydrazone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve cyclododecanone tosylhydrazone (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise via syringe, maintaining the temperature at -78 °C. The solution may turn yellow or orange.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to obtain this compound as a colorless oil.
-
-
Expected Yield: 40-60%
II. Application in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is a valuable substrate for SPAAC, a powerful bioorthogonal ligation reaction that connects an azide and a strained alkyne without the need for a cytotoxic copper catalyst.[9][10] This reaction is central to many applications in chemical biology, drug delivery, and materials science.
Quantitative Data: Reactivity of Strained Alkynes in SPAAC
The reactivity of a cycloalkyne in SPAAC is quantified by its second-order rate constant. While specific kinetic data for this compound is not extensively reported, a comparison with other common strained alkynes provides a valuable benchmark for its expected reactivity. Generally, the reactivity of cycloalkynes in SPAAC decreases as the ring size increases due to reduced ring strain.
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| Bicyclo[6.1.0]nonyne | BCN | ~0.6 - 1.0 | [9] |
| Dibenzocyclooctyne | DIBO | ~0.3 - 0.9 | [9] |
| Azadibenzocyclooctyne | DIBAC/ADIBO | ~0.1 - 0.4 | [9] |
| Monofluorinated Cyclooctyne | MOFO | ~0.04 | [6] |
| Difluorinated Cyclooctyne | DIFO | ~0.7 | [9] |
| This compound | - | Estimated to be < 0.1 | - |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
The lower ring strain in this compound compared to cyclooctynes and cyclononynes suggests a slower reaction rate in SPAAC. However, its greater stability can be advantageous in certain applications where long-term stability of the labeling reagent is crucial.
III. Protocol: this compound in Protein Labeling
This protocol outlines a general workflow for the site-specific labeling of a protein containing a genetically encoded azide-bearing unnatural amino acid with a this compound-functionalized reporter molecule (e.g., a fluorophore).[11][12][13][14]
Experimental Protocol: SPAAC-mediated Protein Labeling
-
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-functionalized reporter molecule (e.g., this compound-Fluorophore)
-
DMSO (for dissolving the this compound reporter)
-
Size-exclusion chromatography (SEC) column or dialysis membrane for purification
-
-
Procedure:
-
Prepare a stock solution of the this compound-functionalized reporter molecule in DMSO.
-
To the solution of the azide-modified protein, add the this compound-reporter stock solution to achieve the desired final concentration (typically a 5-20 fold molar excess of the this compound reagent). The final concentration of DMSO should be kept low (<5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37 °C. The reaction time will depend on the concentration of reactants and the intrinsic rate of the reaction (typically ranging from 1 to 24 hours).
-
Monitor the progress of the labeling reaction using an appropriate analytical technique, such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
-
Once the reaction is complete, remove the excess unreacted this compound-reporter by size-exclusion chromatography or dialysis.
-
Characterize the labeled protein to determine the labeling efficiency and confirm the site of modification.
-
IV. Visualizations
Logical Relationships and Workflows
Caption: Synthetic pathway for this compound.
Caption: Workflow for protein labeling.
Caption: Probing a signaling pathway.
References
- 1. Medicinal applications of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 5. Shapiro Reaction [organic-chemistry.org]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. chemistnotes.com [chemistnotes.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific labeling of proteins and peptides with trans-cyclooctene containing handles capable of tetrazine ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
Application Notes and Protocols for Copper-Free Click Chemistry with Cyclodecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-free click chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation, enabling the covalent labeling of biomolecules in their native environments without the need for toxic copper catalysts.[1] The reaction's driving force is the release of ring strain from a cyclic alkyne upon its [3+2] cycloaddition with an azide, forming a stable triazole linkage.[1]
While a variety of strained cycloalkynes have been developed, cyclooctyne derivatives such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO) are most commonly employed due to their high ring strain, which translates to rapid reaction kinetics.[2][3] Cyclodecyne, a ten-membered ring alkyne, possesses significantly less ring strain compared to cyclooctyne.[2][4] This lower ring strain results in substantially slower reaction rates for SPAAC, making it a less common choice for applications where rapid conjugation is critical.[5]
These application notes provide an overview of the principles of copper-free click chemistry with a focus on this compound, including generalized protocols, comparative kinetic data for more common cycloalkynes to provide context, and key considerations for researchers exploring the use of this compound in their work.
Principle of this compound-Based SPAAC
The fundamental reaction involves the cycloaddition of a this compound with an azide-functionalized molecule to form a stable triazole conjugate. The primary driving force is the release of the inherent ring strain of the this compound.
Caption: The basic principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound.
Quantitative Data: A Comparative Look at Cycloalkyne Reactivity
Due to the infrequent use of this compound in SPAAC, specific kinetic data is scarce in the literature. To provide a frame of reference, the following table summarizes the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl azide, a standard model azide. It is anticipated that the rate constant for this compound would be significantly lower than these values.
| Cycloalkyne Derivative | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.1 - 1.0 | High reactivity and good stability.[2] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 | Balances high reactivity with a smaller, more hydrophilic structure.[2] |
| Difluorinated Cyclooctyne | DIFO | ~0.01 - 0.05 | Increased reactivity due to electron-withdrawing fluorine atoms.[6] |
| Biarylazacyclooctynone | BARAC | > 1.0 | Among the fastest reacting cyclooctynes.[2][7] |
Experimental Protocols
The following are generalized protocols for performing a SPAAC reaction. Given the lower reactivity of this compound, longer reaction times, higher concentrations, and careful monitoring will be necessary compared to reactions with cyclooctyne derivatives.
Protocol 1: General Procedure for SPAAC with this compound
This protocol outlines a general approach for the conjugation of an azide-functionalized molecule to a this compound-containing molecule. Optimization of reactant concentrations, temperature, and reaction time is highly recommended.
Materials:
-
This compound-functionalized molecule
-
Azide-functionalized molecule
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or aqueous buffer if molecules are soluble)
-
Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)
-
Stirring/agitation equipment
-
Analytical tools for monitoring (e.g., TLC, LC-MS, NMR)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the this compound-functionalized molecule and the azide-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the desired amount of the this compound-functionalized molecule.
-
Add the azide-functionalized molecule. A 1:1 molar ratio is a common starting point, though an excess of one reagent (e.g., 1.5 to 2 equivalents) may be used to drive the reaction to completion.
-
-
Reaction Conditions:
-
Stir or gently agitate the reaction mixture.
-
The reaction is typically initiated at room temperature (25°C). Due to the lower reactivity of this compound, gentle heating (e.g., 37-50°C) may be necessary to increase the reaction rate. This should be done with caution to avoid degradation of the reactants.
-
Reaction times are expected to be significantly longer than for cyclooctynes and could range from several hours to days.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS, or ¹H NMR) to determine the consumption of starting materials and the formation of the triazole product.[8]
-
-
Purification:
-
Once the reaction is complete, purify the triazole conjugate from unreacted starting materials using an appropriate chromatographic technique (e.g., silica gel chromatography, reverse-phase HPLC, or size-exclusion chromatography).
-
Protocol 2: Labeling of an Azide-Modified Protein with a this compound-Fluorophore Conjugate
This protocol provides a framework for the labeling of a protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-fluorophore conjugate stock solution in a water-miscible solvent (e.g., DMSO)
-
Purification equipment (e.g., desalting column or dialysis cassettes)
Procedure:
-
Reaction Setup:
-
To the solution of the azide-modified protein, add the this compound-fluorophore stock solution. A 10- to 20-fold molar excess of the this compound reagent over the protein is a common starting point to compensate for the slower kinetics. The final concentration of the organic solvent should be kept low (ideally <10% v/v) to maintain protein stability.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C with gentle mixing.
-
Due to the slow reaction rate of this compound, the incubation time may need to be extended to 24-48 hours or longer.
-
-
Purification:
-
Remove the unreacted this compound-fluorophore using a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm successful conjugation and assess the purity of the labeled protein using methods such as SDS-PAGE (to observe the increase in molecular weight) and UV-Vis spectroscopy (to determine the degree of labeling).
-
Mandatory Visualizations
Experimental Workflow for SPAAC
Caption: A generalized experimental workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Signaling Pathways and Logical Relationships
The core of SPAAC is a direct, bioorthogonal chemical reaction and does not involve a biological signaling pathway. The logical relationship is a straightforward condensation of two molecular entities.
Conclusion
While this compound is a less reactive alternative to the more commonly used cyclooctynes in copper-free click chemistry, it may still be a viable option for specific applications where rapid kinetics are not essential. Researchers opting to use this compound should be prepared for significantly longer reaction times and may need to optimize conditions by increasing reactant concentrations or employing gentle heating. The provided generalized protocols offer a starting point for such investigations, and the comparative kinetic data for cyclooctynes serves as a valuable benchmark for managing expectations regarding the reactivity of this compound.
References
- 1. Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Cyclodecyne in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclodecyne and its derivatives are at the forefront of advanced drug delivery systems, primarily utilized for their role in bioorthogonal chemistry. The inherent ring strain of the this compound molecule makes it a highly reactive partner in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This "click chemistry" allows for the efficient and specific covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts, making it an invaluable tool for targeted drug delivery.[1][2]
These application notes provide an overview of the use of this compound in drug delivery, focusing on the construction of antibody-drug conjugates (ADCs) and other targeted systems. Detailed protocols for the synthesis of this compound-functionalized components and their conjugation to targeting moieties and therapeutic agents are presented, along with quantitative data to guide experimental design.
Principle of Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary application of this compound in drug delivery is to serve as a highly reactive "handle" for SPAAC. This reaction involves the [3+2] cycloaddition between a strained alkyne (like this compound) and an azide to form a stable triazole linkage.[1] This process is bioorthogonal, meaning it occurs with high efficiency and selectivity under physiological conditions (aqueous environment, neutral pH, and body temperature) without interfering with native biochemical processes.[3][4]
Key Advantages of this compound-based SPAAC in Drug Delivery:
-
Biocompatibility: The reaction is copper-free, avoiding the cellular toxicity associated with the more traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[5]
-
High Specificity: The azide and this compound groups react exclusively with each other, minimizing off-target reactions with other functional groups found in biological systems.[3]
-
Favorable Kinetics: The reaction proceeds rapidly at low concentrations, which is ideal for in vivo applications where high concentrations of reactants are not feasible.[6]
-
Stable Linkage: The resulting triazole linkage is chemically robust, ensuring the integrity of the drug conjugate until it reaches its target.[7]
Applications in Drug Delivery
The versatility of this compound-mediated SPAAC has led to its application in several areas of drug delivery:
-
Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be incorporated into the linker between the antibody and the drug, facilitating a precise and stable conjugation.[5][8]
-
Targeted Nanoparticle Systems: this compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles). These this compound-activated nanoparticles can then be conjugated to azide-modified targeting ligands (e.g., antibodies, peptides, or small molecules) to direct the delivery of encapsulated drugs to specific tissues or cells.[9][10]
-
In Situ-Forming Drug Depots: this compound-modified hydrogels can be injected into a target site. Subsequently, an azide-functionalized drug administered systemically can be captured at the injection site via SPAAC, creating a localized and sustained-release drug depot.[11][12]
Quantitative Data Presentation
The following tables summarize representative quantitative data for drug delivery systems utilizing SPAAC. While specific data for "this compound" is emerging, the data presented for closely related cyclooctyne systems (like DBCO) are considered representative of the performance of strained alkynes in these applications.
Table 1: In Vitro Cytotoxicity of a Representative Antibody-Drug Conjugate (ADC)
| ADC Component | Target Cell Line | IC50 (pM) | Reference |
| Brentuximab-vc-PABC-MMAE (Adcetris®) | Karpas-299 (CD30+) | 16 | [11] |
| ADC with 3'-amino-α-cyclodextrin linker | Karpas-299 (CD30+) | 25 | [11] |
| ADC with PEG24 linker | Karpas-299 (CD30+) | 18 | [11] |
This table demonstrates that ADCs constructed with advanced linkers, which can incorporate strained alkynes for conjugation, exhibit potent in vitro cytotoxicity comparable to the clinically approved ADC, Adcetris®.
Table 2: In Vivo Efficacy of a Representative ADC in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Responses | Reference |
| Vehicle | - | 0 | 0/6 | [13] |
| ADC with tandem-cleavage linker | 5 | >100 (tumor regression) | 3/6 | [13] |
| vedotin conjugate | 5 | ~90 | 1/6 | [13] |
This table highlights the superior in vivo efficacy of ADCs with optimized linkers, which can be synthesized using click chemistry, compared to standard conjugates in a preclinical cancer model.
Table 3: Drug Loading and Release Characteristics of Nanoparticles
| Nanoparticle System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Chitosan-based Nanoparticles | Various | Typically < 20% for hydrophobic drugs | Varies widely | Sustained release | [14] |
| Graphene-based Nanocarrier | NEK6 kinase inhibitor | High, surface-dependent | High | Thermally triggered | [15] |
This table provides a general overview of drug loading and release from different nanoparticle systems. This compound functionalization can be applied to these systems to enable targeted delivery without significantly altering these fundamental properties.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound-functionalized linkers and their application in the construction of drug delivery systems.
Protocol 1: Synthesis of a this compound-PEG Linker
This protocol describes the synthesis of a heterobifunctional linker containing a this compound moiety for SPAAC and a reactive group (e.g., NHS ester) for conjugation to a drug or other molecule. This is a representative synthesis; specific reagents and conditions may vary.
Materials:
-
This compound derivative with a primary amine
-
NHS-PEG-COOH (heterobifunctional PEG linker)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, methanol)
Procedure:
-
Activation of PEG linker: Dissolve NHS-PEG-COOH (1 eq) and NHS (1.2 eq) in anhydrous DCM. Add EDC (1.2 eq) and stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group.
-
Conjugation to this compound: In a separate flask, dissolve the amine-containing this compound derivative (1.1 eq) in anhydrous DMF. Add TEA (2 eq) to the solution.
-
Reaction: Add the activated PEG-NHS ester solution dropwise to the this compound solution. Stir the reaction mixture overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: Monitor the reaction by thin-layer chromatography (TLC). Once complete, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to obtain the pure this compound-PEG-NHS ester linker.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Protocol 2: Conjugation of a this compound-Linker to an Antibody (Site-Specific)
This protocol outlines the site-specific conjugation of a this compound-linker to an antibody containing a genetically encoded azide-bearing unnatural amino acid.
Materials:
-
Antibody with a site-specifically incorporated azide group (e.g., p-azidomethyl-L-phenylalanine) in Phosphate-Buffered Saline (PBS), pH 7.4.[8]
-
This compound-functionalized drug or linker (e.g., DBCO-PEG-drug) dissolved in DMSO.[16]
-
PBS, pH 7.4
-
Protein A chromatography resin for purification.
-
Elution buffer (e.g., 0.1 M glycine, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
Procedure:
-
Reaction Setup: To the azide-containing antibody solution (e.g., 1 mg/mL in PBS), add a 5- to 10-fold molar excess of the this compound-functionalized drug solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubation: Gently mix the reaction components and incubate for 4-24 hours at 4°C or room temperature. The optimal time and temperature should be determined empirically.
-
Purification: Purify the resulting ADC using protein A chromatography. Load the reaction mixture onto a protein A column equilibrated with PBS.
-
Wash and Elute: Wash the column extensively with PBS to remove unreacted this compound-drug. Elute the ADC using the elution buffer and immediately neutralize the fractions with the neutralization buffer.
-
Buffer Exchange and Concentration: Perform buffer exchange into a suitable formulation buffer (e.g., PBS) and concentrate the ADC using a centrifugal filter device.
-
Characterization: Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or mass spectrometry. Assess the purity and aggregation state by size exclusion chromatography (SEC).
Protocol 3: Functionalization of Nanoparticles with this compound
This protocol describes the surface functionalization of pre-formed nanoparticles (e.g., polymeric nanoparticles with surface amine groups) with a this compound-PEG linker.
Materials:
-
Amine-functionalized nanoparticles in a suitable buffer (e.g., HEPES or PBS, pH 7.5-8.0).
-
This compound-PEG-NHS ester (from Protocol 1).
-
DMSO
-
Quenching solution (e.g., 1 M Tris or glycine solution).
-
Centrifugal filter units or dialysis tubing for purification.
Procedure:
-
Reagent Preparation: Prepare a stock solution of the this compound-PEG-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).
-
Reaction Setup: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound-PEG-NHS ester solution to the nanoparticle dispersion. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS ester groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the this compound-functionalized nanoparticles by repeated washing steps using centrifugal filtration or by dialysis against a suitable buffer to remove excess reactants and byproducts.
-
Characterization: Characterize the functionalized nanoparticles for size and zeta potential using dynamic light scattering (DLS). Confirm the successful conjugation of the this compound linker using appropriate analytical techniques (e.g., FTIR, NMR of dissolved particles, or by reacting with an azide-fluorophore and measuring fluorescence).
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Drug Loading and Release: Development and Characterization of a Novel Therapeutic Agent-Nanographene Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Site-Specific Modification of Biomolecules Using Cyclodecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of biomolecules is a cornerstone of modern chemical biology and drug development, enabling the precise attachment of probes, drugs, and other functionalities to proteins, glycans, and nucleic acids. Among the arsenal of bioorthogonal reactions, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful tool due to its high selectivity and ability to proceed in complex biological environments without the need for cytotoxic copper catalysts.[1] While cyclooctynes have been the workhorses of SPAAC, larger ring systems such as cyclodecyne are gaining interest. This compound, though less reactive than its eight-membered counterpart due to lower ring strain, offers potential advantages in terms of stability and reduced side reactions, such as the thiol-yne addition with cysteine residues.[2][3] This document provides detailed application notes and protocols for the use of this compound in the site-specific modification of biomolecules.
Principle of this compound-Based Bioconjugation: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core of this compound-based bioconjugation lies in the SPAAC reaction, a [3+2] cycloaddition between the strained alkyne of the this compound ring and an azide functional group. The driving force for this reaction is the release of ring strain in the this compound molecule upon forming a stable, aromatic triazole linkage. This reaction is highly bioorthogonal, meaning that neither the this compound nor the azide will react with native functional groups found in biological systems, ensuring high specificity of labeling.[4]
Applications in Research and Drug Development
The ability to specifically label biomolecules using this compound opens up a wide range of applications for researchers and drug development professionals:
-
Glycan Labeling and Imaging: Metabolic labeling of cells with azido-sugars allows for the subsequent attachment of this compound-functionalized fluorophores, enabling the visualization and tracking of glycans in living systems.[5][6]
-
Protein Labeling and Engineering: Site-specific incorporation of azide-bearing unnatural amino acids into proteins allows for their conjugation with this compound-modified probes for studying protein function, localization, and interactions.[6]
-
Antibody-Drug Conjugates (ADCs): this compound-azide ligation can be used to attach potent cytotoxic drugs to antibodies in a site-specific manner, creating homogenous ADCs with improved therapeutic indices.[7]
-
Targeted Drug Delivery: this compound-functionalized lipids can be incorporated into liposomes or other nanoparticles to create drug delivery vehicles that can be targeted to specific cells or tissues by conjugating them to azide-modified targeting ligands.[8][9]
-
Activity-Based Protein Profiling (ABPP): this compound-containing probes can be designed to react with the active sites of specific enzymes, allowing for their identification and the screening of potential inhibitors.[10][11]
Quantitative Data: Reactivity of Strained Cycloalkynes
The reactivity of strained cycloalkynes in SPAAC reactions is a critical parameter. While specific kinetic data for this compound is limited in the literature, the following table provides a comparison of second-order rate constants for various cyclooctyne derivatives with benzyl azide. It is anticipated that this compound would exhibit a slower reaction rate than these cyclooctynes.
| Cycloalkyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctyne | DBCO | 0.1 - 1.0 | [4] |
| Bicyclononyne | BCN | 0.07 - 0.63 | [12] |
| Azodibenzocyclooctyne | ADIBO | ~4.7 x 10⁻³ | [13] |
| This compound (Predicted) | Slower than Cyclooctynes | [3] |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature. The lower reactivity of this compound necessitates optimization of reaction conditions, such as longer incubation times or higher concentrations of reactants.
Experimental Protocols
The following protocols provide a general framework for the site-specific modification of biomolecules using this compound. It is crucial to note that due to the lower reactivity of this compound compared to cyclooctynes, optimization of incubation times and reagent concentrations is highly recommended.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars and Ligation with this compound-Fluorophore
This protocol describes the metabolic incorporation of an azido sugar into cellular glycans, followed by labeling with a this compound-functionalized fluorescent probe.
Materials:
-
Mammalian cell line of interest (e.g., Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound-fluorophore conjugate (e.g., this compound-FITC)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired density in complete medium.
-
Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 2-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.[5]
-
As a negative control, culture a separate batch of cells in the absence of Ac₄ManNAz.
-
-
Labeling with this compound-Fluorophore:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in PBS containing the this compound-fluorophore conjugate at a concentration of 50-100 µM.
-
Incubate the cells for 1-4 hours at room temperature or 37°C, protected from light. Optimization of incubation time is critical for this compound.
-
Wash the cells three times with cold FACS buffer to remove excess this compound-fluorophore.
-
-
Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the fluorescence of the labeled cells using a flow cytometer. Compare the fluorescence intensity of the cells incubated with Ac₄ManNAz to the negative control cells.
-
Protocol 2: Site-Specific Labeling of a Protein with a this compound Probe
This protocol outlines the labeling of a protein containing a site-specifically incorporated azide-bearing unnatural amino acid with a this compound-functionalized probe.
Materials:
-
Purified protein of interest containing an azide-functionalized amino acid (e.g., p-azido-L-phenylalanine)
-
Reaction buffer (e.g., PBS, pH 7.4 or HEPES buffer, pH 7.0)[14]
-
This compound-probe conjugate (e.g., this compound-Biotin)
-
DMSO (for dissolving the this compound probe)
-
Desalting column or dialysis cassette
-
Method for analysis (e.g., SDS-PAGE, Western blot, mass spectrometry)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the this compound-probe in DMSO (e.g., 10 mM).
-
Add a 10- to 50-fold molar excess of the this compound-probe stock solution to the protein solution. The final DMSO concentration should ideally be below 5%.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. Longer incubation times are generally required for this compound compared to more reactive cycloalkynes. The reaction progress can be monitored by taking aliquots at different time points and analyzing them.
-
-
Purification:
-
Remove the unreacted this compound-probe and byproducts by passing the reaction mixture through a desalting column equilibrated with the appropriate buffer or by dialysis.
-
-
Analysis:
-
Confirm the successful conjugation by analyzing the purified protein using SDS-PAGE (observing a shift in molecular weight), Western blot (if the probe has a tag like biotin), or mass spectrometry (to confirm the mass of the conjugate).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the site-specific modification of biomolecules using this compound.
References
- 1. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designer lipids for drug delivery: from heads to tails - PMC [pmc.ncbi.nlm.nih.gov]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. biorxiv.org [biorxiv.org]
- 9. jddtonline.info [jddtonline.info]
- 10. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Application Notes and Protocols for Cyclodecyne Functionalization in Surface Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of surfaces using cyclodecyne, a key reagent in bioorthogonal chemistry. The primary focus is on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful "click chemistry" reaction that enables the covalent immobilization of azide-modified molecules onto this compound-functionalized surfaces without the need for cytotoxic copper catalysts.[1][2] This makes the methodology particularly suitable for applications in drug delivery, biosensor development, and cell surface engineering.[3][4][5][6]
Introduction to this compound in Surface Chemistry
This compound is a ten-membered cyclic alkyne. Its utility in surface chemistry is derived from the ring strain inherent in its structure, which, while less pronounced than in more common cyclooctynes, is sufficient to drive the SPAAC reaction with organic azides.[1][7] The reaction is highly selective and bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.[8]
The functionalization process typically involves a two-step approach:
-
Immobilization of a this compound Derivative: A this compound molecule modified with a surface-anchoring group (e.g., a thiol for gold surfaces or a silane for silicon-based surfaces) is attached to the substrate.[9][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The this compound-functionalized surface is then reacted with a solution containing an azide-modified molecule of interest (e.g., a peptide, drug molecule, or imaging agent), leading to stable triazole linkage.[7]
A key consideration when working with this compound is its reactivity relative to other strained alkynes. Due to its larger ring size and consequently lower ring strain compared to cyclooctynes (e.g., DBCO, BCN), this compound exhibits slower reaction kinetics in SPAAC.[1][7] This may necessitate longer reaction times or higher concentrations of reagents to achieve desired surface coverage.
Data Presentation: Comparative SPAAC Reaction Kinetics
While specific kinetic data for this compound in surface-based SPAAC is not extensively documented, the following table presents second-order rate constants for various commonly used cyclooctyne derivatives with benzyl azide. This data provides a valuable context for estimating the reactivity of this compound, which is expected to be at the lower end of this range.
| Cycloalkyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| Bicyclononyne | BCN | ~ 9.6 x 10⁻³ | [11] |
| Dibenzocyclooctyne | DBCO / ADIBO | ~ 8.0 x 10⁻² | [8][12] |
| Azacyclooctyne | DIMAC | ~ 3.1 x 10⁻³ | [13] |
| Fluorinated Cyclooctyne | F-DIBO | ~ 4.7 x 10⁻³ | [11] |
| This compound | - | Estimated to be < 1.0 x 10⁻³ | Inferred from strain-reactivity principles[1][7] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of functionalized this compound derivatives and their application in surface modification.
Protocol 1: Synthesis of a Thiol-Functionalized this compound for Gold Surfaces (Proposed Route)
This protocol outlines a plausible synthetic route for (Cyclodec-2-yn-1-yl)methanethiol, a derivative suitable for forming self-assembled monolayers (SAMs) on gold surfaces. This route is based on established organic chemistry principles, as specific literature for this exact molecule is limited.
Materials:
-
Cyclodecanone
-
Hydrazine
-
Iodine
-
Sodium methoxide
-
Lithium diisopropylamide (LDA)
-
Carbon disulfide (CS₂)
-
Lithium aluminum hydride (LAH)
-
Appropriate anhydrous solvents (e.g., Toluene, THF, Diethyl ether)
-
Reagents for workup and purification (e.g., HCl, NaHCO₃, MgSO₄, silica gel)
Procedure:
-
Synthesis of this compound:
-
Start with the oxidation of the bis(hydrazone) of cyclodecane-1,2-dione, a known method for the preparation of cycloalkynes.[7] Alternatively, other established routes to this compound can be employed.
-
-
Functionalization to (Cyclodec-2-yn-1-yl)methanol:
-
Deprotonate this compound at the propargylic position using a strong base like LDA in anhydrous THF at -78 °C.
-
Quench the resulting anion with paraformaldehyde to introduce a hydroxymethyl group.
-
Purify the resulting alcohol by column chromatography.
-
-
Conversion to Thiol:
-
Convert the alcohol to a leaving group, such as a tosylate, by reacting it with tosyl chloride in pyridine.
-
Displace the tosylate with a thiolating agent like potassium thioacetate to form a thioester.
-
Reduce the thioester using LAH in anhydrous diethyl ether to yield the final thiol product, (Cyclodec-2-yn-1-yl)methanethiol.
-
Purify the final product via column chromatography.
-
Protocol 2: Functionalization of Gold Surfaces with Thiol-Cyclodecyne
This protocol describes the formation of a this compound-terminated self-assembled monolayer (SAM) on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
(Cyclodec-2-yn-1-yl)methanethiol (from Protocol 1)
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.
-
Rinse the substrate thoroughly with DI water, followed by ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-5 mM solution of (Cyclodec-2-yn-1-yl)methanethiol in anhydrous ethanol.
-
Immediately immerse the cleaned, dry gold substrate into the thiol solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered monolayer.[14]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the functionalized surface under a gentle stream of nitrogen.
-
Store the surface under an inert atmosphere until ready for the next step.
-
Protocol 3: Functionalization of Silicon/Glass Surfaces with Silane-Cyclodecyne (Proposed)
This protocol details the modification of hydroxylated silicon or glass surfaces using a proposed this compound derivative with a silane anchor.
Materials:
-
Silicon or glass substrate
-
A this compound derivative with a trichlorosilyl or trialkoxysilyl group (e.g., 10-(trichlorosilyl)decyl cyclodec-2-yne-1-carboxylate). The synthesis of such a molecule would involve standard esterification and hydrosilylation reactions.
-
Anhydrous toluene
-
Acetone, Isopropanol
-
Piranha solution or oxygen plasma cleaner
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the silicon/glass substrate by sonicating in acetone and isopropanol for 15 minutes each.
-
Generate a high density of surface hydroxyl (-OH) groups by treating with piranha solution (5-10 minutes) or using an oxygen plasma cleaner.
-
Rinse thoroughly with DI water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of the this compound-silane derivative in anhydrous toluene.
-
Immerse the cleaned, hydroxylated substrate in the silane solution.
-
Incubate for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization of the silane.[15]
-
-
Rinsing and Curing:
-
Remove the substrate and rinse sequentially with toluene, acetone, and isopropanol to remove unbound silane.
-
Dry the substrate under a stream of nitrogen.
-
Cure the silane layer by baking at 110-120 °C for 30-60 minutes. This promotes the formation of stable siloxane bonds.[10]
-
Protocol 4: SPAAC Reaction on a this compound-Functionalized Surface
This protocol describes the final "click" reaction to conjugate an azide-modified molecule to the this compound-functionalized surface.
Materials:
-
This compound-functionalized substrate (from Protocol 2 or 3)
-
Azide-modified molecule of interest (e.g., azide-PEG-biotin, azido-peptide)
-
Biocompatible buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) or appropriate organic solvent.
-
DI water
-
Nitrogen gas
Procedure:
-
Prepare Reagent Solution:
-
Dissolve the azide-functionalized molecule in the chosen buffer or solvent to a concentration of 1-10 mM. The optimal concentration may vary depending on the molecule and should be determined empirically.
-
-
Incubation:
-
Immerse the this compound-functionalized substrate in the azide solution.
-
Allow the reaction to proceed for 4-24 hours at room temperature. Note: Due to the lower reactivity of this compound, longer incubation times compared to cyclooctyne-based SPAAC may be necessary. The reaction progress can be monitored using surface characterization techniques if required.
-
-
Washing and Drying:
-
Remove the substrate from the reaction solution.
-
Wash it thoroughly with the reaction buffer/solvent, followed by DI water, to remove any non-covalently bound molecules.
-
Dry the final functionalized surface under a gentle stream of nitrogen.
-
The surface is now ready for use in the intended application.
-
Mandatory Visualizations
Caption: Mechanism of the SPAAC reaction.
Caption: Gold surface functionalization workflow.
Caption: Silicon surface functionalization workflow.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Clickable Polysaccharides for Biomedical Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective modification of Ti6Al4V surfaces for biomedical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Scaffolds and Surfaces with Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol Modification - CD Bioparticles [cd-bioparticles.com]
- 10. eng.buffalo.edu [eng.buffalo.edu]
- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. benchchem.com [benchchem.com]
- 15. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
Application Notes and Protocols for the In Situ Generation of Cyclodecyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclodecyne is a highly reactive and strained cycloalkyne that, due to its instability, is typically generated in situ and immediately trapped by a reacting partner. This document provides detailed experimental protocols for the in situ generation of this compound via the Shapiro reaction, a reliable method for converting ketones into alkenes, and in this modified application, alkynes. The protocols described herein are intended for use by researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
Strained cycloalkynes are valuable intermediates in organic synthesis, enabling the construction of complex molecular architectures through cycloaddition reactions. This compound (C₁₀H₁₆), a ten-membered cyclic alkyne, is of particular interest but is too reactive to be isolated and stored under normal laboratory conditions.[1] Therefore, its generation in situ is the preferred method for its utilization in chemical reactions. One of the most effective methods for the in situ generation of this compound is the Shapiro reaction, which involves the decomposition of a tosylhydrazone derivative of cyclodecanone in the presence of a strong base. This application note details a comprehensive protocol for this process, including the synthesis of the cyclodecanone tosylhydrazone precursor and the subsequent in situ generation of this compound and its trapping via a Diels-Alder reaction.
Experimental Protocols
Protocol 1: Synthesis of Cyclodecanone Tosylhydrazone
This protocol outlines the synthesis of the stable precursor required for the Shapiro reaction.
Materials:
-
Cyclodecanone
-
p-Toluenesulfonylhydrazide (Tosylhydrazide)
-
Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (64.8 mmol) of cyclodecanone in 100 mL of methanol.
-
To this solution, add 12.1 g (64.8 mmol) of p-toluenesulfonylhydrazide.
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Maintain reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of a white solid.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with two 20 mL portions of cold methanol.
-
Dry the resulting cyclodecanone tosylhydrazone in a vacuum oven at 40 °C to a constant weight.
Expected Yield:
-
Typically, a yield of 85-95% is expected.
Characterization Data:
-
The product should be a white crystalline solid.
-
Melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) should be consistent with the structure of cyclodecanone tosylhydrazone.
Protocol 2: In Situ Generation and Trapping of this compound via Diels-Alder Reaction
This protocol describes the in situ generation of this compound from cyclodecanone tosylhydrazone and its immediate trapping with a suitable diene, such as 1,3-diphenylisobenzofuran.
Materials:
-
Cyclodecanone tosylhydrazone (from Protocol 1)
-
1,3-Diphenylisobenzofuran (trapping agent)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Schlenk flask or other suitable oven-dried glassware
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
To the flask, add 1.0 g (3.1 mmol) of cyclodecanone tosylhydrazone and 1.0 g (3.7 mmol) of 1,3-diphenylisobenzofuran.
-
Add 30 mL of anhydrous THF to the flask and stir the suspension at room temperature.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add 2.7 mL (6.8 mmol, 2.2 equivalents) of 2.5 M n-butyllithium in hexanes to the stirred suspension via syringe over a period of 10 minutes. The reaction mixture will typically turn a deep color.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
Slowly warm the reaction to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with three 30 mL portions of dichloromethane.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the Diels-Alder adduct.
Quantitative Data Summary
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Cyclodecanone Tosylhydrazone | 322.46 | 3.1 | 1.0 |
| 1,3-Diphenylisobenzofuran | 270.32 | 3.7 | 1.2 |
| n-Butyllithium | 64.06 | 6.8 | 2.2 |
| Parameter | Value |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 5 hours |
| Expected Yield of Adduct | 60-75% |
Visualizations
Caption: Experimental workflow for the two-protocol process.
Caption: Reaction pathway for this compound generation and trapping.
References
Application Notes and Protocols for the Synthesis of Cyclodecyne-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclodecyne and its derivatives are strained cycloalkynes that have garnered significant interest in materials science and bioconjugation due to their unique reactivity. The incorporation of this compound moieties into polymer chains can impart novel properties and functionalities, opening avenues for applications in drug delivery, advanced materials, and biomedical engineering. This document provides an overview of the primary methods for synthesizing this compound-containing polymers, along with detailed experimental protocols and characterization data. The primary synthetic strategies discussed are Ring-Opening Metathesis Polymerization (ROMP) and transition metal-catalyzed cycloaddition polymerizations.
Key Synthesis Methodologies
The synthesis of polymers containing this compound units can be approached through several methodologies, primarily leveraging the high ring strain of the this compound monomer.
-
Ring-Opening Metathesis Polymerization (ROMP): This is a powerful technique for the polymerization of strained cyclic olefins and alkynes.[1][2][3] In the context of this compound, a transition metal catalyst, such as a Grubbs-type ruthenium catalyst or a Schrock-type molybdenum or tungsten catalyst, initiates the ring-opening of the monomer to form a linear polymer with repeating units derived from the this compound ring.[2] The reaction is a chain-growth polymerization and can often be conducted as a living polymerization, allowing for precise control over the polymer's molecular weight and a narrow molecular weight distribution.[4][5] The reactivity of cycloalkynes in ROMP is influenced by the ring size, with strained rings being more favorable for polymerization.[3]
-
Acyclic Diene Metathesis (ADMET) Polymerization: While typically used for terminal dienes, ADMET can be conceptually applied to di-alkyne monomers to yield polyenynes.[6][7] This step-growth condensation polymerization is driven by the removal of a volatile small molecule, such as ethylene.[6] Stereoretentive ADMET has been developed to control the cis/trans geometry of the resulting double bonds.[7]
-
[2+2] Cycloaddition Polymerization: This method involves the concerted [2+2] cycloaddition of alkene or alkyne functionalities to form cyclobutane or cyclobutene rings, respectively, within the polymer backbone.[8] This type of polymerization can be initiated thermally or photochemically.[8]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes a general procedure for the ROMP of a functionalized this compound monomer using a third-generation Grubbs catalyst.
Materials:
-
Functionalized this compound Monomer
-
Grubbs Third-Generation Catalyst
-
Anhydrous, degassed toluene
-
Ethyl vinyl ether
-
Methanol
-
Dichloromethane
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox, dissolve the functionalized this compound monomer (100 molar equivalents) in anhydrous, degassed toluene to a concentration of 0.1 M in a Schlenk flask equipped with a magnetic stir bar. In a separate vial, dissolve the Grubbs third-generation catalyst (1 molar equivalent) in a minimal amount of anhydrous, degassed toluene.
-
Polymerization Initiation: While stirring the monomer solution under an argon atmosphere, rapidly inject the catalyst solution.
-
Polymerization Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR spectroscopy for the disappearance of the monomer's olefinic or acetylenic protons.
-
Termination: After the desired reaction time (typically 1-4 hours) or when monomer consumption is complete, terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 100 equivalents relative to the catalyst). Stir for 30 minutes.
-
Polymer Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring. Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The chemical structure can be confirmed by ¹H and ¹³C NMR spectroscopy.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of this compound-containing polymers via ROMP. The data illustrates the controlled nature of living polymerization, where the molecular weight increases with the monomer-to-initiator ratio, while the polydispersity index remains low.[9][10]
| Entry | Monomer/Initiator Ratio | Polymerization Time (h) | Yield (%) | Mₙ ( kg/mol ) | Mₙ/Mₙ (PDI) |
| 1 | 50:1 | 2 | 95 | 5.8 | 1.12 |
| 2 | 100:1 | 2 | 92 | 11.5 | 1.15 |
| 3 | 200:1 | 3 | 89 | 22.8 | 1.18 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: Mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Caption: Experimental workflow for the synthesis of this compound-containing polymers.
Conclusion
The synthesis of this compound-containing polymers, primarily through ROMP, offers a versatile platform for the creation of novel materials with tailored properties. The ability to perform these polymerizations in a living fashion allows for excellent control over the polymer architecture. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of this promising class of polymers in various fields, including drug development and materials science. Further exploration into different catalyst systems and functionalized this compound monomers will undoubtedly expand the scope and utility of these unique macromolecules.
References
- 1. Synthesis of Polymerizable Cyclodextrin Derivatives for Use in Adhesion-Promoting Monomer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Living polymerization - Wikipedia [en.wikipedia.org]
- 5. Living Anionic Polymerization of P=C Bonds | UBC Chemistry [chem.ubc.ca]
- 6. Polycyclodextrins: Synthesis, functionalization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Fast tandem ring-opening/ring-closing metathesis polymerization from a monomer containing cyclohexene and terminal alkyne. | Semantic Scholar [semanticscholar.org]
- 9. Fast tandem ring-opening/ring-closing metathesis polymerization from a monomer containing cyclohexene and terminal alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving yield of cyclodecyne synthesis reactions
Welcome to the technical support center for cyclodecyne synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your this compound synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for synthesizing this compound are the Shapiro reaction starting from cyclododecanone and the double dehydrohalogenation of 1,2-dibromocyclodecane. Both methods have their advantages and are chosen based on the availability of starting materials and desired scale.
Q2: I am getting a low yield in my this compound synthesis. What are the general causes?
A2: Low yields in this compound synthesis, and macrocycle synthesis in general, can often be attributed to several factors. A primary cause is the competition between the desired intramolecular reaction and intermolecular polymerization, which is favored at high concentrations. Other common issues include incomplete reactions, degradation of the product under harsh reaction conditions, and suboptimal purity of reagents or solvents. Careful control of reaction parameters is crucial for success.[1][2]
Q3: How can I purify the final this compound product?
A3: Purification of this compound can be challenging due to its reactivity and volatility. Distillation, particularly vacuum distillation, is a common method to separate this compound from less volatile impurities and solvents.[3][4] It is important to use a clean distillation apparatus and to control the temperature and pressure carefully to avoid decomposition. For smaller scales or to remove polar impurities, column chromatography on silica gel with a non-polar eluent can be effective.
Troubleshooting Guides
Method 1: Shapiro Reaction from Cyclododecanone
The Shapiro reaction is a two-step process involving the formation of a tosylhydrazone from cyclododecanone, followed by treatment with a strong base to induce elimination and form the alkyne.
Troubleshooting Common Issues in the Shapiro Reaction
| Problem | Potential Cause | Recommended Solution |
| Low yield of Tosylhydrazone | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated to reflux for an adequate period. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Impure cyclododecanone or p-toluenesulfonylhydrazine. | Use freshly purified starting materials. Recrystallize p-toluenesulfonylhydrazine if necessary. | |
| Low yield of this compound | Incomplete elimination due to insufficient base or low temperature. | Use at least two equivalents of a strong organolithium base like n-butyllithium (n-BuLi).[5][6] Ensure the reaction is performed at the recommended low temperature (e.g., -78 °C) and then allowed to warm to room temperature. |
| Formation of side products such as cyclodecene or octane (from n-BuLi). | The vinyllithium intermediate can be protonated by trace amounts of water or other protic sources. Ensure strictly anhydrous conditions. The choice of a bulky base can sometimes favor the desired elimination pathway. | |
| Degradation of the product. | This compound is strained and can be unstable. It is often best to use it in the next step immediately after synthesis and purification. |
Data Presentation: Shapiro Reaction Yields
While specific comparative data for this compound is sparse in the literature, typical yields for the Shapiro reaction on similar cyclic ketones can range from 40-80%, highly dependent on the substrate and reaction conditions. Optimization of base, solvent, and temperature is critical to maximizing yield.
| Parameter | Condition | Effect on Yield |
| Base | n-Butyllithium (n-BuLi) | Generally effective, but can lead to side products if not used carefully. |
| sec-Butyllithium (s-BuLi) | Can sometimes offer improved yields due to its increased basicity. | |
| Lithium diisopropylamide (LDA) | A non-nucleophilic strong base that can be advantageous in some cases. | |
| Solvent | Tetrahydrofuran (THF) | A common solvent for Shapiro reactions, it must be anhydrous. |
| Diethyl ether | Another suitable anhydrous solvent. | |
| Temperature | -78 °C to Room Temperature | Low initial temperature is crucial for the deprotonation steps, followed by warming to facilitate the elimination. |
Method 2: Double Dehydrohalogenation of 1,2-dibromocyclodecane
This method involves the elimination of two equivalents of hydrogen bromide from 1,2-dibromocyclodecane using a strong base.
Troubleshooting Common Issues in Dehydrohalogenation
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete elimination. | Use a strong, sterically hindered base like potassium tert-butoxide (KOt-Bu) in a suitable solvent.[7] The reaction may require elevated temperatures to proceed to completion. |
| Formation of cyclodecadiene as a major byproduct. | The elimination can sometimes stop at the alkene stage. Using a stronger base or harsher conditions can promote the second elimination to form the alkyne. However, this can also lead to other side reactions. | |
| Isomerization of the alkyne. | Under strongly basic conditions, the triple bond can migrate. Careful selection of the base and reaction time is important. | |
| Difficult Purification | Presence of unreacted starting material and alkene intermediates. | Fractional distillation under reduced pressure is often the most effective method for separating this compound from these less volatile components. |
Data Presentation: Dehydrohalogenation Reaction Yields
Yields for the double dehydrohalogenation to form cycloalkynes can vary significantly based on the ring size and reaction conditions. For this compound, yields are often moderate due to the challenges of the second elimination and potential side reactions.
| Parameter | Condition | Effect on Yield |
| Base | Potassium tert-butoxide (KOt-Bu) | A common and effective base for this elimination. |
| Sodium amide (NaNH2) | A very strong base that can also be used, often in liquid ammonia. | |
| Solvent | Dimethyl sulfoxide (DMSO) | A polar aprotic solvent that can facilitate the elimination. |
| Tetrahydrofuran (THF) | A common ethereal solvent, must be anhydrous. | |
| Temperature | Room Temperature to Reflux | Higher temperatures are often required to drive the reaction to completion, but this can also increase the formation of byproducts. |
Experimental Protocols
Protocol 1: this compound Synthesis via Shapiro Reaction
Step 1: Synthesis of Cyclododecanone Tosylhydrazone
-
To a solution of cyclododecanone (1.0 eq) in methanol, add p-toluenesulfonylhydrazine (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold methanol, and dry under vacuum.
Step 2: Synthesis of this compound
-
Suspend the dried cyclododecanone tosylhydrazone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent by rotary evaporation at low temperature.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: this compound Synthesis via Double Dehydrohalogenation
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, dissolve 1,2-dibromocyclodecane (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Add potassium tert-butoxide (2.5 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with a low-boiling hydrocarbon solvent (e.g., pentane or hexane).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Mandatory Visualization
The following diagram illustrates a potential multi-step workflow involving the synthesized this compound in a "click chemistry" application, a powerful tool in drug development and bioconjugation.[8][9][][11][12]
Caption: Workflow for this compound synthesis and its application in strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry".
References
- 1. How To [chem.rochester.edu]
- 2. US5523447A - Organolithium process - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. Comparison of the Conventional and Mechanochemical Syntheses of Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. Click Chemistry: The Go-To Toolkit for Fast and Efficient Reactions | AxisPharm [axispharm.com]
Technical Support Center: Troubleshooting Low Reactivity of Cyclodecyne in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting and optimizing SPAAC reactions involving cyclodecyne and other cycloalkynes with lower reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my SPAAC reaction with this compound so slow?
A1: The reactivity of cycloalkynes in SPAAC is primarily driven by ring strain. This compound, a ten-membered ring, is significantly less strained than the more commonly used eight-membered cyclooctynes like DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne). In fact, this compound has approximately 40% of the ring strain of cyclooctyne, leading to inherently slower reaction kinetics.[1] This lower reactivity necessitates optimized reaction conditions to achieve satisfactory yields in a reasonable timeframe.
Q2: What are the advantages of using a less reactive cycloalkyne like this compound?
A2: While the kinetics are slower, the lower reactivity of this compound can be advantageous in certain applications. Its increased stability can lead to fewer side reactions, especially in complex biological media. This makes it a valuable tool when high specificity is paramount and longer reaction times are feasible.
Q3: Can I use a copper catalyst to speed up my this compound reaction?
A3: No, the primary advantage of SPAAC is that it is a "copper-free" click chemistry reaction. The reaction is driven by the release of ring strain, not by a metal catalyst. Adding copper would not only be ineffective but would also negate the key benefit of SPAAC, which is its biocompatibility for use in living systems.
Q4: How do solvent, pH, and temperature affect the reactivity of this compound in SPAAC?
A4:
-
Solvent: The choice of solvent can influence reaction rates. While aqueous buffers like PBS and HEPES are common for bioconjugation, organic co-solvents such as DMSO or acetonitrile can sometimes improve the solubility of reactants and enhance kinetics.
-
pH: Generally, slightly basic conditions (pH 7.5-8.5) can increase the rate of SPAAC reactions. However, the stability of your biomolecules at higher pH must be considered.
-
Temperature: Increasing the reaction temperature (e.g., from 25°C to 37°C) will increase the reaction rate. This is a common strategy to accelerate slow SPAAC reactions, provided your molecules are thermally stable.
Q5: What are common side reactions to be aware of with this compound SPAAC?
A5: While this compound's lower reactivity reduces the likelihood of side reactions compared to highly strained cyclooctynes, they are not impossible, especially with prolonged incubation times. Potential side reactions can include reactions with thiols present in the reaction mixture. It is also important to avoid reducing agents like DTT, which can reduce the azide partner.
Troubleshooting Guide for Low this compound Reactivity
This guide provides a systematic approach to troubleshooting and optimizing your SPAAC reactions with this compound.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inherently Slow Kinetics | 1. Increase Reactant Concentrations: SPAAC is a second-order reaction, so increasing the concentration of either the this compound or the azide will increase the reaction rate. Consider using a 2-4 fold molar excess of the less precious reactant. 2. Increase Reaction Time: Reactions with this compound may require significantly longer incubation times (24-48 hours or longer) compared to more reactive cyclooctynes. 3. Increase Temperature: If your biomolecules are stable, increasing the temperature to 37°C can provide a significant rate enhancement. |
| Suboptimal Reaction Buffer | 1. Optimize pH: Test a range of pH values between 7.0 and 8.5 to find the optimal condition for your specific reactants. 2. Buffer Type: Consider switching from PBS to HEPES buffer, as HEPES has been shown to result in higher reaction rates in some SPAAC systems. |
| Poor Reagent Solubility | 1. Add Organic Co-solvent: If either of your reactants has limited solubility in aqueous buffers, add a small amount (e.g., <10% v/v) of a compatible organic solvent like DMSO or acetonitrile to improve solubility and increase the effective reactant concentration. |
| Degraded Reagents | 1. Use Fresh Reagents: Strained alkynes can degrade over time. Use freshly prepared or properly stored reagents. 2. Verify Reagent Integrity: If in doubt, verify the integrity of your this compound and azide reagents using techniques like NMR or mass spectrometry. |
| Steric Hindrance | 1. Introduce a Linker: If the azide and alkyne moieties are sterically hindered, consider synthesizing reagents with longer linkers (e.g., PEG linkers) to reduce steric clash. |
Quantitative Data: Comparison of Cycloalkyne Reactivity
The following table provides a comparison of the second-order rate constants for the SPAAC reaction of various cycloalkynes with benzyl azide, a standard reference azide. This data highlights the significantly lower reactivity of this compound.
| Cycloalkyne | Structure | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Relative Reactivity (vs. This compound) |
| This compound | Ten-membered ring | ~ 0.001 (Estimated) | 1x |
| BCN (Bicyclo[6.1.0]nonyne) | Fused cyclooctyne | ~ 0.29 | ~290x |
| DBCO (Dibenzocyclooctyne) | Dibenzo-fused cyclooctyne | ~ 0.6 - 1.0 | ~600-1000x |
Note: The rate constant for this compound is an estimate based on its significantly lower ring strain compared to cyclooctynes.[1] Actual rates will vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for SPAAC with this compound
This protocol is designed for reactions where low reactivity is anticipated and provides starting points for optimization.
1. Reagent Preparation:
- Dissolve your azide-containing molecule in the chosen reaction buffer (e.g., 1x PBS or 100 mM HEPES, pH 7.5) to a final concentration of 1-5 mM.
- Prepare a stock solution of your this compound derivative in a compatible organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10-50 mM.
2. Reaction Setup:
- In a microcentrifuge tube, combine the azide solution with the this compound stock solution. A molar excess of one reagent (typically 2-4x of the more accessible component) is recommended to drive the reaction.
- Ensure the final concentration of the organic co-solvent is kept to a minimum (ideally <10% v/v) to avoid negative impacts on biomolecule stability and reaction kinetics.
3. Incubation:
- Incubate the reaction mixture at 25°C or 37°C with gentle agitation.
- Due to the low reactivity of this compound, allow the reaction to proceed for an extended period (24-72 hours).
4. Monitoring the Reaction:
- Monitor the progress of the reaction by a suitable analytical method such as LC-MS or HPLC to track the consumption of starting materials and the formation of the desired product.
5. Purification:
- Once the reaction has reached the desired conversion, purify the conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC.
Protocol 2: Kinetic Analysis by ¹H NMR
For a more quantitative understanding of your specific system, you can determine the second-order rate constant using ¹H NMR.
1. Sample Preparation:
- In an NMR tube, dissolve a known concentration of the this compound and a stable internal standard (e.g., dimethyl sulfone) in a deuterated solvent (e.g., DMSO-d₆).
- Acquire an initial ¹H NMR spectrum (t=0).
2. Reaction Initiation and Monitoring:
- Add a known concentration of the azide to the NMR tube to initiate the reaction.
- Acquire ¹H NMR spectra at regular time intervals.
3. Data Analysis:
- Determine the concentration of the this compound at each time point by integrating a characteristic peak relative to the internal standard.
- Plot the inverse of the this compound concentration versus time. The slope of the resulting linear plot will be the second-order rate constant (k₂).
Visualizations
Troubleshooting Workflow for Low this compound Reactivity
Caption: A workflow for troubleshooting low product yield in SPAAC reactions with this compound.
Impact of Ring Strain on Cycloalkyne Reactivity in SPAAC
Caption: The relationship between cycloalkyne ring strain and SPAAC reaction rate.
References
Technical Support Center: Optimizing Cyclodecyne Cycloadditions
Welcome to the Technical Support Center for optimizing cyclodecyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the driving force behind the this compound cycloaddition reaction?
The primary driving force for the strain-promoted azide-alkyne cycloaddition (SPAAC) involving this compound is the significant ring strain of the ten-membered ring containing a triple bond. The ideal bond angle for an alkyne is 180°, and forcing it into a cyclic structure creates substantial strain. Releasing this strain in the transition state of the cycloaddition reaction with an azide lowers the activation energy, allowing the reaction to proceed rapidly without the need for a cytotoxic copper catalyst.[1]
Q2: How does the reactivity of this compound compare to other cyclic alkynes like cyclooctynes (e.g., DBCO, BCN)?
While specific kinetic data for this compound is not as widely published as for cyclooctynes, the reactivity of strained alkynes in SPAAC is directly related to the degree of ring strain. Generally, smaller rings are more strained and therefore more reactive. Cyclooctynes, being smaller than cyclodecynes, typically exhibit faster reaction rates. For instance, dibenzocyclooctynol (DIBO) is a highly reactive cyclooctyne used in SPAAC.[2] However, this high reactivity can also be associated with lower stability.[3] this compound offers a balance, being more stable than smaller, highly reactive cyclooctynes, which can be advantageous for multi-step syntheses or when prolonged stability is required.
Q3: What are the most common side reactions to be aware of during this compound cycloadditions?
Common side reactions primarily stem from the high reactivity and inherent instability of the strained alkyne. These can include:
-
Oligomerization/Polymerization: The this compound can react with itself, especially at higher concentrations.
-
Reaction with other nucleophiles: Besides the intended azide, the strained alkyne can react with other nucleophilic species present in the reaction mixture.
-
Oxidation: Exposure to air can lead to oxidation of the alkyne.
-
Decomposition: The strained ring may decompose, particularly under harsh conditions such as high temperatures or the presence of acid/base catalysts.
Q4: Can I use a catalyst to speed up my this compound cycloaddition?
For strain-promoted azide-alkyne cycloadditions (SPAAC), a catalyst is not required, as the reaction is driven by the release of ring strain.[] In fact, the key advantage of SPAAC is its bioorthogonality, meaning it can proceed in complex biological environments without a toxic metal catalyst.[1] However, for other types of cycloadditions involving less-strained alkynes, catalysts such as copper(I) (in CuAAC) or ruthenium (in RuAAC) are often employed to increase the reaction rate and control regioselectivity.[5][6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Degradation of this compound Reagent | Strained alkynes can be unstable. Use freshly prepared or purified this compound. Store under an inert atmosphere (argon or nitrogen) at low temperatures and protected from light. |
| Suboptimal Reaction Temperature | While many SPAAC reactions proceed at room temperature, gentle heating (e.g., to 37-40 °C) can sometimes increase the rate. However, excessive heat can lead to degradation. Optimization is key. |
| Incorrect Solvent | The solvent can significantly impact reaction rates.[7] Polar aprotic solvents like acetonitrile or DMF are often good choices. For biological applications, aqueous buffers with a co-solvent like DMSO or methanol are common. |
| Low Reagent Concentration | If the concentration of either the this compound or the azide is too low, the reaction will be slow. Consider increasing the concentration of one or both reagents. However, be mindful that high concentrations of this compound can lead to oligomerization. |
| Presence of Competing Reactants | Ensure your reaction mixture is free from other nucleophiles or azides (e.g., sodium azide in buffers) that could compete with your intended reaction. |
Problem 2: Formation of Multiple Products or Impurities
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Oligomerization of this compound | This is more likely at higher concentrations. Perform the reaction under higher dilution or use a slow addition of the this compound to the reaction mixture. |
| Side Reactions with Solvent or Buffer Components | Ensure all solvents and buffer components are inert to the strained alkyne. If in doubt, perform control reactions with the this compound and the solvent/buffer system. |
| Impure Starting Materials | Ensure the purity of both the this compound and the azide starting materials using techniques like NMR or mass spectrometry before starting the reaction. |
Data Presentation
Table 1: Comparison of Second-Order Rate Constants for Various Cyclooctynes in SPAAC with Benzyl Azide
Specific kinetic data for this compound is limited in the literature. This table provides data for commonly used cyclooctynes to illustrate the impact of structural modifications on reactivity. It is expected that this compound would have a lower rate constant than these cyclooctynes due to its larger ring size and consequently lower ring strain.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne | BCN | 0.07 - 0.63 |
| Dibenzocyclooctynol | DIBO | ~0.3 |
| Difluorinated Cyclooctyne | DIFO | ~0.7 |
| Dibenzoazacyclooctyne | DIBAC | ~0.1 - 0.9 |
Data compiled from various sources. Exact rates can vary depending on reaction conditions.
Experimental Protocols
General Protocol for Strain-Promoted Cycloaddition of a this compound Derivative with an Azide
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.
1. Reagent Preparation:
-
This compound solution: Prepare a stock solution of the this compound derivative in an appropriate anhydrous solvent (e.g., acetonitrile, DMF, or DMSO) at a concentration of 10-100 mM. Store under an inert atmosphere at -20°C.
-
Azide solution: Prepare a stock solution of the azide-containing molecule in a compatible solvent at a concentration of 10-100 mM.
2. Reaction Setup:
-
In a clean, dry reaction vial, add the azide solution.
-
If necessary, add any additional buffer or co-solvent to achieve the desired final reaction volume and concentration.
-
Add the this compound solution to the reaction vial to initiate the reaction. A slight molar excess (1.1 to 1.5 equivalents) of one reagent can be used to drive the reaction to completion.
3. Reaction Conditions:
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C).
-
Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or NMR.
4. Work-up and Purification:
-
Once the reaction is complete, quench any unreacted reagents if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel or preparative HPLC.
Mandatory Visualizations
Caption: Troubleshooting workflow for low product yield in this compound cycloadditions.
References
- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cyclodecyne and Its Derivatives
Welcome to the technical support center for the purification of cyclodecyne and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these highly reactive and strained cycloalkynes.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound and its derivatives so challenging?
A1: The primary challenge in purifying this compound and its derivatives lies in their high reactivity. The significant ring strain of the ten-membered ring containing a triple bond makes these molecules susceptible to:
-
Dimerization and Polymerization: Especially at elevated temperatures or high concentrations, this compound can react with itself.
-
Reaction with Nucleophiles: The strained alkyne is a potent electrophile and can react with nucleophilic solvents (e.g., water, methanol), impurities, or even the stationary phase during chromatography.
-
Thermal Instability: Many this compound derivatives are thermally labile and can decompose upon heating, making distillation a challenging purification method.[1]
-
Sensitivity to Acidic or Basic Conditions: The stability of this compound derivatives can be highly pH-dependent, with acidic or basic conditions often promoting decomposition or side reactions.
Q2: What are the most common impurities to expect in a crude this compound sample?
A2: Common impurities in a crude reaction mixture containing this compound or its derivatives may include:
-
Unreacted Starting Materials: Precursors from the synthesis, such as 1,2-dihalocyclodecanes or corresponding vinylidene precursors.[1]
-
Byproducts from Synthesis: For instance, if strong bases like potassium hydroxide or sodium amide are used for dehydrohalogenation, inorganic salts (e.g., KBr) will be present.[1]
-
Dimerization or Oligomerization Products: Formed from the self-reaction of the highly reactive this compound.
-
Products of Nucleophilic Addition: Resulting from the reaction of this compound with residual nucleophiles (e.g., water, alcohols) from the reaction or workup.
Q3: Which purification techniques are generally suitable for this compound and its derivatives?
A3: Due to the inherent instability of many cyclodecynes, purification methods that minimize heat and exposure to reactive surfaces are preferred. Common techniques include:
-
Flash Column Chromatography: Often the method of choice, allowing for rapid separation at room temperature.[2][3]
-
Preparative Thin-Layer Chromatography (Prep-TLC): Suitable for small-scale purifications.
-
Distillation (under high vacuum): Can be used for thermally stable, liquid derivatives, but requires careful temperature control to prevent decomposition.[4][5]
-
Recrystallization: An effective method for solid derivatives, provided a suitable solvent system that does not react with the compound can be found.[6][7]
-
In-situ Trapping: If the this compound derivative is too unstable to isolate, it can be generated in the presence of a trapping agent (e.g., a diene for a Diels-Alder reaction) to form a more stable adduct, which is then purified.
Q4: How should I store purified this compound and its derivatives?
A4: Due to their reactivity, long-term storage is often not recommended.[1] If storage is necessary:
-
Store at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen).
-
Store as a dilute solution in a non-nucleophilic, anhydrous solvent.
-
Whenever possible, use the purified compound immediately in the subsequent reaction step.
Troubleshooting Guides
Guide 1: Flash Column Chromatography
This guide addresses common issues encountered during the purification of this compound derivatives by flash column chromatography.[8][9]
| Problem | Possible Cause | Solution |
| Compound decomposes on the column. | The silica gel is too acidic, catalyzing decomposition. | 1. Deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine or another non-nucleophilic base. 2. Consider using a different stationary phase like neutral alumina.[10] |
| Low recovery of the compound. | The compound is unstable under the purification conditions, leading to material loss. | 1. Optimize the solvent system for rapid elution to minimize the time the compound spends on the column. 2. Ensure the crude material is loaded onto the column in a concentrated band to minimize diffusion. 3. If possible, perform the chromatography at a lower temperature (e.g., in a cold room). |
| Multiple spots or streaking observed in fractions that should contain pure product. | The compound is decomposing into multiple products during the purification process. | 1. Check the stability of your compound on a TLC plate coated with the same stationary phase before running the column.[8] 2. Use a less polar, non-protic solvent system. |
| Product co-elutes with a non-polar impurity. | The solvent system is not optimized for the separation. | 1. Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation.[3] 2. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
Guide 2: Distillation
This guide focuses on troubleshooting issues during the purification of thermally stable this compound derivatives by distillation.[4][11][12]
| Problem | Possible Cause | Solution |
| Product decomposes in the distillation flask. | The distillation temperature is too high. | 1. Use a high-vacuum pump to lower the boiling point of the compound. 2. Use a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures.[13] |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | 1. Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Poor separation of components. | The difference in boiling points between the product and impurities is small. | 1. Use a fractionating column to increase the efficiency of the separation.[11][12] 2. Perform the distillation slowly to allow for proper equilibration between the liquid and vapor phases. |
Guide 3: Recrystallization
This guide provides solutions for common problems encountered during the recrystallization of solid this compound derivatives.[6][7][14][15]
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | 1. Test the solubility of your compound in a variety of solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.[7] |
| No crystals form upon cooling. | The solution is not supersaturated, or crystallization has not been initiated. | 1. Evaporate some of the solvent to increase the concentration of the compound. 2. Scratch the inside of the flask with a glass rod to create nucleation sites.[14] 3. Add a seed crystal of the pure compound.[7] 4. Cool the solution in an ice bath to further decrease the solubility.[14] |
| Oily precipitate forms instead of crystals. | The compound is "oiling out," which can happen if the solution is cooled too quickly or if the melting point of the solid is lower than the boiling point of the solvent. | 1. Reheat the solution to dissolve the oil, then allow it to cool more slowly. 2. Add a small amount of a solvent in which the compound is less soluble. |
| Colored impurities are present in the crystals. | The impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then filter the hot solution before allowing it to cool.[16] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative
-
TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the predetermined solvent system.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound of interest is soluble at high temperatures but insoluble or sparingly soluble at low temperatures.[7]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.[14]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[14]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.[14]
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for common purification issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Purification [chem.rochester.edu]
- 9. Khan Academy [khanacademy.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Reddit - The heart of the internet [reddit.com]
challenges in handling and storing strained cycloalkynes like cyclodecyne
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with strained cycloalkynes like cyclodecyne. Below you will find troubleshooting guides and frequently asked questions to address common challenges in handling and storing these highly reactive molecules.
Frequently Asked Questions (FAQs)
Q1: What makes strained cycloalkynes like this compound so unstable and reactive?
A1: The instability and high reactivity of strained cycloalkynes stem from significant ring strain.[1][2] An ideal alkyne functional group has a linear geometry with bond angles of 180°.[1][3] Forcing this linear geometry into a small or medium-sized ring distorts these bond angles, creating substantial angle strain.[2][3][4] This strain increases the molecule's overall energy, making it more reactive as it seeks to relieve this strain through chemical reactions.[2] Smaller rings are generally more strained and therefore more reactive than larger rings.[2]
Q2: My this compound sample appears to be degrading upon storage. What are the likely causes?
A2: Degradation of strained cycloalkynes during storage is a common issue. The primary causes include:
-
Oxidation: Exposure to air can lead to oxidation and polymerization, often resulting in the formation of insoluble materials.[1]
-
Presence of Acids or Electrophiles: Trace amounts of acidic impurities can trigger decomposition pathways.[1]
-
Elevated Temperatures: Many strained cycloalkynes are not stable at room temperature for extended periods.[1][3]
-
Light Exposure: Some reactive molecules can undergo photochemical degradation.[1]
Q3: How does the inherent instability of this compound affect its use in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?
A3: In SPAAC reactions, there is a critical balance between reactivity and stability.[1] While high ring strain is desirable because it accelerates the reaction rate with azides, it also correlates with increased instability.[1][5] If the cycloalkyne is too unstable, it may decompose before it can react with the target azide, which leads to lower yields and the formation of unwanted byproducts.[1] The objective is to use a cycloalkyne that is reactive enough for efficient conjugation but stable enough to handle and store for the experiment's duration.[1]
Q4: What are the recommended storage conditions for strained cycloalkynes?
A4: To minimize degradation, strained cycloalkynes should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically -20°C or colder, in a freezer.[6][7]
-
Atmosphere: Store under an inert atmosphere, such as argon or dry nitrogen, to prevent oxidation.[6][7][8]
-
Light: Protect from light by using amber vials or storing them in the dark.[1][7][9]
-
Container: Keep the container tightly closed to prevent exposure to moisture and air.[6][10][11]
Q5: Are there any common impurities I should be aware of in commercially available or synthesized this compound?
A5: Impurities in cycloalkynes can arise from the synthesis process. For example, a common synthesis for this compound involves the dehydrohalogenation of 1,2-dibromocyclodecane.[12] Potential impurities could include unreacted starting materials or byproducts from incomplete reactions. Oxidation products can also be present, especially if the material has been handled or stored improperly.[13] It is always recommended to analyze the material upon receipt and before use to confirm its purity.[14]
Troubleshooting Guides
Issue 1: Low or no product yield in a SPAAC reaction.
-
Possible Cause 1: Degraded Cycloalkyne. The strained cycloalkyne may have decomposed during storage or after being prepared in a solution.
-
Solution: Check the purity of the cycloalkyne using techniques like NMR or GC-MS. If degradation is suspected, use a fresh batch of the reagent or purify the existing stock. Always prepare solutions of strained cycloalkynes fresh before use.
-
-
Possible Cause 2: Suboptimal Reaction Conditions. The solvent, temperature, or pH of the reaction may not be ideal.
-
Solution: Screen different solvents or buffer systems.[8] While SPAAC reactions are generally robust, extreme pH or high temperatures can degrade the cycloalkyne. Ensure the reaction temperature is appropriate for the specific cycloalkyne being used.
-
-
Possible Cause 3: Incompatible Reagents. Other reagents in the reaction mixture may be reacting with the cycloalkyne.
Issue 2: The this compound solution turns yellow or forms a precipitate.
-
Possible Cause: Decomposition. This is a visual indicator of cycloalkyne degradation, likely due to oxidation or polymerization.[1]
-
Solution: Discard the solution. Do not use it for your reaction as it will likely lead to low yields and side products. Prepare a fresh solution from a solid sample that has been properly stored. To prevent this, always handle solutions under an inert atmosphere and protect them from light.
-
Quantitative Data Summary
The stability and reactivity of strained cycloalkynes are directly related to their structural properties. Below is a summary of relevant quantitative data.
| Property | Molecule | Value | Units | Notes |
| Heat of Hydrogenation | This compound | -236.2 ± 0.96 | kJ/mol | A measure of the strain energy. Data from reaction in acetic acid.[16] |
| sp Bond Angle Distortion | Sila-cycloheptyne (Si-CHy) | ~17 | Degrees from 180° | Greater distortion indicates higher strain.[3] |
| sp Bond Angle Distortion | Sila-cyclooctyne (Si-COy) | ~6 | Degrees from 180° | Less distortion compared to the 7-membered ring.[3] |
| sp Bond Angle Distortion | Biphenyl-derived bis-strained alkyne | ~165.3 (avg) | Degrees | Indicates a distortion of about 14.7 degrees from linear.[9] |
Experimental Protocols
Protocol 1: General Procedure for Safe Handling of Strained Cycloalkynes
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10][11] Handle the compound in a well-ventilated area or a chemical fume hood.[6]
-
Inert Atmosphere: When handling the solid or preparing solutions, use an inert atmosphere (argon or nitrogen) to minimize exposure to air and moisture.[7][8]
-
Temperature Control: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.[7]
-
Dispensing: Weigh the required amount of the cycloalkyne quickly and seal the container immediately. Purging the vial with an inert gas before re-sealing can extend the shelf life of the reagent.[7]
-
Waste Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[10][17] Do not mix with other waste and handle uncleaned containers as you would the product itself.[10]
Protocol 2: Purification of Cycloalkanes by Filtration
This protocol is a general method for removing polar impurities, such as oxidation products, from cycloalkanes and can be adapted for this compound.[13]
-
Column Preparation: Prepare a small chromatography column using a Pasteur pipette plugged with a small amount of cotton or glass wool.
-
Stationary Phase: Fill the pipette with a suitable adsorbent, such as activated carbon or silica gel. The choice of adsorbent may depend on the specific impurities.[13]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).
-
Elution: Pass the dissolved sample through the column, applying gentle pressure with argon or nitrogen if necessary.[13]
-
Collection: Collect the purified product in a clean flask suitable for solvent removal.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Storage: Immediately store the purified product under an inert atmosphere at -20°C or below.
Visual Guides
Caption: Troubleshooting workflow for suspected cycloalkyne degradation.
Caption: Common degradation pathways for strained cycloalkynes.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. macrocyclics.com [macrocyclics.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Making sure you're not a bot! [academiccommons.columbia.edu]
- 14. benchchem.com [benchchem.com]
- 15. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound [webbook.nist.gov]
- 17. fishersci.com [fishersci.com]
Technical Support Center: Cyclodecyne Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the decomposition of cyclodecyne during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a cyclic alkyne with the chemical formula C₁₀H₁₆.[1][2] Its unique ten-carbon ring structure containing a triple bond results in significant ring strain, making it a highly reactive molecule.[1] This reactivity is advantageous for certain chemical reactions, such as copper-free click chemistry, but it also makes the compound prone to decomposition, which can affect experimental outcomes and product purity.[1][3]
Q2: What are the primary factors that can cause this compound to decompose?
The decomposition of chemical compounds can be broadly categorized into thermal, electrolytic, and photolytic breakdown.[4] For a strained alkyne like this compound, key environmental factors that can promote decomposition include:
-
Elevated Temperatures: Higher temperatures provide the activation energy needed to break bonds, accelerating decomposition.[4][5]
-
Exposure to Air (Oxygen) and Moisture: Reactive molecules can be sensitive to oxygen and water, leading to unwanted side reactions and degradation.[6]
-
Exposure to Light: Some reactive compounds are photosensitive and can decompose when exposed to light, particularly UV radiation.[6]
-
Presence of Strong Oxidants or Acids/Bases: Harsh chemical environments can readily induce decomposition.[5]
Q3: How should I properly store this compound to ensure its stability?
Due to its reactivity, this compound is often generated in situ for immediate use in reactions rather than being stored for extended periods.[1] If short-term storage is necessary, the following conditions, adapted from general guidelines for strained alkynes, are recommended[6]:
-
Temperature: Store at low temperatures, such as -20°C or below.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture.
-
Container: Use a tightly sealed container.
-
Light: Protect from light by using an amber vial or by wrapping the container in foil.
Q4: Are there any methods to stabilize highly reactive cycloalkynes like this compound?
Yes, stabilization strategies have been developed for highly reactive cycloalkynes. For instance, the highly reactive difluorobenzocyclooctyne (DIFBO) has been successfully stabilized by forming an inclusion complex with β-cyclodextrin. This complex can be stored as a lyophilized powder at room temperature and the active cyclooctyne can be released by dissolving the complex in an organic solvent.[3] This approach may be applicable to this compound and other strained alkynes.
Troubleshooting Guide: this compound Decomposition
If you suspect that this compound is decomposing during your experiment, consult the following guide.
| Observed Issue | Potential Cause | Recommended Solution |
| Low product yield in a reaction involving this compound. | Decomposition of this compound before or during the reaction. | - Generate this compound in situ if possible.[1]- Ensure all solvents and reagents are dry and deoxygenated.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[6]- Run the reaction at the lowest effective temperature. |
| Presence of unexpected byproducts in analytical data (e.g., NMR, LC-MS). | Oligomerization or trimerization of this compound. Highly reactive cyclooctynes are known to trimerize.[3] | - Use this compound at a lower concentration.- Add the this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Inconsistent reaction outcomes between batches. | Degradation of a stored this compound stock solution. | - Prepare fresh solutions of this compound for each experiment.- If storing a solution, do so at low temperature, under an inert atmosphere, and protected from light.[6] |
Logical Workflow for Troubleshooting Decomposition
Caption: Troubleshooting workflow for this compound decomposition.
Experimental Protocols
General Protocol for Safe Handling and Storage of Strained Alkynes
This protocol is designed to minimize the degradation of this compound and other strained alkynes.[6]
-
Receipt and Initial Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the sealed container at or below -20°C in a dark environment.
-
-
Handling:
-
To prevent condensation of atmospheric moisture, allow the container to warm to room temperature before opening.[6]
-
All handling of the compound should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Use clean, dry glassware and syringes.
-
-
Preparation of Stock Solutions:
-
Use anhydrous, deoxygenated solvents. Solvents can be deoxygenated by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Prepare solutions under an inert atmosphere.
-
Store stock solutions in tightly sealed vials with PTFE-lined caps at -20°C or below.
-
Conceptual Workflow for Stabilization via Inclusion Complexation
This diagram illustrates the concept of stabilizing a reactive molecule like this compound using a host molecule, such as β-cyclodextrin, as has been demonstrated for similar compounds.[3]
Caption: Stabilization and release of a reactive cycloalkyne.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [1][7] |
| Molar Mass | 136.23 g/mol | [1][7] |
| Boiling Point | 204 °C at 760 mmHg | [7] |
| Density | 0.86 g/cm³ | [7] |
| CAS Number | 3022-41-1 | [1][7] |
Potential Decomposition Pathways
While specific decomposition pathways for this compound are not extensively detailed in the literature, potential routes based on the reactivity of similar compounds include oligomerization and reaction with atmospheric components.
Caption: Potential decomposition pathways for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H16 | CID 137799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical decomposition - Wikipedia [en.wikipedia.org]
- 5. Role of decomposition products in the oxidation of cyclohexene using a manganese(III) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lookchem.com [lookchem.com]
Technical Support Center: Addressing Non-Specific Binding of Cyclodecyne Probes
Welcome to the technical support center for troubleshooting issues related to cyclodecyne probes. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with non-specific binding in their experiments. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your results and ensure the specificity of your labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound probes?
A1: Non-specific binding of this compound probes can arise from several factors, primarily related to the physicochemical properties of the probes and their interactions with the cellular environment. Key causes include:
-
Hydrophobic Interactions: Cyclooctyne moieties are inherently hydrophobic and can non-specifically associate with lipids and hydrophobic regions of proteins.[1][2]
-
Electrostatic Interactions: Charged functional groups on the probe can interact with oppositely charged surfaces on cells or biomolecules, leading to non-specific adhesion.[1][2][3]
-
Probe Aggregation: Poorly soluble probes can form aggregates that become trapped within cellular compartments or adhere to surfaces, resulting in high background signals.[1][4]
-
Thiol Reactivity: Some strained cyclooctynes have been shown to react with free thiols, such as those on cysteine residues, in an azide-independent manner.[5][6]
-
Probe Concentration: Using an excessively high concentration of the this compound probe can saturate specific binding sites and increase the likelihood of non-specific interactions.[4][7]
Q2: I am observing high background fluorescence in my negative control (no azide label). What should I do?
A2: High background in a no-azide control is a clear indicator of non-specific binding. Here are several steps to troubleshoot this issue:
-
Optimize Probe Concentration: Titrate your this compound probe to determine the lowest effective concentration that still provides a robust signal with your positive control.
-
Improve Washing Steps: Increase the number and duration of your wash steps after probe incubation. Consider adding a non-ionic detergent, such as Tween-20 or Triton X-100, to your wash buffers to disrupt non-specific hydrophobic interactions.[1]
-
Use a Blocking Agent: Pre-incubate your cells or lysate with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites before adding the this compound probe.[1][8][9][10]
-
Check Probe Solubility: Ensure your probe is fully solubilized in the working buffer. Aggregates can lead to punctate, non-specific staining.[4][7] If solubility is an issue, consider using a probe with a more hydrophilic linker, such as a PEG spacer.[1]
Q3: Can the choice of buffer affect non-specific binding?
A3: Yes, the buffer composition plays a critical role in minimizing non-specific binding.[5][8] Key considerations include:
-
pH: The pH of your buffer can influence the charge of both your probe and the biological sample. Adjusting the pH to be near the isoelectric point of your target or to neutralize charged surfaces can reduce electrostatic interactions.[2][8]
-
Salt Concentration: Increasing the ionic strength of your buffer (e.g., with 150-500 mM NaCl) can help to shield charged interactions and reduce non-specific binding.[1][2][8]
-
Additives: The inclusion of non-ionic detergents (e.g., 0.05-1% Tween-20) can disrupt hydrophobic interactions.[1][2][8] For particularly challenging systems, denaturants like urea (up to 2 M) can be used in stringent wash steps.[1]
Q4: Are there different types of cyclooctynes, and do they have different levels of non-specific binding?
A4: Yes, various cyclooctyne derivatives have been developed to improve reaction kinetics and reduce non-specific binding. For example, biarylazacyclooctynones (BARAC) have been shown to exhibit rapid reaction kinetics while modifications to the cyclooctyne ring can influence its stability and off-target reactivity.[11] When selecting a probe, consider derivatives with enhanced hydrophilicity and those that have been specifically designed to minimize side reactions.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experiments with this compound probes.
Issue 1: High Background Signal Across the Entire Sample
This often manifests as a diffuse, uniform background fluorescence that obscures the specific signal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe concentration too high | Perform a concentration titration of the this compound probe. Start with the manufacturer's recommended concentration and test several dilutions below this point. | Reduced background signal while maintaining a detectable specific signal. |
| Inadequate washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the duration of each wash (e.g., from 5 to 10 minutes). Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.[1] | Lower overall background fluorescence. |
| Insufficient blocking | Incubate the sample with a blocking solution (e.g., 1-5% BSA in PBS) for 30-60 minutes before adding the probe.[8][9][10] | Saturation of non-specific binding sites, leading to a clearer signal. |
| Hydrophobic interactions | Include a non-ionic surfactant (e.g., 0.05% Triton X-100) in the incubation and wash buffers.[1][8] | Disruption of non-specific hydrophobic binding, improving signal-to-noise ratio. |
Issue 2: Punctate or Aggregated Staining
This appears as bright, non-specific fluorescent dots or patches that are not associated with the target of interest.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe precipitation | Ensure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the aqueous buffer. Gently vortex the final probe solution before application.[4] | A homogenous probe solution, leading to more uniform and specific staining. |
| Probe aggregation in buffer | Lower the probe concentration. Consider adding a dispersing agent like Pluronic F-127 to the incubation buffer to improve probe solubility.[4] | Reduced formation of fluorescent aggregates. |
| Binding to dead cells/debris | Use healthy, viable cells for your experiment. Include a viability marker to exclude dead cells from analysis. Wash gently to remove debris before imaging.[4] | Staining is localized to healthy cells and specific subcellular compartments. |
Experimental Protocols
Protocol 1: General Method for Reducing Non-Specific Binding in Live-Cell Imaging
This protocol provides a starting point for optimizing the signal-to-noise ratio when using this compound probes for live-cell imaging.
-
Cell Plating: Plate cells on an appropriate imaging dish or plate and grow to the desired confluency (typically 70-90%).
-
Prepare Labeling Medium: Prepare a fresh imaging buffer (e.g., phenol red-free medium or HBSS) warmed to 37°C.
-
Blocking (Optional but Recommended):
-
Wash cells once with warm PBS.
-
Incubate cells with a blocking buffer (e.g., 1% BSA in imaging medium) for 30 minutes at 37°C.
-
-
Probe Incubation:
-
Prepare the this compound probe solution in the imaging medium at the desired concentration. It is crucial to perform a concentration titration to find the optimal concentration for your specific probe and cell type.
-
Remove the blocking buffer and add the probe solution to the cells.
-
Incubate for the recommended time (typically 15-60 minutes) at 37°C, protected from light.
-
-
Washing:
-
Remove the probe solution.
-
Wash the cells 3-5 times with a wash buffer (e.g., imaging medium containing 0.1% Tween-20), incubating for 5-10 minutes during each wash.
-
Perform a final wash with the imaging medium without detergent.
-
-
Imaging:
-
Add fresh imaging medium to the cells.
-
Proceed with imaging using appropriate filter sets.
-
Crucially, include a no-azide control that is treated with the this compound probe to assess the level of non-specific binding.
-
Protocol 2: Stringent Washing for Pull-Down Assays
This protocol is designed for affinity purification experiments where minimizing non-specifically bound proteins is critical.
-
Bead Blocking:
-
Resuspend streptavidin-coated beads in a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Incubation with Lysate:
-
Add the cell lysate containing the azide-labeled target to the blocked beads.
-
Incubate for 1-2 hours at 4°C with rotation.
-
-
This compound Probe Addition:
-
Wash the beads twice with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Add the this compound-biotin probe and incubate for 1 hour at room temperature.
-
-
Stringent Washes:
-
Wash 1: PBS, 150 mM NaCl, 0.1% Tween-20.
-
Wash 2: PBS, 500 mM NaCl, 0.1% Tween-20.
-
Wash 3: PBS, 150 mM NaCl, 0.1% Tween-20.
-
Wash 4 & 5: PBS with 150 mM NaCl (no detergent).
-
Perform each wash for 5 minutes at room temperature with rotation.
-
-
Elution:
-
Proceed with the elution of specifically bound proteins according to your established protocol.
-
Visualizing Experimental Workflows
The following diagrams illustrate key workflows for troubleshooting and optimizing experiments with this compound probes.
Caption: A logical workflow for troubleshooting high background signals.
Caption: Key mechanisms contributing to non-specific probe binding.
References
- 1. benchchem.com [benchchem.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on Cyclodecyne Reaction Kinetics
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the impact of solvents on the kinetics of cyclodecyne reactions, particularly in the context of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems users may encounter during their experiments.
Q1: My SPAAC reaction is extremely slow or appears to have stalled. What are the potential solvent-related causes?
A1: Several solvent-related factors can lead to slow or stalled reactions:
-
Poor Solubility of Reactants: One or both of your reactants (the this compound or the azide) may have poor solubility in the chosen solvent, leading to a lower effective concentration and thus a slower reaction rate. Hydrophobic cyclooctynes, for instance, may not dissolve well in purely aqueous buffers.[1]
-
Use of Protic Solvents: Polar protic solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with the azide, creating a "solvent cage".[2] This stabilization of the azide ground state increases the activation energy of the reaction, thereby decreasing the reaction rate. For SN2-like reactions, the rate can be thousands of times slower in a protic solvent compared to an aprotic one.[2]
-
Incorrect Co-Solvent Concentration: While using organic co-solvents like DMSO or acetonitrile can help dissolve hydrophobic reactants, their concentration can significantly affect the reaction rate.[1][3] It is crucial to optimize the percentage of the co-solvent; typically, it should be kept as low as possible (<10-15%) to avoid potential negative effects on kinetics or denaturation of biomolecules.[1]
Q2: I am observing low or inconsistent product yields. How can the solvent be the culprit?
A2: Inconsistent yields can often be traced back to solvent choice and preparation:
-
Presence of Contaminants: The presence of sodium azide (NaN₃), often used as a preservative in buffers, will directly compete with your azide-functionalized molecule for the this compound, leading to a significant reduction in the yield of your desired product.[1] It is critical to ensure all buffers are freshly prepared and free from sodium azide.[1]
-
Solvent-Induced Degradation: Ensure your reactants and product are stable in the chosen solvent system over the full course of the reaction. Some solvents can promote side reactions or degradation of sensitive molecules.
-
Workup Issues: Your product may be unexpectedly soluble in the aqueous or organic phase used during workup, leading to loss of material. Always check all phases for your product if yields are unexpectedly low.
Q3: My hydrophobic this compound derivative (e.g., DBCO) won't dissolve in my aqueous buffer. What is the best course of action?
A3: This is a common challenge. The recommended solution is to use a minimal amount of a water-miscible organic co-solvent to aid dissolution.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (MeCN) are frequently used to prepare concentrated stock solutions of hydrophobic reactants.[1]
-
Procedure: First, dissolve the hydrophobic reactant in a small volume of the co-solvent to create a concentrated stock. Then, add this stock solution to the aqueous buffer containing the other reactant. The final concentration of the organic co-solvent should be kept low (typically under 15%) to minimize its impact on the reaction kinetics and the stability of any biomolecules present.[1]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about solvent effects in this compound reactions.
Q1: What is the general role of a solvent in a chemical reaction?
A1: A solvent serves as the medium for a reaction, dissolving reactants to allow them to interact. It can significantly influence reaction rates by stabilizing or destabilizing the reactants, intermediates, and transition states through various non-covalent interactions like dipole-dipole forces and hydrogen bonding.[4]
Q2: How do polar protic and polar aprotic solvents differently affect SPAAC reaction kinetics?
A2: The distinction is critical for SPAAC reactions.
-
Polar Protic Solvents (e.g., water, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[5] They can solvate and stabilize the azide reactant through hydrogen bonding, which increases the energy barrier for the reaction to proceed, thus slowing it down.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are polar but lack O-H or N-H bonds and cannot donate hydrogen bonds.[5] They are effective at dissolving polar reactants without strongly solvating the azide, leaving it more "free" and reactive. Consequently, SPAAC reactions are generally faster in polar aprotic solvents.[2][4]
Q3: Which buffer system is best for SPAAC reactions in a biological context?
A3: While the ideal buffer depends on the specific biomolecules involved, studies have shown that HEPES buffer (pH 7) often yields higher reaction rates compared to PBS (pH 7).[1][6] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[3][6] The pH can also play a role, with higher pH values generally increasing reaction rates, though this can be buffer-dependent.[3][6]
Q4: How significant is the solvent effect on SPAAC reaction rates?
A4: The effect can be substantial. The choice of solvent can alter reaction rates by several orders of magnitude. For example, the rate of an SN2 reaction between 1-bromobutane and azide (N₃⁻) is approximately 5000 times faster in acetonitrile (a polar aprotic solvent) than in methanol (a polar protic solvent).[2] While the mechanism of SPAAC is a cycloaddition, similar principles of reactant solvation apply.
Q5: Where can I find kinetic data for my specific this compound and solvent?
A5: Second-order rate constants are reported in the scientific literature. However, data is often for specific model systems (e.g., DBCO with benzyl azide) and may not be available for your exact combination of reactants and solvent.[7][8][9] It is often necessary to determine the rate constant experimentally under your specific conditions.
Data Presentation: Quantitative Solvent Effects
The rate of a SPAAC reaction is described by a second-order rate constant (k₂). While comprehensive data for a single this compound across a wide range of organic solvents is limited in the literature, the following tables provide representative kinetic data and summarize the qualitative effects of solvent properties.
Table 1: Representative Second-Order Rate Constants (k₂) for Cyclooctyne Reactions
| Cyclooctyne | Azide Reactant | Solvent System | k₂ (M⁻¹s⁻¹) |
| DBCO | Benzyl Azide | Acetonitrile:Water | ~0.6 - 1.0 |
| BCN | Benzyl Azide | Acetonitrile:Water | ~0.06 - 0.1 |
| DBCO | Phenyl Azide | Acetonitrile:Water (3:1) | 0.033 |
| BCN | Phenyl Azide | Acetonitrile:Water (3:1) | ~0.2 |
| [9+1]CPP | Benzyl Azide | DMSO-d₆ | 2.2 x 10⁻³ |
| [11+1]CPP | Benzyl Azide | DMSO-d₆ | 4.5 x 10⁻⁴ |
| Sulfo-DBCO | 3-azido-L-alanine | PBS (pH 7) | 0.32 - 0.85 |
| Sulfo-DBCO | 3-azido-L-alanine | HEPES (pH 7) | 0.55 - 1.22 |
Note: These values are compiled from various sources and should be used as a general guide.[6][9][10] Reaction rates are highly dependent on the specific structures of the reactants, temperature, and exact solvent composition.
Table 2: Qualitative Summary of Solvent Effects on SPAAC Kinetics
| Solvent Property | Effect on Reactants/Transition State | Impact on Reaction Rate | Example Solvents |
| Polar Protic | Strongly solvates and stabilizes the azide reactant through H-bonding, increasing the activation energy. | Decreases | Water, Methanol, Ethanol |
| Polar Aprotic | Dissolves reactants but does not strongly solvate the azide, leaving it more reactive. May stabilize the polar transition state. | Increases | DMSO, DMF, Acetonitrile |
| Nonpolar | Poor solubility for polar reactants and does not effectively stabilize the polar transition state. | Generally Slow / Not Used | Hexane, Toluene |
Experimental Protocols
Protocol 1: Monitoring Reaction Kinetics using UV-Vis Spectroscopy
This method is ideal for cyclodecynes with a strong chromophore that changes upon reaction, such as dibenzocyclooctyne (DBCO), which has a characteristic absorbance around 309 nm that disappears as the reaction proceeds.[11]
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
This compound (e.g., DBCO derivative)
-
Azide-functionalized molecule
-
Anhydrous solvent of choice (e.g., Acetonitrile, DMSO)
Procedure:
-
Instrument Setup:
-
Set the spectrophotometer to the desired reaction temperature.
-
Set the instrument to monitor the absorbance at the λ_max of the this compound (e.g., ~309 nm for DBCO).[11]
-
-
Sample Preparation:
-
Prepare stock solutions of the this compound and the azide in the chosen solvent.
-
Prepare a reaction mixture in a cuvette, ensuring the initial absorbance is within the linear range of the instrument (typically 0.1 - 1.0). One reactant should be in pseudo-first-order excess (e.g., 10-fold or higher).
-
Use a reference cuvette containing only the solvent to blank the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the limiting reactant to the cuvette. Mix quickly and thoroughly.
-
Immediately begin monitoring the absorbance at the chosen wavelength over time. Record data at regular intervals until the absorbance stabilizes.[11]
-
-
Data Analysis:
-
Plot Absorbance vs. Time to visualize the reaction progress.
-
For pseudo-first-order conditions, plot ln(Absorbance) vs. Time. The plot should be linear.
-
The pseudo-first-order rate constant (k') is the negative of the slope.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Concentration of reactant in excess] .[9]
-
Protocol 2: In-situ Monitoring using ¹H NMR Spectroscopy
This method allows for direct monitoring of the disappearance of reactant signals and the appearance of product signals over time.[10]
Materials:
-
NMR spectrometer
-
NMR tubes
-
This compound
-
Azide-functionalized molecule
-
Deuterated solvent of choice (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone, mesitylene)[10]
Procedure:
-
Instrument Setup:
-
Tune and shim the spectrometer using a sample of the deuterated solvent. Set the probe to the desired reaction temperature and allow it to equilibrate.[12]
-
-
Sample Preparation:
-
Acquire reference spectra of the pure starting materials and the internal standard to identify characteristic, well-resolved peaks for integration.
-
In an NMR tube, dissolve the this compound, azide, and internal standard in the deuterated solvent.
-
-
Kinetic Run:
-
Quickly place the NMR tube into the spectrometer and acquire the first spectrum (t=0). Note the exact start time.[12]
-
Acquire a series of ¹H NMR spectra at regular time intervals using an automated acquisition program. The delay between spectra should be chosen based on the expected reaction rate.[12]
-
-
Data Analysis:
-
Process all spectra uniformly (e.g., same phasing and baseline correction).
-
For each spectrum, integrate a characteristic signal for one of the reactants and a signal for the internal standard.
-
Calculate the concentration of the reactant at each time point by comparing its integral to the integral of the known concentration internal standard.
-
Plot the concentration of the reactant vs. Time.
-
Use appropriate integrated rate laws (e.g., second-order) to fit the data and determine the rate constant (k₂).
-
Mandatory Visualizations
Logical Diagram: Influence of Solvent Properties on Reaction Kinetics
Caption: Logical relationship between solvent properties and reaction rate.
Experimental Workflow: Kinetic Analysis of a this compound Reaction
Caption: Experimental workflow for determining SPAAC reaction kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Catalyst Selection for Cyclodecyne Synthesis and Modification
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis and modification of cyclodecyne.
Section 1: Synthesis of this compound & Its Precursors
The synthesis of a 10-membered ring containing an alkyne is a significant challenge, often plagued by low yields due to competing polymerization. Ring-Closing Metathesis (RCM) is a powerful strategy for creating the macrocyclic backbone, which can then be further modified to introduce the alkyne functionality.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What are the primary catalytic methods for synthesizing macrocycles like cyclododecatriene, a common precursor for this compound derivatives? A1: The most prominent method for synthesizing macrocyclic precursors such as 1,5,9-cyclododecatriene is the cyclotrimerization of 1,3-butadiene.[1] Titanium-based catalysts, particularly those comprising TiCl₄ with an alkylaluminum cocatalyst, are highly effective and selective for this transformation.[1] Ring-Closing Metathesis (RCM) is another key strategy for forming macrocycles from diene precursors and is widely used in drug discovery.[2]
Q2: How do I choose the right Ring-Closing Metathesis (RCM) catalyst for my macrocyclization? A2: Catalyst selection is critical and depends on the substrate.
-
First-Generation Grubbs Catalysts (G1): Useful for Ring-Opening Metathesis Polymerization (ROMP) and for RCM of terminal olefins.
-
Second-Generation Grubbs Catalysts (G2): Generally more active than G1, especially for sterically demanding or electron-poor olefins.
-
Hoveyda-Grubbs Catalysts (HG1, HG2): These offer increased stability and are often recommended for general metathesis reactions. Specialized versions like M721 are designed for sterically hindered substrates.[3]
-
Schrock Catalysts: These molybdenum or tungsten-based catalysts are highly active but can be sensitive to air and functional groups.[4]
Troubleshooting Guide: Synthesis
Q: My macrocyclization (e.g., RCM) is resulting in very low yields and a significant amount of polymer. What is the likely cause and solution? A: The primary cause is likely that the concentration of your linear precursor is too high, which favors intermolecular reactions (polymerization) over the desired intramolecular cyclization.[5]
-
Solution: Implement the High Dilution Principle. This is a fundamental strategy to favor ring-closing. It is achieved by the very slow addition of the reactant solution (e.g., using a syringe pump) to a large volume of solvent. This keeps the instantaneous concentration of the precursor extremely low, increasing the probability of a molecule's ends finding each other rather than another molecule.[5]
Q: My RCM catalyst appears to be deactivating during the reaction. What are potential causes? A: Catalyst deactivation can stem from several sources:
-
Impurities: Reagents or solvents containing impurities, especially those with sulfur or certain nitrogen groups, can act as catalyst poisons.[6]
-
Brønsted Bases: The presence of Brønsted bases can decompose the active ruthenium intermediates in second-generation Grubbs and Hoveyda catalysts.[7]
-
Ethylene Generation: For reactions that generate ethylene, certain catalysts may be less stable. In these cases, catalysts with cyclic alkyl amino carbene (CAAC) ligands might be more suitable.[3]
Data Summary: Common Ring-Closing Metathesis (RCM) Catalysts
| Catalyst Type | Generation | Key Characteristics | Common Applications |
| Grubbs Catalyst® | First (G1) | Bears two phosphine ligands; less active but sometimes provides superior results. | ROMP, RCM of terminal olefins. |
| Grubbs Catalyst® | Second (G2) | More active than G1; better for sterically demanding and electron-poor olefins. | RCM, cross-metathesis of challenging substrates. |
| Hoveyda-Grubbs | Second (HG2) | High stability, initiates at room temperature, simple to handle.[3] | General metathesis reactions.[3] |
| Zhan Catalyst 1B | - | Ruthenium-based catalyst used effectively in complex syntheses.[2] | Macrocyclization in drug discovery (e.g., Pacritinib, MK-0616).[2] |
Experimental Protocol: General RCM for Macrocyclization under High Dilution
Disclaimer: This is a generalized protocol and must be adapted for specific substrates and catalysts.
-
Apparatus Setup: Assemble a flame-dried reaction flask equipped with a condenser, a magnetic stirrer, and a rubber septum under an inert atmosphere (e.g., Argon).
-
Reagent Preparation:
-
In the main reaction flask, add a large volume of a suitable anhydrous solvent (e.g., toluene, dichloromethane).
-
Prepare a separate solution of the diene precursor in the same solvent at a moderate concentration (e.g., 0.1 M). Load this solution into a gas-tight syringe for use with a syringe pump.
-
-
Reaction Execution:
-
Heat the solvent in the reaction flask to reflux with vigorous stirring.
-
Add the chosen RCM catalyst (e.g., Grubbs G2, 1-5 mol%) to the refluxing solvent.
-
Using the syringe pump, add the diene precursor solution to the reaction flask over a long period (e.g., 4-12 hours) to maintain high dilution.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress using TLC or GC-MS.
-
After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours.
-
Cool the mixture to room temperature. The catalyst can often be removed by filtration through a pad of silica gel or by using a specific scavenger resin.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting macrocycle via column chromatography or recrystallization.[5]
Diagram: RCM Catalyst Selection Workflow
Caption: A decision-making workflow for selecting a suitable RCM catalyst.
Section 2: Modification of the this compound Ring
Once synthesized, the this compound ring is a versatile building block. Its strained triple bond is highly reactive in certain cycloadditions, and it can be reduced via hydrogenation.
Subsection 2.1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This compound, as a strained alkyne, is an excellent substrate for copper-free click chemistry. The ring strain provides the driving force for the reaction, eliminating the need for a cytotoxic metal catalyst.
Frequently Asked Questions (FAQs) - SPAAC
Q1: Why is copper-free click chemistry (SPAAC) preferred for biological applications? A1: The classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, but the copper catalyst is cytotoxic, limiting its use in living systems.[8] SPAAC utilizes the inherent ring strain of a cycloalkyne (like this compound) to drive the reaction with an azide, avoiding the need for any metal catalyst. This makes it a bioorthogonal reaction, meaning it can proceed within a living organism without interfering with native biochemical processes.[8]
Q2: How can I increase the rate of a SPAAC reaction? A2: The reaction rate is directly related to the degree of ring strain in the cycloalkyne. To increase the rate, you can use cyclooctynes or cyclononynes which are more strained. Additionally, flanking the alkyne with electron-withdrawing groups or fusing it to other rings can further increase strain and reactivity.[8]
Troubleshooting Guide: SPAAC
Q: My SPAAC reaction is not proceeding or is very slow. What are the potential issues? A:
-
Insufficient Ring Strain: this compound is strained, but less so than cyclooctyne. If the azide partner is not sufficiently reactive, the reaction may be slow. Consider using a more strained cycloalkyne if your synthesis allows.
-
Steric Hindrance: Significant steric bulk near the azide or the alkyne can impede the approach of the two reactants, slowing the reaction.
-
Degradation: Ensure your azide and cycloalkyne are stable under the reaction conditions (solvent, temperature, pH).
Experimental Protocol: General SPAAC Reaction
-
Preparation: Dissolve the this compound derivative (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, DMSO, or a buffered aqueous solution for biological samples).
-
Initiation: Add the azide-containing molecule (1.0-1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within minutes to a few hours.
-
Monitoring: Track the disappearance of the starting materials by LC-MS or NMR.
-
Workup & Purification: As SPAAC is a "click" reaction, it is typically very clean. The product can often be purified by simple extraction or chromatography if necessary.
Diagram: SPAAC Experimental Workflow
Caption: A simplified workflow for a typical SPAAC experiment.
Subsection 2.2: Catalytic Hydrogenation
Hydrogenation is used to reduce the alkyne of this compound, yielding either cyclodecene (cis-alkene) with a poisoned catalyst or cyclodecane (alkane) with a standard catalyst.
Frequently Asked Questions (FAQs) - Hydrogenation
Q1: What catalysts are used to fully reduce this compound to cyclodecane? A1: Heterogeneous catalysts are commonly used for full saturation of alkynes to alkanes. These include Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel.[9][10] These reactions are typically performed under an atmosphere of hydrogen gas (H₂).
Q2: How can I selectively reduce this compound to cis-cyclodecene? A2: To stop the hydrogenation at the alkene stage, a "poisoned" or deactivated catalyst is required. The most common is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This catalyst is active enough to reduce the alkyne but not the resulting alkene.
Troubleshooting Guide: Hydrogenation
Q: My hydrogenation reaction is incomplete, and I recover starting material. A:
-
Catalyst Activity: The catalyst may be old or deactivated. Use a fresh batch of catalyst. For heterogeneous catalysts, ensure proper activation if required (e.g., reduction of PtO₂ to Pt metal).[9]
-
Hydrogen Pressure: The pressure of H₂ gas may be insufficient. While many hydrogenations proceed at atmospheric pressure, some may require higher pressures.
-
Poisons: Impurities in the substrate or solvent (especially sulfur compounds) can poison the catalyst. Ensure all materials are pure.
Data Summary: Common Hydrogenation Catalysts
| Catalyst | Form | Selectivity | Common Applications |
| Palladium on Carbon (Pd/C) | Heterogeneous | Reduces alkynes and alkenes to alkanes.[10] | General purpose hydrogenation.[10] |
| Platinum(IV) Oxide (PtO₂) | Heterogeneous | Highly active catalyst for reducing alkenes and alkynes.[9] | Hydrogenation of various functional groups. |
| Raney Nickel | Heterogeneous | Finely divided Ni-Al alloy; very active.[9] | Saturation of alkenes and alkynes.[9] |
| Lindlar's Catalyst | Heterogeneous | Poisoned Pd catalyst; reduces alkynes to cis-alkenes. | Selective synthesis of cis-alkenes from alkynes. |
| Wilkinson's Catalyst | Homogeneous | RhCl(PPh₃)₃; selective for less-hindered alkenes.[10] | Selective hydrogenation in the presence of other groups.[10] |
References
- 1. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. React App [pmc.umicore.com]
- 4. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
dealing with poor solubility of cyclodecyne derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of cyclodecyne derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such poor water solubility?
A1: this compound derivatives often exhibit poor aqueous solubility due to their molecular structure. The this compound ring is a hydrocarbon structure, making it inherently hydrophobic. While the introduction of functional groups can influence solubility, the large non-polar surface area of the macrocycle often dominates, leading to low solubility in aqueous solutions.[1] This is a common challenge with many macrocyclic compounds used in drug development.[2]
Q2: What are the initial signs of poor solubility during my experiment?
A2: The most common signs of poor solubility include:
-
Precipitation: The compound crashing out of solution, which can be observed as cloudiness, turbidity, or visible particles.[3][4]
-
Inconsistent Results: Poor solubility can lead to inaccurate concentrations and, consequently, unreliable and non-reproducible experimental data.
-
Phase Separation: In some cases, the compound may form an oily film or separate layer in the aqueous medium.
Q3: Can changing the solvent help improve the solubility of my this compound derivative?
A3: Yes, selecting an appropriate solvent system is a critical first step. While aqueous buffers are often required for biological assays, preparing a concentrated stock solution in a water-miscible organic solvent is a common practice.[5]
Commonly used organic solvents for preparing stock solutions include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
It is crucial to be mindful of the final concentration of the organic solvent in your aqueous working solution, as high concentrations can be toxic to cells or interfere with your assay.[6]
Q4: What are cyclodextrins and can they help with the solubility of this compound derivatives?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2][7][8] They can encapsulate hydrophobic molecules, like this compound derivatives, within their cavity, forming an inclusion complex that has improved aqueous solubility.[2][5][8][9] Different types of cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are available and can be screened for their effectiveness with your specific compound.[7][9][10]
Q5: What is PEGylation and is it a suitable strategy for improving the solubility of this compound derivatives?
A5: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule.[11][12] This strategy is well-established for improving the aqueous solubility and pharmacokinetic properties of drugs.[11][12][13] For this compound derivatives, PEGylation can be a highly effective approach. The hydrophilic PEG chains can significantly increase the overall water solubility of the conjugate.[14]
Troubleshooting Guides
Issue 1: My this compound derivative precipitates immediately upon addition to aqueous buffer or cell culture medium.
This phenomenon is often referred to as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[3]
Troubleshooting Steps:
-
Optimize the Dilution Process:
-
Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound stock.[3]
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid mixing and avoid localized high concentrations.[3]
-
Consider a stepwise serial dilution to gradually decrease the solvent concentration.[4]
-
-
Reduce the Final Concentration: Your desired concentration may be above the solubility limit of the compound in the final medium. Test a range of lower final concentrations to determine the maximum achievable soluble concentration.[3]
-
Use a Co-solvent System: For your stock solution, a mixture of solvents (e.g., DMSO and PEG-400) might improve solubility upon dilution into the aqueous phase.[15]
-
Employ Solubility Enhancers:
-
Cyclodextrins: Prepare the aqueous medium with a suitable cyclodextrin derivative before adding your this compound derivative stock solution.
-
Serum: If compatible with your experiment, the proteins in serum (like albumin) can help to solubilize hydrophobic compounds.[4]
-
Issue 2: My this compound derivative solution appears cloudy or shows signs of aggregation over time.
Aggregation is a common issue with hydrophobic molecules in aqueous environments.
Troubleshooting Steps:
-
Visual and Microscopic Inspection: Regularly inspect your solutions visually and under a microscope to detect any signs of precipitation or aggregation.[6]
-
Sonication: Brief sonication can sometimes help to break up aggregates and re-dissolve the compound. However, this may only be a temporary solution.
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) can help to prevent aggregation by forming micelles around the hydrophobic compound. Ensure the chosen surfactant is compatible with your experimental system.
-
pH Adjustment: The solubility of this compound derivatives with ionizable functional groups can be pH-dependent. A slight adjustment of the buffer pH (within a physiologically acceptable range) may improve solubility.[4]
Data Presentation
Table 1: Comparison of Solubilization Strategies for Poorly Soluble Compounds
| Strategy | Mechanism | Advantages | Disadvantages | Applicability to this compound Derivatives |
| Co-solvents | Increases the polarity of the solvent mixture, allowing for better solvation of hydrophobic molecules.[5][16] | Simple to implement; can be effective for initial solubilization in stock solutions.[5] | Potential for solvent toxicity in biological assays; may not be sufficient for highly insoluble compounds.[6] | High |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity, forming a water-soluble inclusion complex.[2][7][8][9] | High efficiency in solubilizing a wide range of hydrophobic compounds; can also improve stability.[17][18] | May alter the bioavailability and reactivity of the guest molecule; potential for self-aggregation of cyclodextrins.[19][20] | High |
| PEGylation | Covalent attachment of hydrophilic polyethylene glycol (PEG) chains to the molecule.[11][12] | Significantly increases aqueous solubility; can improve pharmacokinetic properties (e.g., longer half-life).[11][12][13] | Requires chemical modification of the derivative; may alter the biological activity of the parent molecule. | High (for derivatives with suitable functional groups for conjugation) |
| Surfactants | Formation of micelles that encapsulate the hydrophobic compound.[5] | Effective at low concentrations. | Can interfere with biological membranes and assays; potential for cytotoxicity. | Moderate (requires careful selection and validation) |
| Lipid-Based Formulations | Dissolving the compound in a lipid-based carrier system.[5] | Can significantly enhance oral bioavailability.[5] | More complex formulation development; may not be suitable for all applications. | Moderate to High (especially for in vivo studies) |
Experimental Protocols
Protocol 1: Preparation of a this compound Derivative Solution using Cyclodextrin
-
Selection of Cyclodextrin: Based on the size and structure of your this compound derivative, choose an appropriate cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its good water solubility and low toxicity.[9][10]
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in your desired aqueous buffer (e.g., 10% w/v HP-β-CD in PBS). Gentle heating and stirring may be required to fully dissolve the cyclodextrin.[20] Allow the solution to cool to room temperature.
-
Preparation of this compound Derivative Stock: Prepare a concentrated stock solution of your this compound derivative in a minimal amount of a suitable organic solvent (e.g., 10 mM in DMSO).
-
Complexation: While vigorously vortexing the cyclodextrin solution, slowly add the this compound derivative stock solution dropwise.
-
Equilibration: Allow the mixture to equilibrate for at least 1 hour at room temperature with continuous stirring or shaking.
-
Filtration (Optional): To remove any undissolved compound or aggregates, the solution can be filtered through a 0.22 µm syringe filter.
-
Concentration Determination: Determine the final concentration of your solubilized this compound derivative using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Protocol 2: Stepwise Dilution to Avoid Precipitation in Cell Culture Media
-
Prepare a High-Concentration Stock: Dissolve your this compound derivative in 100% DMSO to make a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.[4]
-
Prepare an Intermediate Dilution: Pre-warm your cell culture medium to 37°C. In a separate sterile tube, perform an intermediate dilution of your stock solution into the pre-warmed medium (e.g., dilute the 10 mM stock 1:10 in medium to get a 1 mM solution with 10% DMSO). Mix gently by pipetting up and down.
-
Prepare the Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve your desired final concentration (e.g., add 10 µL of the 1 mM intermediate solution to 990 µL of medium for a final concentration of 10 µM with 0.1% DMSO).
-
Mix and Use Immediately: Gently mix the final working solution and use it for your experiment without delay to minimize the risk of precipitation over time.[6]
Visualizations
Caption: Workflow for solubilizing this compound derivatives.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. mdpi.com [mdpi.com]
- 2. Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. scienceasia.org [scienceasia.org]
- 8. oatext.com [oatext.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Highly soluble cyclodextrin derivatives: chemistry, properties, and trends in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 13. The Impact of PEGylation on Biological Therapies (2008) | Francesco M. Veronese | 962 Citations [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Optimization for BONCAT using Cyclodecyne Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) experiments using cyclodecyne analogs.
Frequently Asked Questions (FAQs)
Q1: What are this compound analogs and why are they used in BONCAT?
A1: this compound analogs are a class of strained alkyne molecules used in copper-free click chemistry, specifically in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. In the context of BONCAT, a non-canonical amino acid containing an azide group, such as L-azidohomoalanine (AHA), is metabolically incorporated into newly synthesized proteins. The azide-labeled proteins are then detected with a probe containing a this compound analog. The inherent ring strain of the this compound allows it to react efficiently with the azide without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.
Q2: Which this compound analog is best for my experiment?
A2: The choice of this compound analog depends on several factors, including the experimental system, the desired reaction kinetics, and the hydrophobicity of the probe. While cyclooctynes like DBCO and BCN are more commonly described in the literature, cyclononynes and cyclodecynes are also utilized. Generally, more strained alkynes exhibit faster reaction kinetics. However, very high reactivity can sometimes lead to off-target reactions. It is recommended to consult the manufacturer's data for specific reaction rates and to empirically test a few different analogs for your specific application.
Q3: Can I use this compound analogs for both imaging and enrichment of newly synthesized proteins?
A3: Yes. This compound analogs can be conjugated to a variety of reporter molecules. For imaging applications (a technique often called Fluorescent Non-Canonical Amino Acid Tagging or FUNCAT), the this compound can be attached to a fluorophore. For enrichment and subsequent proteomic analysis, the this compound can be linked to an affinity tag, such as biotin.
Q4: What are the key parameters to optimize for successful BONCAT with this compound analogs?
A4: The key parameters to optimize include:
-
Concentration of the azide-bearing amino acid (e.g., AHA): This needs to be high enough for efficient incorporation but low enough to avoid cytotoxicity.
-
Labeling time with the azide-bearing amino acid: This will depend on the protein synthesis rate of your system.
-
Concentration of the this compound probe: A slight molar excess of the this compound probe over the estimated amount of incorporated azide is often recommended to drive the reaction to completion.
-
Reaction time for the SPAAC reaction: This depends on the specific this compound analog and its reaction kinetics.
-
Buffer conditions: pH and the presence of certain reagents can influence the efficiency of the SPAAC reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during your BONCAT experiments with this compound analogs.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | 1. Inefficient incorporation of the azide-bearing amino acid (AHA). | - Optimize AHA concentration and incubation time. - Ensure the medium is methionine-free during labeling to reduce competition. |
| 2. Degradation of the this compound probe. | - Store this compound reagents as recommended by the manufacturer (typically cold and protected from light). - Prepare fresh solutions of the probe before each experiment. | |
| 3. Slow SPAAC reaction kinetics. | - Increase the reaction time or temperature (if compatible with your sample). - Consider using a this compound analog with faster kinetics. - Ensure the pH of the reaction buffer is optimal (typically between 7 and 8.5). | |
| 4. Low concentration of reactants. | - Increase the concentration of the this compound probe. - For cellular experiments, ensure efficient delivery of the probe to the site of the azide-labeled proteins. | |
| High Background | 1. Non-specific binding of the this compound probe. | - Include thorough washing steps after the SPAAC reaction to remove unbound probe. - Use a blocking agent (e.g., BSA) before adding the probe. - Consider using a this compound probe with a hydrophilic linker (e.g., PEG) to reduce non-specific hydrophobic interactions. |
| 2. Reaction of the this compound with other cellular components. | - While highly specific, some highly reactive strained alkynes can react with thiols. If this is suspected, consider using a less reactive this compound or performing the reaction in the presence of a mild reducing agent that is compatible with your system. | |
| 3. Autofluorescence of cells or tissues. | - Include an unlabeled control to assess the level of autofluorescence. - Use fluorophores in the near-infrared spectrum to minimize autofluorescence. | |
| Cell Toxicity or Altered Physiology | 1. Toxicity of the azide-bearing amino acid. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of AHA for your cell type. - Minimize the labeling time to what is necessary to detect newly synthesized proteins. |
| 2. Toxicity of the this compound probe or its solvent. | - Perform a toxicity assay for the this compound probe. - If using a co-solvent like DMSO to dissolve the probe, ensure the final concentration in the cell culture medium is non-toxic (typically <0.5%). |
Quantitative Data
The following tables provide a summary of quantitative data for reaction kinetics of commonly used strained alkynes in SPAAC reactions. While specific data for a wide range of this compound analogs is limited in the literature, the principles of reactivity can be extrapolated. Faster reaction rates generally lead to a requirement for shorter incubation times or lower concentrations of the probe.
Table 1: Second-Order Rate Constants of Common Cyclooctynes in SPAAC Reactions
| Cyclooctyne Analog | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference Compound |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 | Benzyl Azide |
| Bicyclononyne | BCN | ~0.1 - 1.0 | Benzyl Azide |
| Azodibenzocyclooctyne | ADIBO | ~0.3 - 4.0 | Benzyl Azide |
| Difluorinated Cyclooctyne | DIFO | ~0.4 - 2.0 | Benzyl Azide |
Note: Reaction rates are highly dependent on the specific azide, solvent, and temperature. The values presented are approximate and for comparative purposes.
Experimental Protocols
Protocol 1: General Workflow for BONCAT with this compound Analogs in Cultured Cells
This protocol provides a general workflow for labeling newly synthesized proteins in cultured mammalian cells using AHA and a this compound-fluorophore conjugate for imaging.
1. Metabolic Labeling with AHA: a. Culture cells to the desired confluency. b. Prepare methionine-free medium supplemented with dialyzed fetal bovine serum. c. Wash cells once with pre-warmed PBS. d. Incubate cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools. e. Replace the medium with methionine-free medium containing the optimized concentration of AHA (typically 25-100 µM). f. Incubate for the desired labeling period (e.g., 1-4 hours).
2. Cell Fixation and Permeabilization (for intracellular targets): a. Wash cells twice with PBS. b. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash cells three times with PBS. d. Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. e. Wash cells three times with PBS.
3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction: a. Prepare a solution of the this compound-fluorophore conjugate in a suitable buffer (e.g., PBS) at the desired concentration (typically 10-50 µM). b. Add the this compound solution to the fixed and permeabilized cells. c. Incubate for 30-90 minutes at room temperature, protected from light. d. Wash cells three times with PBS to remove excess probe.
4. Imaging: a. Mount the coverslip on a microscope slide with an appropriate mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 2: Enrichment of Newly Synthesized Proteins for Proteomic Analysis
This protocol outlines the steps for enriching biotin-tagged newly synthesized proteins using a this compound-biotin conjugate.
1. Metabolic Labeling and Cell Lysis: a. Perform metabolic labeling with AHA as described in Protocol 1, step 1. b. After labeling, wash cells with ice-cold PBS and lyse the cells in a lysis buffer containing protease inhibitors. c. Clarify the lysate by centrifugation to remove cell debris.
2. SPAAC Reaction with this compound-Biotin: a. Determine the protein concentration of the lysate. b. Add the this compound-biotin conjugate to the lysate to a final concentration of 50-100 µM. c. Incubate for 1-2 hours at room temperature with gentle rotation.
3. Affinity Purification of Biotinylated Proteins: a. Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at room temperature with gentle rotation. b. Pellet the beads using a magnetic stand and discard the supernatant. c. Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins. d. Elute the biotinylated proteins from the beads using a buffer containing an excess of free biotin or by boiling in SDS-PAGE sample buffer.
4. Downstream Analysis: a. The enriched proteins can be analyzed by Western blotting or prepared for mass spectrometry-based proteomic analysis.
Visualizations
Caption: A flowchart illustrating the key stages of a BONCAT experiment.
Caption: A decision tree for troubleshooting low signal issues in BONCAT experiments.
common pitfalls in cyclodecyne-based bioconjugation experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cyclodecyne-based bioconjugation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in my SPAAC reaction?
Low bioconjugation yield is a frequent issue that can stem from several factors. The primary areas to investigate are the quality and stability of your reagents, the reaction conditions, and potential side reactions. Key contributors to low yield include the degradation of the this compound reagent, suboptimal pH, the presence of interfering substances in your buffers, and steric hindrance at the conjugation site.[1][2][3]
Q2: How do I choose the right this compound for my experiment?
The choice of this compound significantly impacts reaction kinetics, stability, and overall success. Highly strained cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) offer faster reaction rates, which is advantageous for dilute reaction conditions.[4] However, increased reactivity can sometimes correlate with decreased stability.[5] Consider the specific requirements of your experiment, such as whether it is for in vitro or in vivo applications, and the nature of your biomolecule, when selecting a this compound.
Q3: My this compound reagent appears to be degrading. How can I prevent this?
This compound reagents, particularly those with high ring strain, can be susceptible to degradation. DBCO, for instance, can lose reactivity over time due to oxidation and hydration of the triple bond.[6] To mitigate degradation, store this compound reagents, especially in solid form, at -20°C or colder in a desiccated environment.[1][6] For solutions in organic solvents like DMSO or DMF, it is recommended to prepare them fresh before use and avoid long-term storage.[6][7][8] When using NHS esters of cyclodecynes, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[1][7][8][9]
Q4: Can substances in my buffer interfere with the SPAAC reaction?
Yes, certain buffer components can interfere with your bioconjugation. For amine-reactive conjugations using NHS esters to introduce the this compound, buffers containing primary amines like Tris or glycine are problematic as they compete with the intended reaction.[1][7][8][9] It is advisable to use amine-free buffers such as phosphate-buffered saline (PBS). If your biomolecule is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[9]
Q5: What is the optimal pH for SPAAC reactions?
The optimal pH for the SPAAC reaction itself is generally between 7.0 and 8.5.[10] However, if you are performing a two-step conjugation involving an initial NHS ester reaction to label your biomolecule with a this compound, that step is best performed at a pH of 8.0-8.5 to balance amine reactivity and NHS ester stability.[9][10] Subsequent SPAAC reactions can then proceed at a neutral pH.[10]
Troubleshooting Guides
Problem: Low or No Conjugate Yield
This is one of the most common challenges in bioconjugation. Follow this systematic approach to identify and resolve the underlying cause.
dot
Caption: Troubleshooting workflow for low bioconjugation yield.
Problem: Unexpected Side Products
The appearance of unexpected side products can complicate purification and reduce the yield of the desired conjugate.
-
Side Reaction with Thiols: Cyclooctynes can react with free thiols, such as those from cysteine residues or reducing agents like DTT. This can be a significant issue when working with proteins or in a cellular environment with high concentrations of glutathione.[5] If possible, cap free thiols or use cyclooctynes with lower reactivity towards thiols.
dot
Caption: Competing reactions of cyclooctyne with thiols and azides.
Data Presentation
Table 1: Comparative Performance of Common Cyclooctynes
| Cyclooctyne | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Stability (Half-life in presence of GSH) | Key Features |
| DBCO | ~0.1 - 1.0 | ~71 minutes[5] | High reactivity, commercially available, but can be unstable and react with thiols.[5][6] |
| BCN | ~0.01 - 0.1 | ~6 hours[5] | More stable than DBCO, good reactivity.[5] |
| DIFO | ~0.1 - 0.5 | Data not readily available | Fluorinated for increased reactivity. |
| [9+1]CPP | 2.2 x 10⁻³[11][12] | Data not readily available | Novel cycloparaphenylene with tunable properties.[11] |
| [11+1]CPP | 4.5 x 10⁻⁴[11][12] | Data not readily available | Larger cycloparaphenylene with lower reactivity.[11] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific azide used.[13][14]
Experimental Protocols
Protocol 1: Labeling of an Antibody with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at 1-10 mg/mL.
-
DBCO-NHS ester.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column.
Procedure:
-
Prepare Antibody Solution: Ensure the antibody is in an amine-free buffer. Perform a buffer exchange if necessary.
-
Prepare DBCO-NHS Ester Stock Solution: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[10]
-
Antibody Activation with DBCO:
-
Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[10]
-
Purify the DBCO-labeled Antibody: Remove the excess DBCO-NHS ester and quenching reagent using a desalting column.
-
Characterization (Optional): Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[10]
Protocol 2: SPAAC Reaction of a DBCO-Labeled Antibody with an Azide-Functionalized Molecule
Materials:
-
Purified DBCO-labeled antibody.
-
Azide-functionalized molecule.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule.[6]
-
Incubation: Incubate the reaction mixture overnight at 4°C.[6] Alternatively, incubate at room temperature for 4-12 hours.[15]
-
Purification: Remove the excess unreacted azide-functionalized molecule using an appropriate purification method such as size-exclusion chromatography (SEC).
-
Characterization: Analyze the final conjugate using SDS-PAGE and mass spectrometry to confirm successful conjugation and assess purity.
Mandatory Visualization
dot
Caption: General workflow for Antibody-Drug Conjugate (ADC) development using SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Cyclodecyne vs. Cyclooctyne: A Comparative Guide to Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules in their native environments without the need for toxic copper catalysts. The reactivity in SPAAC is critically dependent on the ring strain of the cycloalkyne used. This guide provides an objective comparison of the reactivity of cyclodecyne and cyclooctyne in SPAAC reactions, supported by experimental and computational data, to aid researchers in selecting the appropriate reagent for their specific bioconjugation needs.
The fundamental principle underlying SPAAC is the relief of ring strain in the cycloalkyne upon the [3+2] cycloaddition with an azide, which provides the thermodynamic driving force for the reaction. Cyclooctyne, being the smallest stable cyclic alkyne, possesses a significant amount of ring strain (approximately 18 kcal/mol), making it highly reactive in SPAAC.[1] In contrast, larger cycloalkynes such as this compound exhibit substantially less ring strain, which in turn leads to significantly lower reaction rates. While extensive kinetic data is available for a wide range of cyclooctyne derivatives, experimental data for this compound in SPAAC is scarce in the literature, likely due to its low reactivity. However, computational studies on related larger cycloalkynes like cyclononyne provide valuable insights into the expected reactivity of this compound.
Quantitative Comparison of Reactivity
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k), a measure of how quickly the cycloalkyne and azide react. A higher rate constant is generally desirable, especially for applications involving low reactant concentrations or requiring rapid labeling. The following table summarizes the second-order rate constants for various cyclooctyne derivatives with benzyl azide, a standard model azide, and provides computational data on the activation energy for cyclononyne as a surrogate for larger, less-strained cycloalkynes like this compound.
| Cycloalkyne Derivative | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Solvent | Reference |
| Cyclooctyne Derivatives | |||
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | Acetonitrile:Water | [2] |
| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | Acetonitrile:Water | [2] |
| DIBAC | 1.9 | Not Specified | |
| [9+1]CPP | 2.2 x 10⁻³ | Deuterated DMSO | [3] |
| [11+1]CPP | 4.5 x 10⁻⁴ | Deuterated DMSO | [3] |
| fluor[11+1]CPP | 4.7 x 10⁻³ | Deuterated DMSO | [3] |
| m[9+1]CPP | 9.6 x 10⁻³ | Deuterated DMSO | [3] |
| Larger Ring Cycloalkynes (Computational Data) | Activation Free Energy (ΔG‡) with Phenyl Azide (kcal/mol) | Method | Reference |
| Cyclononyne | 29.2 | B3LYP DFT | [4] |
| Cyclooctyne | (Implied lower) | B3LYP DFT | [4] |
| Cyclohexyne | 14.1 | B3LYP DFT | [4] |
Note: The significantly higher activation free energy for cyclononyne compared to smaller cycloalkynes strongly suggests a much lower reaction rate for this compound.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing the efficacy of different SPAAC reagents. The following are common methodologies used to measure second-order rate constants.
Protocol 1: Determination of Second-Order Rate Constant for a SPAAC Reaction via ¹H NMR Spectroscopy
This method allows for the direct monitoring of both the consumption of reactants and the formation of the product.
-
Materials:
-
Cyclooctyne derivative
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard with a known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
-
-
Procedure:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the cyclooctyne and internal standard.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add the azide solution to the NMR tube to initiate the reaction. The reaction is typically run with a slight excess of one reactant.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Determine the concentrations of the reactants and the triazole product at each time point by integrating their characteristic signals relative to the internal standard.
-
Plot the appropriate concentration data versus time to determine the second-order rate constant. For a reaction with a large excess of one reagent, pseudo-first-order kinetics can be assumed.
-
Protocol 2: Determination of Second-Order Rate Constant for a SPAAC Reaction via UV-Vis Spectrophotometry
This method is particularly useful for fast reactions and when one of the reactants has a distinct UV-Vis absorbance that changes upon reaction.
-
Materials:
-
Cyclooctyne derivative with a chromophore (e.g., DBCO)
-
Azide
-
Reaction buffer or solvent
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
-
Procedure:
-
Prepare stock solutions of the cyclooctyne and azide in the reaction buffer or solvent.
-
The reaction is typically performed under pseudo-first-order conditions, with the azide in at least a 10-fold excess over the cyclooctyne.
-
In a quartz cuvette, add the azide solution and allow it to equilibrate to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the cyclooctyne stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the decrease in the absorbance of the cyclooctyne at its characteristic wavelength (e.g., ~309 nm for DBCO) over time.
-
Fit the absorbance versus time data to a single exponential decay to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the azide in excess.
-
Visualization of Reactivity Relationship
The following diagram illustrates the relationship between the ring size of the cycloalkyne, the resulting ring strain, and the reactivity in SPAAC reactions.
Caption: Relationship between cycloalkyne structure and SPAAC reactivity.
References
- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclodecyne Stability for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry and drug development, cycloalkynes have emerged as indispensable tools, particularly in the realm of bioorthogonal chemistry. Their utility is intrinsically linked to a delicate balance between reactivity and stability, a factor largely dictated by ring strain. This guide provides an objective comparison of the stability of cyclodecyne (C₁₀H₁₆) with other cycloalkynes, supported by experimental and computational data, to aid researchers in selecting the optimal cycloalkyne for their specific applications.
Understanding Cycloalkyne Stability: The Role of Ring Strain
The defining feature of a cycloalkyne is the incorporation of a linear alkyne moiety into a cyclic carbon framework. This geometric constraint imposes significant ring strain, particularly in smaller rings, due to the deviation of the C-C≡C bond angle from the ideal 180°. This inherent strain is the primary driver of their reactivity and, conversely, their instability. As the ring size increases, the flexibility of the carbon chain allows the C-C≡C bond angle to approach linearity, resulting in a decrease in ring strain and an increase in stability.
The stability of cycloalkynes is a critical consideration for their practical application. Highly strained, and therefore highly reactive, cycloalkynes may be desirable for rapid reactions but can be challenging to synthesize, isolate, and store. Conversely, less strained cycloalkynes offer greater stability and ease of handling but may exhibit lower reactivity.
Quantitative Comparison of Cycloalkyne Properties
To provide a clear and objective comparison, the following table summarizes key physical and thermochemical properties of various cycloalkynes. These parameters serve as direct indicators of their relative stabilities.
| Cycloalkyne | Ring Size (n) | Strain Energy (kcal/mol) | Heat of Hydrogenation (kcal/mol) | C-C≡C Bond Angle (°) | C≡C Bond Length (Å) | Isolability |
| Cyclopentyne | 5 | ~100 (calculated) | 100.4 (calculated) | Highly Deviated | ~1.21 | Trappable Intermediate |
| Cyclohexyne | 6 | ~76 (calculated) | 76.3 (calculated) | Highly Deviated | ~1.21 | Trappable Intermediate |
| Cycloheptyne | 7 | ~57 (calculated) | 56.6 (calculated) | ~146.0 (calculated) | ~1.21 | Trappable Intermediate |
| Cyclooctyne | 8 | ~10-14 (experimental) | ~50 (calculated) | ~158.1 (calculated) | ~1.21 | Isolable |
| Cyclononyne | 9 | ~2.9 (experimental) | ~38 (calculated) | ~168.3 (calculated) | ~1.21 | Isolable |
| This compound | 10 | ~40% of Cyclooctyne's strain | - | ~170 | ~1.21 | Isolable |
Note: Some values are based on computational models due to the high reactivity and transient nature of smaller cycloalkynes, preventing direct experimental measurement.
As the data illustrates, there is a clear trend of decreasing strain energy and heat of hydrogenation with increasing ring size, indicating greater stability. This compound, with a C-C≡C bond angle approaching the ideal 180° and significantly lower strain energy compared to cyclooctyne, represents a more stable medium-sized cycloalkyne.[1] Cyclooctyne is recognized as the smallest cycloalkyne that can be isolated and stored as a stable compound.[2][3] Smaller cycloalkynes like cycloheptyne, cyclohexyne, and cyclopentyne are highly reactive and typically exist only as transient intermediates.[4]
Experimental Protocols
Determination of Heat of Hydrogenation by Calorimetry
The heat of hydrogenation (ΔHhyd) is a direct measure of the stability of an unsaturated compound; a more negative value indicates lower stability. This value is determined experimentally using calorimetry.
Objective: To measure the heat released during the catalytic hydrogenation of a cycloalkyne to its corresponding cycloalkane.
Materials:
-
A high-pressure reaction calorimeter
-
Hydrogen gas source
-
Catalyst (e.g., Platinum(IV) oxide)
-
Solvent (e.g., glacial acetic acid)
-
The cycloalkyne sample
-
A reference compound with a known heat of hydrogenation for calibration
Procedure:
-
Calorimeter Calibration:
-
Introduce a known amount of a standard substance with a well-documented heat of reaction into the calorimeter containing the solvent.
-
Initiate the reaction and precisely measure the temperature change (ΔT).
-
Calculate the heat capacity of the calorimeter using the known heat of reaction and the measured ΔT.
-
-
Sample Preparation:
-
Accurately weigh a sample of the cycloalkyne and dissolve it in the chosen solvent within the calorimeter's reaction vessel.
-
Add a precise amount of the hydrogenation catalyst.
-
-
Hydrogenation Reaction:
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure.
-
Initiate the reaction by stirring and/or heating.
-
-
Data Acquisition:
-
Monitor and record the temperature of the reaction mixture over time. The reaction is complete when the temperature returns to the baseline.
-
The total heat evolved (q_reaction) is calculated from the temperature change and the heat capacity of the calorimeter and its contents.
-
-
Calculation of Heat of Hydrogenation:
-
The molar heat of hydrogenation is calculated by dividing the total heat evolved by the number of moles of the cycloalkyne reacted.
-
Spectroscopic Analysis: A Window into Cycloalkyne Structure and Strain
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the structural features of cycloalkynes, which are directly related to their stability.
Infrared (IR) Spectroscopy: The C≡C triple bond stretch in alkynes typically appears in the region of 2100-2260 cm⁻¹.[5][6][7][8][9] The intensity of this absorption is generally weak and can be absent in symmetrical internal alkynes. For cycloalkynes, the position and intensity of this peak can be influenced by ring strain. In more strained systems, changes in the electronic environment of the triple bond may affect the absorption frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of protons on carbons adjacent to the triple bond (propargylic protons) can provide information about the electronic environment. In general, alkyne protons are shielded compared to vinylic protons.[10][11]
-
¹³C NMR: The chemical shifts of the sp-hybridized carbons of the triple bond are particularly informative. These typically resonate in the range of 65-90 ppm.[12][13][14][15] The deviation from this range can be correlated with the degree of strain and the distortion of the C-C≡C bond angle. For instance, increased strain can lead to changes in the hybridization of the alkyne carbons, which in turn affects their chemical shifts.
Logical Relationship Diagram
The following diagram illustrates the fundamental relationship between the ring size of a cycloalkyne and its resulting stability and reactivity.
Caption: Relationship between ring size, strain, and stability in cycloalkynes.
Conclusion
The stability of cycloalkynes is a critical parameter that dictates their utility in various chemical applications. This compound, with its larger ring size, exhibits significantly lower ring strain compared to smaller cycloalkynes such as cyclooctyne. This translates to greater stability, making it an easier compound to handle and store. While this increased stability is accompanied by a decrease in intrinsic reactivity, this compound remains a valuable tool, particularly in applications where a balance between reactivity and stability is paramount. For researchers in drug development and materials science, a thorough understanding of these structure-stability relationships is essential for the rational design and selection of cycloalkyne-based reagents.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Cyclooctyne - Wikipedia [en.wikipedia.org]
- 4. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. users.wfu.edu [users.wfu.edu]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Cycloalkyne Reaction Kinetics: Bicyclononyne (BCN) as a Case Study
In the rapidly evolving landscape of bioconjugation and drug development, the choice of bioorthogonal ligation chemistry is paramount to experimental success. Among the most prominent of these reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. The kinetics of this reaction are critically dependent on the structure of the strained cycloalkyne. This guide provides a detailed comparison of the reaction kinetics of bicyclo[6.1.0]nonyne (BCN), a widely used cyclooctyne, with other relevant cycloalkynes, supported by experimental data. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal cycloalkyne for their specific applications.
Quantitative Comparison of Reaction Kinetics
The reactivity of cycloalkynes in SPAAC reactions is quantified by their second-order rate constants (k₂), which provide a direct measure of reaction speed. A higher rate constant is generally desirable, especially in applications involving low reactant concentrations or requiring rapid conjugation. The table below summarizes the second-order rate constants for the reaction of BCN and other common cyclooctynes with various azides.
| Cycloalkyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| endo-BCN | Benzyl azide | ~0.29 | CD₃CN/D₂O (1:2) |
| exo-BCN | Benzyl azide | ~0.19 | CD₃CN/D₂O (1:2) |
| BCN | Benzyl azide | ~0.06 - 0.1 | Acetonitrile:Water |
| BCN | Phenyl azide | ~0.2 | Acetonitrile:Water (3:1)[1] |
| BCN | 2-Azidoethanol | 0.024 | Not specified[1] |
| BCN | Electron-deficient aryl azides | up to 2.9 | Not specified[1] |
| Dibenzocyclooctyne (DBCO) | Benzyl azide | ~0.6 - 1.0 | Acetonitrile:Water[1] |
| Dibenzoannulated cyclooctyne (DIBO) | Benzyl azide | ~0.3 - 0.7 | Not specified |
| Cyclooctyne (OCT) | 4-tert-butyl-1,2-benzoquinone (SPOCQ reaction) | 13 ± 2 | 1,2-dichloroethane |
| endo-BCN | 4-tert-butyl-1,2-benzoquinone (SPOCQ reaction) | 4.5 ± 0.3 (kcal/mol activation enthalpy) | 1,2-dichloroethane |
Note: Reaction rates can be influenced by factors such as the specific derivatives of the cycloalkyne and azide, solvent polarity, and temperature.[1] The endo isomer of BCN generally exhibits slightly higher reactivity than the exo isomer.[2]
Reaction Mechanism and Experimental Workflow
The SPAAC reaction is a [3+2] cycloaddition between a strained alkyne and an azide, proceeding through a concerted mechanism to form a stable triazole linkage. The high ring strain of the cycloalkyne lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst.[3][4]
The following diagram illustrates a typical experimental workflow for determining the kinetics of a SPAAC reaction.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing the efficiency of different bioorthogonal reactions. The two most common methods for measuring the second-order rate constants of SPAAC reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.[1] Inline ATR-IR spectroscopy is also an emerging technique for real-time monitoring.[5][6]
Protocol 1: Kinetic Analysis via ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.[1]
Materials:
-
Cyclooctyne of interest (e.g., BCN)
-
Azide-tagged molecule
-
Anhydrous deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone)[1][7]
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the cyclooctyne of a known concentration in the deuterated solvent.
-
Prepare a stock solution of the azide of a known concentration in the same deuterated solvent.
-
-
Reaction Initiation:
-
In an NMR tube, combine a known volume of the cyclooctyne stock solution and the internal standard.
-
Initiate the reaction by adding a known volume of the azide stock solution to the NMR tube. The reaction is typically run under pseudo-first-order conditions with the azide in excess (e.g., 10-fold or greater).
-
-
Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate a well-resolved signal corresponding to a proton on the starting cyclooctyne and a signal from the internal standard in each spectrum.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to the integral of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time.
-
The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the azide in excess: k₂ = k' / [Azide] .[1]
-
Protocol 2: Kinetic Analysis via UV-Vis Spectroscopy
This method is particularly useful for cyclooctynes that possess a distinct chromophore, such as DBCO, which has a characteristic absorbance around 309 nm.[1][8]
Materials:
-
Cyclooctyne with a UV-Vis chromophore (e.g., DBCO)
-
Azide reactant
-
Appropriate solvent (e.g., acetonitrile:water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to measure the absorbance at the λ_max of the cyclooctyne.
-
-
Reaction Setup:
-
Prepare solutions of the cyclooctyne and azide in the chosen solvent.
-
The reaction is typically run under pseudo-first-order conditions with a large excess of the azide.
-
-
Data Acquisition:
-
Mix the reactant solutions in a quartz cuvette and immediately place it in the spectrophotometer.
-
Record the absorbance at the specified wavelength over time until the reaction is complete.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Fit the data to a single exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the azide in excess.[9]
-
Stability and Side Reactions
Beyond pure reaction kinetics, the stability of the cycloalkyne under relevant biological conditions is a critical consideration. For instance, BCN has been shown to be significantly more stable than DBCO in the presence of thiols like glutathione, which is abundant in the cellular environment.[9] This makes BCN a potentially better choice for intracellular labeling experiments where the reducing environment could degrade less stable cycloalkynes.
Conclusion
The selection of a strained cycloalkyne for SPAAC is a nuanced decision that requires careful consideration of reaction kinetics, stability, and the specific experimental context. While cyclooctynes like DBCO often exhibit faster reaction rates with aliphatic azides, BCN offers a valuable combination of good reactivity, enhanced stability in reducing environments, and unique reactivity profiles with electron-deficient aryl azides. By understanding the kinetic data and the underlying experimental methodologies, researchers can make informed decisions to optimize their bioconjugation strategies for applications ranging from live-cell imaging to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Cyclodecyne vs. Linear Alkynes in Click Chemistry: A Comparative Guide
In the landscape of bioconjugation and drug development, "click chemistry" has emerged as a cornerstone methodology for its efficiency and selectivity in covalently linking molecular entities. The choice of alkyne—the cornerstone of the most prevalent click reaction, the azide-alkyne cycloaddition—is a critical determinant of the reaction's utility, particularly in biological systems. This guide provides a comprehensive comparison of cyclodecyne and its strained cyclooctyne analogues against traditional linear alkynes, offering researchers, scientists, and drug development professionals a data-driven overview to inform their experimental design.
Executive Summary
The primary advantage of this compound and other strained cycloalkynes over linear alkynes lies in their ability to undergo Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently without the need for a cytotoxic copper catalyst.[][2][3][4][5][6] This key difference renders strained alkynes, such as this compound derivatives, highly suitable for applications in living cells and whole organisms. In contrast, linear alkynes typically require copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which, despite its efficiency, is often limited by the toxicity of the copper catalyst.[6][7]
Performance Comparison: this compound vs. Linear Alkynes
The selection of an alkyne for click chemistry hinges on a balance of reaction kinetics, stability, and biocompatibility. The following table summarizes the key performance differences between this compound (representing strained alkynes) and linear alkynes.
| Feature | This compound (and other Strained Alkynes) | Linear Alkynes |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst Requirement | None (Catalyst-free)[2] | Copper(I) salt[8] |
| Biocompatibility | High; suitable for in vivo and live-cell applications[4][5] | Limited by cytotoxicity of copper catalyst[6][7] |
| **Reaction Kinetics (k₂) ** | 10⁻³ - 1 M⁻¹s⁻¹ (highly structure-dependent)[9] | 10¹ - 10⁴ M⁻¹s⁻¹ (influenced by ligand choice)[9] |
| Stability | Can be susceptible to decomposition and side reactions, particularly with certain reducing agents (e.g., DTT, TCEP) | Generally stable under a wide range of conditions[10] |
| Bioorthogonality | High; azide and strained alkyne are largely inert in biological systems[2][4] | High, but the catalyst can have off-target effects[7] |
Reaction Kinetics: The Need for Speed vs. Biocompatibility
The kinetics of click chemistry reactions are a critical factor in their application. While CuAAC with linear alkynes generally boasts faster reaction rates, the catalyst-free nature of SPAAC makes it the preferred choice for many biological experiments.
| Click Chemistry Reaction | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴[9] | Requires a copper(I) catalyst. The reaction rate can be significantly influenced by the choice of copper source and accelerating ligands.[9] |
| SPAAC | Strained Alkyne + Azide | 10⁻³ - 1[9] | Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne.[9] |
The lower activation energy of SPAAC, a direct result of the high ring strain in this compound and its analogues, allows the reaction to proceed readily at physiological temperatures.[2][3][10][11][12]
Stability and Side Reactions: A Critical Consideration
While the reactivity of strained alkynes is their greatest asset, it can also be a potential liability. Some strained alkynes, such as dibenzocyclooctyne (DBCO), have shown instability in the presence of reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), which are commonly used in biological buffers.[13] Bicyclononyne (BCN), another strained alkyne, has demonstrated greater stability under these conditions.[13] In contrast, linear alkynes are generally more robust and less prone to such side reactions.[10]
Experimental Protocols
General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol is a general guideline for labeling an azide-modified molecule with a this compound- or cyclooctyne-containing probe.
-
Preparation of Reactants:
-
Dissolve the azide-modified molecule in a biocompatible buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM.
-
Prepare a stock solution of the strained alkyne (e.g., a DBCO-fluorophore conjugate) in a water-miscible organic solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
-
Labeling Reaction:
-
Add the strained alkyne stock solution to the solution of the azide-modified molecule to achieve a final concentration of 25-100 µM (a 5- to 20-fold molar excess).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants and their concentrations.
-
-
Analysis:
-
The labeled product can be analyzed by various methods, such as fluorescence microscopy, flow cytometry, or gel electrophoresis, depending on the nature of the probe.
-
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for labeling a linear alkyne-modified molecule with an azide-containing probe.
-
Preparation of Stock Solutions:
-
Azide and Alkyne: Prepare stock solutions of the azide and linear alkyne in a suitable solvent (e.g., water or DMSO).
-
Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄ in water.
-
Reducing Agent: Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Ligand (optional but recommended): Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) in water or DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified molecule, the azide-containing probe, and the copper ligand in a suitable buffer.
-
Add the copper(II) sulfate solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Purification and Analysis:
-
The labeled product may need to be purified to remove the copper catalyst and excess reagents, for example, by using a desalting column.
-
Analyze the purified product using appropriate techniques.
-
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for comparing these two click chemistry approaches.
Caption: Reaction mechanisms of SPAAC and CuAAC.
Caption: Workflow for comparing SPAAC and CuAAC.
Conclusion
The choice between this compound (and other strained alkynes) and linear alkynes for click chemistry is application-dependent. For in vivo imaging, live-cell labeling, and other applications where biocompatibility is paramount, the catalyst-free nature of SPAAC makes this compound and its analogues the superior choice.[][2][4][5] However, for in vitro conjugations and materials science applications where reaction speed is the primary concern and the presence of a catalyst is not a limiting factor, the faster kinetics of CuAAC with linear alkynes may be advantageous.[9] Researchers must carefully weigh the trade-offs between reaction kinetics, stability, and biocompatibility to select the optimal alkyne for their specific research needs.
References
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Buttoned up biomolecules: A click reaction for living systems - Advanced Science News [advancedsciencenews.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cyclodecyne Derivatives in Cell Labeling: A Guide for Researchers
In the rapidly advancing field of chemical biology, the ability to label and visualize biomolecules within their native environment is paramount. Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, allows for the covalent modification of biomolecules in living systems without the need for toxic copper catalysts.[1] At the heart of this reaction are cyclodecyne derivatives, whose unique ring strain enables efficient reaction with azide-tagged molecules.[1] This guide provides a comparative analysis of commonly used this compound derivatives, offering a resource for researchers, scientists, and drug development professionals to select the optimal probe for their specific cell labeling applications.
Performance Comparison of this compound Derivatives
The choice of a this compound derivative is critical and depends on a balance of reactivity, stability, and potential for non-specific interactions. The following table summarizes key performance indicators for several widely used this compound derivatives.
| Derivative | Structure | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| BCN (Bicyclononyne) | [Image of BCN structure] | ~0.003 - 0.1 | Good stability, but slower kinetics. Can be a valuable alternative for some applications.[2] |
| DIFO (Difluorinated Cyclooctyne) | [Image of DIFO structure] | ~0.3 - 0.7 | Increased reactivity due to electron-withdrawing fluorine groups.[3] However, it can exhibit off-target reactivity with thiols.[4] |
| DIBO (Dibenzocyclooctyne) | [Image of DIBO structure] | ~0.1 - 0.9 | Reacts exceptionally fast.[3] Modifications to the structure can create fluorescent "fluoro-switch" probes.[3] |
| DBCO (Dibenzocyclooctyne) | [Image of DBCO structure] | ~0.3 - 1.0 | Widely used due to a good balance of high reactivity and stability. |
Note: Second-order rate constants can vary depending on the specific azide, solvent, and temperature. The values presented here are for comparison purposes.
Experimental Protocols
Detailed and reproducible protocols are essential for successful cell labeling experiments. Below are representative protocols for metabolic labeling of cell surface glycans followed by SPAAC ligation.
1. Metabolic Labeling of Cells with Azido Sugars
This protocol describes the incorporation of an azide-functionalized sugar into cellular glycans.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azido sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Culture cells in the presence of the azide-containing metabolic precursor for 1-3 days.[5] The optimal concentration (typically 25-50 µM for Ac4ManNAz) and incubation time should be determined empirically for each cell type.[1][5]
-
Gently wash the cells three times with warm PBS to remove any unincorporated azido sugar.[1][5]
-
2. SPAAC Labeling with a this compound-Fluorophore Conjugate
This protocol details the "click" reaction between the azide-labeled cells and a this compound-fluorophore.
-
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound-fluorophore conjugate (e.g., DBCO-488)
-
Cell culture medium
-
PBS
-
-
Procedure:
-
Prepare a stock solution of the this compound-fluorophore in DMSO.[6]
-
Dilute the this compound-fluorophore to the desired final concentration (typically 1-25 µM) in pre-warmed complete cell culture medium.[6]
-
Add the labeling medium to the azide-labeled cells and incubate for 15-60 minutes at 37°C, protected from light.[5][6]
-
Remove the labeling medium and wash the cells three times with PBS to remove any unreacted this compound-fluorophore.[5][6]
-
The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.[5]
-
Visualizing the Workflow and Key Molecules
To better understand the experimental process and the molecules involved, the following diagrams are provided.
Caption: Experimental workflow for cell labeling via SPAAC.
Caption: Structures of common this compound derivatives.
Conclusion and Future Directions
The selection of a this compound derivative for cell labeling is a critical decision that impacts the efficiency and specificity of the experiment. While highly reactive probes like DIBO and DBCO are suitable for many applications, more stable derivatives like BCN may be advantageous in certain contexts.[2][3] It is important to consider potential off-target reactions, such as the interaction of DIFO with thiols, and to empirically optimize labeling conditions for each new experimental system.[4] The continued development of novel this compound derivatives with improved kinetics, stability, and bioorthogonality will undoubtedly further expand the toolkit of chemical biologists and accelerate discoveries in life sciences and drug development.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
In Vivo Biocompatibility of Cyclodecyne: A Comparative Guide for Researchers
In the burgeoning field of in vivo chemistry, the biocompatibility of reagents is paramount for the successful translation of novel chemical tools from the bench to preclinical studies. Cyclodecyne and its derivatives have emerged as key players in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This guide provides a comprehensive comparison of the in vivo biocompatibility of this compound with alternative click chemistry reagents, supported by available experimental data and detailed protocols to inform the design of future in vivo investigations.
Executive Summary
Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizing cyclooctynes, close structural analogs of this compound, is generally considered biocompatible for in vivo applications due to the absence of a cytotoxic copper catalyst. However, potential off-target reactions, particularly with biological thiols, and the induction of inflammatory responses are critical aspects that require thorough evaluation. This guide summarizes the current understanding of this compound's biocompatibility profile in comparison to other widely used bioorthogonal reagents, such as other strained alkynes (e.g., dibenzocyclooctyne - DBCO, bicyclo[6.1.0]nonyne - BCN) and reagents for inverse-electron-demand Diels-Alder (iEDDA) reactions (e.g., tetrazines and trans-cyclooctenes). While specific quantitative toxicity data for this compound remains limited in publicly available literature, this guide provides a framework for its evaluation based on established biocompatibility testing protocols.
Comparative Performance of Bioorthogonal Reagents
The selection of a bioorthogonal reaction for in vivo studies hinges on a balance between reaction kinetics, stability, and biocompatibility. The following tables summarize key performance indicators for this compound analogs and alternative reagents.
Table 1: Reaction Kinetics and Stability of Selected Bioorthogonal Reagents
| Reagent Class | Example | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | In Vivo Stability | Key Considerations |
| Strained Alkynes (SPAAC) | Cyclooctynes (e.g., DBCO, BCN) | 0.1 - 1.0 | Generally stable, but can vary. endo-BCN is more stable to glutathione than DBCO[1] | Potential for side reactions with thiols. |
| Strained Alkynes (SPAAC) | This compound (estimated) | Slower than cyclooctynes | Expected to be stable | Lower ring strain may lead to slower kinetics but potentially higher stability and lower off-target reactivity. |
| Tetrazine/Alkene (iEDDA) | Tetrazine + trans-cyclooctene (TCO) | Up to 10³ - 10⁶ | Tetrazines can be unstable; TCO can isomerize. | Exceptionally fast kinetics. |
| Tetrazine/Alkyne (iEDDA) | Tetrazine + BCN | Fast | Generally stable | Versatile reactivity profile. |
Table 2: Summary of In Vivo Biocompatibility Endpoints (Qualitative)
| Reagent Class | Cytotoxicity | Immunogenicity | Off-Target Reactivity | In Vivo Studies |
| Strained Alkynes (SPAAC) | Generally low | Low, but requires specific assessment | Potential reaction with thiols | Widely used in mice and other animal models[2] |
| Tetrazine/Alkene (iEDDA) | Generally low | Low, but requires specific assessment | Can react with certain biological dienes | Extensively used in in vivo imaging and drug delivery |
Experimental Protocols for Biocompatibility Assessment
A thorough in vivo biocompatibility assessment of this compound should be conducted following a tiered approach, beginning with in vitro screening and progressing to in vivo studies in relevant animal models. The following protocols are based on the ISO 10993 guidelines for the biological evaluation of medical devices and can be adapted for injectable bioorthogonal probes.[3][4][5][6][7][8][9][10]
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is a crucial first step to assess the intrinsic toxicity of this compound at the cellular level.
1. Cell Culture:
- Culture a relevant cell line (e.g., NIH/3T3 fibroblasts, HEK293T) in appropriate media until confluent.
2. Preparation of Test Article Extracts:
- Prepare stock solutions of this compound in a biocompatible solvent (e.g., DMSO, ethanol) and dilute to a range of final concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
3. Cell Treatment:
- Aspirate the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
4. Incubation:
- Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
5. Viability Assessment:
- Assess cell viability using a standard method such as the MTT assay, XTT assay, or a live/dead cell staining kit.
- Read the absorbance or fluorescence according to the manufacturer's instructions.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Acute Systemic Toxicity Study in Mice
This protocol provides an initial assessment of the systemic toxicity of this compound in a living organism.
1. Animal Model:
- Use healthy, young adult mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, of a single sex to minimize variability. Acclimatize the animals for at least one week before the experiment.
2. Dose Preparation and Administration:
- Prepare sterile, pyrogen-free solutions of this compound in a suitable vehicle (e.g., saline, PBS with a small amount of a biocompatible solubilizing agent).
- Administer a single dose of this compound via the intended route of administration for the final application (e.g., intravenous, intraperitoneal). Use at least three dose levels, including a high dose expected to produce some toxicity, a low dose, and an intermediate dose. Include a vehicle control group.
3. Observation:
- Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse reactions at regular intervals for up to 14 days.
4. Necropsy and Histopathology:
- At the end of the observation period, euthanize all animals.
- Perform a gross necropsy on all animals, examining all major organs.
- Collect major organs (liver, kidneys, spleen, lungs, heart, brain) and any tissues with gross lesions for histopathological examination.[11][12]
5. Data Analysis:
- Determine the LD50 (lethal dose for 50% of the animals) if applicable.
- Record and analyze the incidence and severity of clinical signs and histopathological findings.
- Determine the No-Observed-Adverse-Effect Level (NOAEL).
Protocol 3: Assessment of Inflammatory Response
This protocol is designed to evaluate the potential of this compound to induce an inflammatory response in vivo.
1. Animal Model and Dosing:
- Use mice as described in Protocol 2. Administer a single, sub-lethal dose of this compound.
2. Sample Collection:
- At various time points after administration (e.g., 2, 6, 24, and 72 hours), collect blood samples via a suitable method (e.g., retro-orbital sinus, cardiac puncture at termination).
- At the final time point, euthanize the animals and collect relevant tissues (e.g., spleen, liver, and tissue at the injection site).
3. Cytokine Analysis:
- Prepare serum from the blood samples.
- Measure the levels of key pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[13]
4. Histopathology:
- Process the collected tissues for histopathological analysis, with a focus on identifying inflammatory cell infiltrates.
5. Data Analysis:
- Compare the cytokine levels and inflammatory scores in the this compound-treated groups to the vehicle control group.
Mandatory Visualizations
To aid in the understanding of the experimental workflows and underlying biological pathways, the following diagrams are provided.
Conclusion
The in vivo biocompatibility of this compound is a critical parameter for its application in living systems. While direct, quantitative toxicity data for this compound is not extensively available, the broader class of strained alkynes has shown promise for in vivo use with generally low toxicity. However, researchers must undertake a rigorous and systematic evaluation of each new this compound derivative to ensure its safety and efficacy. The experimental protocols and comparative data presented in this guide provide a foundational framework for these essential investigations, paving the way for the confident application of this compound-based bioorthogonal chemistry in advanced in vivo studies. Future work should focus on generating and publishing comprehensive toxicity and immunogenicity data for specific this compound reagents to build a more complete understanding of their in vivo behavior.
References
- 1. benchchem.com [benchchem.com]
- 2. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emergobyul.com [emergobyul.com]
- 5. Biocompatibility Testing for Medical Devices Under ISO 10993-1:2025 - Accuprec [accuprec.com]
- 6. EN ISO 10993 - Biocompatibility testing of medical device [hygcen.de]
- 7. tuvsud.com [tuvsud.com]
- 8. namsa.com [namsa.com]
- 9. mddionline.com [mddionline.com]
- 10. greenlight.guru [greenlight.guru]
- 11. Enhanced Histopathology of the Immune System: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histological, Biochemical, and Hematological Effects of Goniothalamin on Selective Internal Organs of Male Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined In Silico, In Vivo, and In Vitro Studies Shed Insights into the Acute Inflammatory Response in Middle-Aged Mice | PLOS One [journals.plos.org]
Assessing the Cytotoxicity of Strained Alkynes in Copper-Free Click Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the adoption of bioorthogonal chemistry, particularly copper-free click chemistry, has revolutionized the study of biological systems. This guide provides a comparative analysis of the cytotoxicity of key strained alkyne reagents, focusing on cyclodecyne and its more prevalent alternatives, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). The objective is to present available experimental data to inform the selection of reagents for applications in live-cell imaging, drug delivery, and proteomics.
The primary advantage of strain-promoted alkyne-azide cycloaddition (SPAAC) is the elimination of the cytotoxic copper (I) catalyst required in traditional click chemistry.[1] This has paved the way for in vivo applications where cell viability is paramount. However, the intrinsic cytotoxicity of the strained alkynes themselves and their resulting triazole byproducts must be carefully considered. While extensive data is available for widely used cyclooctynes like DBCO and BCN, information regarding the cytotoxicity of this compound remains notably scarce in the scientific literature. This guide will summarize the existing knowledge on DBCO and BCN and discuss the potential implications of the limited data on this compound.
Comparative Cytotoxicity of Strained Alkynes
The following table summarizes the available quantitative data on the cytotoxicity of DBCO and BCN. It is important to note that direct comparative studies under identical experimental conditions are limited, and cytotoxicity can be cell-type dependent.
| Reagent | Cell Line | Assay | Concentration | Observed Effect | Reference |
| DBCO | A549 | MTT | Up to 100 µM | Low cytotoxicity observed. | |
| Various | General | Not specified | Generally considered non-toxic for in vivo applications. | [2][3] | |
| HCT116 | Cell Viability | Up to 100 µM | No toxicity observed. | [4] | |
| BCN | Various | General | Not specified | Described as non-toxic in labeling procedures. | [5] |
| Jurkat | Flow Cytometry | Not specified | No signs of label-induced cytotoxicity detected. | [5] |
Cytotoxicity of Triazole Byproducts
The click reaction between a strained alkyne and an azide results in the formation of a stable 1,2,3-triazole linkage. The cytotoxicity of these byproducts is a critical consideration, as they represent the final modification on a biomolecule of interest. While the triazole moiety itself is generally considered to be biologically stable and inert, the overall toxicity of the byproduct is dependent on the parent molecules.[6]
Studies on various 1,2,3-triazole derivatives have shown a range of biological activities, including anticancer properties.[7] However, specific cytotoxicity data for the triazole adducts formed from this compound, DBCO, or BCN in a bioorthogonal context is not extensively documented. The general consensus is that the biocompatibility of the starting materials (the strained alkyne and the azide-modified biomolecule) is the primary determinant of the final conjugate's toxicity.
Experimental Protocols
A standardized and reproducible method for assessing cytotoxicity is crucial for comparing different reagents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol for Assessing Strained Alkyne Cytotoxicity
1. Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell adherence and recovery.
2. Compound Treatment:
-
Prepare a stock solution of the strained alkyne (e.g., DBCO, BCN) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the strained alkyne. Include vehicle-only controls.
3. Incubation:
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
5. Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizing Workflows and Pathways
To further clarify the experimental process and potential cellular interactions, the following diagrams are provided.
Caption: Experimental workflow for cytotoxicity assessment using the MTT assay.
Caption: Hypothetical signaling pathway for compound-induced cytotoxicity.
Discussion and Conclusion
The available evidence strongly suggests that the commonly used strained cyclooctynes, DBCO and BCN, exhibit low cytotoxicity and are suitable for a wide range of bioorthogonal applications in living systems. Their development has been a significant step forward in reducing the off-target toxicity associated with earlier click chemistry methods.
The conspicuous absence of cytotoxicity data for this compound is noteworthy. Several factors could contribute to this knowledge gap. It is possible that this compound exhibits lower reactivity in SPAAC reactions compared to the highly strained eight-membered rings of cyclooctynes, making it a less favorable reagent for bioorthogonal chemistry. Slower reaction kinetics would necessitate higher concentrations or longer incubation times, potentially leading to off-target effects. Additionally, the stability of this compound under physiological conditions may be a concern. Without dedicated studies, the cytotoxicity of this compound and its byproducts remains an open question.
For researchers prioritizing biocompatibility, DBCO and BCN stand out as well-characterized and minimally cytotoxic options. When selecting between them, factors such as reaction kinetics, stability in the specific biological environment, and the hydrophilicity of the linker should be considered. Future research should aim to fill the knowledge gap regarding the cytotoxicity of this compound to provide a more complete picture of the available toolkit for copper-free click chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative in vitro Cytotoxic Studies of Novel 8-(4’/2’-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Strained Alkynes in Bioorthogonal Chemistry: A Quantitative Comparison of Reaction Rates
For researchers, scientists, and drug development professionals, the selection of a suitable bioorthogonal reaction is paramount for the successful labeling and tracking of biomolecules. Among the most powerful tools in this field are strain-promoted alkyne-azide cycloaddition (SPAAC) and related reactions utilizing strained alkynes. The reactivity of these alkynes, dictated by their unique structural constraints, varies significantly, influencing the efficiency and speed of bioconjugation. This guide provides a quantitative comparison of the reaction rates of different strained alkynes, supported by experimental data, to inform the rational selection of reagents for specific applications.
The enhanced reactivity of strained alkynes, such as cyclooctynes, arises from the deformation of the ideal 180° bond angle of the alkyne. This ring strain lowers the activation energy of the [3+2] cycloaddition with azides, enabling the reaction to proceed rapidly at physiological temperatures without the need for a toxic copper catalyst.[1][2] The degree of ring strain and the electronic environment of the alkyne are key factors that determine the reaction kinetics.[3]
Comparative Reaction Kinetics
The second-order rate constants (k₂) for the reaction of various strained alkynes with different reaction partners, primarily azides and quinones, serve as a crucial metric for comparing their performance. The following tables summarize key quantitative data from the literature, providing a direct comparison of these powerful bioorthogonal reagents.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The SPAAC reaction is a cornerstone of bioorthogonal chemistry. The choice of cyclooctyne can dramatically influence the rate of triazole formation. Dibenzocyclooctyne (DBCO) is generally recognized for its rapid kinetics with aliphatic azides, a consequence of its significant ring strain.[4] However, bicyclo[6.1.0]nonyne (BCN) can exhibit faster kinetics with aromatic azides.[4] The structural and electronic properties of both the alkyne and the azide partner play a critical role in determining the reaction rate.[4][5] For instance, biarylazacyclooctynone (BARAC) has been reported to react with azides faster than many other cyclooctynes.[3]
| Strained Alkyne | Azide Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| OCT | Benzyl azide | ~0.0024 | [2] |
| DIBO | Benzyl azide | 0.057 | [2] |
| BCN | Benzyl azide | 0.14 | [2][4] |
| DIBAC | Benzyl azide | 0.31 | [2] |
| BARAC | Benzyl azide | 0.96 | [2] |
| DBCO | Benzyl azide | Faster than BCN with aliphatic azides | [4] |
| endo-BCN | Phenyl azide | Can be significantly faster than DBCO | [4] |
Strain-Promoted Oxidation-Controlled ortho-Quinone (SPOCQ) Cycloaddition
The SPOCQ reaction represents another powerful bioorthogonal ligation strategy. In these reactions, strained alkynes react rapidly with 1,2-quinones. Notably, the eight-membered strained alkyne BCN-OH reacts significantly faster than the more strained seven-membered THS in this context.[6][7] This highlights that factors other than ring strain, such as entropic considerations, can play a decisive role in reaction kinetics.[6]
| Strained Alkyne | Quinone Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |
| endo-BCN | 4-tert-butyl-1,2-benzoquinone | 219 ± 14 | 1,2-dichloroethane | [8] |
| endo-BCN | 4-tert-butyl-1,2-benzoquinone | 838 ± 22 | Methanol | [8] |
| exo-BCN | 4-tert-butyl-1,2-benzoquinone | 99 ± 3 | 1,2-dichloroethane | [8] |
| exo-BCN | 4-tert-butyl-1,2-benzoquinone | 298 ± 17 | Methanol | [8] |
| OCT | 4-tert-butyl-1,2-benzoquinone | 13 ± 2 | 1,2-dichloroethane | [8] |
| OCT | 4-tert-butyl-1,2-benzoquinone | 51 ± 4 | Methanol | [8] |
| DIBAC | 4-tert-butyl-1,2-benzoquinone | 0.12 ± 0.02 | 1,2-dichloroethane | [8] |
| DIBAC | 4-tert-butyl-1,2-benzoquinone | 0.51 ± 0.06 | Methanol | [8] |
| BCN-OH | 1,2-quinone | 1824 | Not specified | [6][7] |
| THS | 1,2-quinone | 110.6 | Not specified | [6][7] |
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the general mechanism of a strain-promoted cycloaddition and a typical experimental workflow for kinetic analysis.
Experimental Protocols
The determination of reaction rates is crucial for the quantitative comparison of strained alkynes. Below is a generalized methodology for kinetic analysis using UV-Vis spectroscopy, a commonly employed technique.
General Protocol for Kinetic Analysis via UV-Vis Spectroscopy
This protocol is based on methods described for monitoring SPOCQ reactions and can be adapted for SPAAC if there is a suitable chromophore.[8]
1. Materials and Instrumentation:
-
Strained alkyne of interest.
-
Azide or quinone reaction partner.
-
Anhydrous solvent (e.g., 1,2-dichloroethane, methanol, or a buffer for biological experiments).
-
UV-Vis spectrophotometer, preferably with a temperature-controlled cuvette holder. For very fast reactions, a stopped-flow apparatus is required.[6][7]
2. Preparation of Stock Solutions:
-
Prepare stock solutions of the strained alkyne and the reaction partner in the chosen solvent at known concentrations. It is advisable to prepare a range of concentrations to establish the order of the reaction.
3. Kinetic Measurement:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25 °C).
-
To a cuvette, add the solution of the reaction partner that will be in excess.
-
The reaction is initiated by adding a small volume of the limiting reactant's stock solution to the cuvette, followed by rapid mixing.
-
Immediately begin monitoring the change in absorbance at a wavelength where one of the reactants or products has a unique and strong absorption. The exponential decay of a reactant's absorbance or the increase in a product's absorbance is monitored over time.[8]
4. Data Analysis:
-
Under pseudo-first-order conditions (where one reactant is in large excess, e.g., >10-fold), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess: k₂ = k_obs / [Reactant in excess].
-
For reactions where pseudo-first-order conditions are not feasible, the data should be fitted to a second-order rate equation.
5. Controls and Replicates:
-
Run control experiments with each reactant alone to ensure no degradation or side reactions are occurring under the experimental conditions.
-
Perform all kinetic experiments in triplicate to ensure reproducibility.
Conclusion
The choice of a strained alkyne for a specific bioorthogonal application is a critical decision that directly impacts the efficiency and success of the experiment. While DBCO and its derivatives often provide the fastest kinetics for SPAAC with aliphatic azides, BCN and other cyclooctynes offer a valuable toolkit with varying reactivity profiles, stability, and hydrophilicity.[4] For SPOCQ reactions, BCN derivatives have demonstrated exceptionally high reaction rates. By carefully considering the quantitative data on reaction rates and the specific experimental context, researchers can select the optimal strained alkyne to advance their studies in chemical biology, drug development, and materials science.
References
- 1. Cu-free click cycloaddition reactions in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiacycloalkynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. High Rates of Quinone-Alkyne Cycloaddition Reactions are Dictated by Entropic Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. pubs.acs.org [pubs.acs.org]
Cyclodecyne: A Stable Alternative in Copper-Free Click Chemistry? A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of cycloalkyne for strain-promoted azide-alkyne cycloaddition (SPAAC) is critical. While DIFO and other cyclooctynes are lauded for their high reactivity, concerns about their stability can be a limiting factor. This guide provides a comprehensive comparison of cyclodecyne as a potential alternative, examining its performance against established cyclooctynes based on available experimental data.
The ideal cycloalkyne for copper-free click chemistry strikes a delicate balance between rapid reaction kinetics and stability in aqueous, biological environments. The pioneering work in this field has largely focused on eight-membered cyclooctynes, with reactivity enhancements achieved through increased ring strain and the introduction of electron-withdrawing groups. However, this push for faster kinetics often comes at the cost of reduced stability. This has led researchers to explore larger ring systems, such as cyclononynes and cyclodecynes, as potentially more stable alternatives.
Performance Comparison: Reactivity, Stability, and Cytotoxicity
A direct quantitative comparison of this compound with popular cyclooctynes like DIFO (difluorinated cyclooctyne) and DBCO (dibenzocyclooctyne) is challenging due to the limited availability of specific experimental data for this compound in the context of SPAAC. However, based on general principles of cycloalkyne reactivity and available literature on related larger-ring systems, a qualitative and partially quantitative comparison can be made.
| Feature | This compound | DIFO (Difluorinated Cyclooctyne) | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) |
| Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Not Reported | 0.076[1] | ~0.1[2] | 0.14[2] |
| Relative Reactivity | Lower | High | High | High |
| Relative Stability | Higher | Moderate | Moderate | Moderate |
| Cytotoxicity (IC₅₀) | Not Reported | Not Reported | Low cytotoxicity observed at high concentrations[3] | Not Reported |
| Aqueous Solubility | Moderate to Low | Moderate | Low | Moderate |
Note: The rate constants provided are for reactions with benzyl azide and serve as a reference. The reactivity of m-PEG10-azide may differ. Cytotoxicity is cell-line and context-dependent.
Generally, the reactivity of cycloalkynes is inversely correlated with ring size; smaller rings are more strained and thus more reactive.[4] Cyclononynes and cyclodecynes, being larger and less strained than cyclooctynes, are expected to be more stable but exhibit slower reaction kinetics.[5][6][7][8] This trade-off is a critical consideration for experimental design. For applications where high reactivity is paramount and the reaction can be performed quickly, cyclooctynes like DIFO and DBCO are excellent choices. However, for long-term labeling experiments or in scenarios where the cycloalkyne needs to persist in a complex biological environment before reacting, the enhanced stability of a this compound could be advantageous, despite its slower reaction rate.
Experimental Protocols
To ensure reproducible and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison of cycloalkyne performance.
Protocol 1: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
This method allows for the direct monitoring of reactant consumption and product formation to determine reaction kinetics.[9][10][11]
Materials:
-
Cycloalkyne (e.g., this compound, DIFO, DBCO)
-
Azide (e.g., benzyl azide)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the internal standard in the deuterated solvent at a known concentration. In an NMR tube, dissolve the cycloalkyne and the internal standard to achieve a starting concentration of approximately 10-50 mM for each. To simplify the kinetics to pseudo-first-order, one reactant can be used in a 5-10 fold excess.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the mixture before the addition of the azide to determine the initial concentration of the cycloalkyne relative to the internal standard.
-
Reaction Initiation: Add a known concentration of the azide to the NMR tube, mix quickly, and place the tube in the NMR spectrometer pre-equilibrated to the desired temperature (e.g., 25 °C).
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.
-
Data Analysis:
-
Identify well-resolved proton signals for the cycloalkyne and the resulting triazole product that do not overlap with other signals.
-
Integrate the chosen signals in each spectrum and normalize them against the integral of the internal standard to determine the concentration of the reactant and product at each time point.
-
For a pseudo-first-order reaction, plot the natural logarithm of the concentration of the limiting reactant versus time. The slope of the resulting linear fit corresponds to the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the reactant in excess.
-
Protocol 2: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cycloalkyne compound to be tested
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the cycloalkyne compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve.
-
Visualizing Workflows and Pathways
Understanding the practical application of these cycloalkynes is crucial. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway where these reagents are employed.
Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using SPAAC.
Caption: Targeted drug delivery mechanism of an antibody-drug conjugate.
Conclusion
The exploration of this compound and other larger-ring cycloalkynes as alternatives to the more established cyclooctynes represents a promising direction in the field of bioorthogonal chemistry. While quantitative data for this compound remains sparse, the general trend of increased stability at the expense of reactivity provides a valuable guiding principle for researchers. For applications demanding long-term stability and where slower kinetics can be tolerated, this compound and its derivatives may offer a significant advantage. Further experimental investigation into the reaction kinetics, stability in various biological media, and cytotoxicity of this compound is warranted to fully elucidate its potential as a robust tool for bioconjugation and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Photochemical Generation and Cycloadditions of Strained Cycloalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. benchchem.com [benchchem.com]
- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Bioorthogonality of Cyclodecyne Reactions
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has provided powerful tools for the specific labeling and tracking of biomolecules in their native environments. Among the most prominent bioorthogonal reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes to react with azides without the need for a cytotoxic copper catalyst. This guide provides a comparative evaluation of the bioorthogonality of several widely used cyclodecyne reagents: Bicyclononyne (BCN), Dibenzocyclooctyne (DIBO), Difluorinated Cyclooctyne (DIFO), and Biarylazacyclooctynone (BARAC).
Data Presentation
The following tables summarize the key performance indicators for the selected cyclodecynes based on available experimental data.
Table 1: Reaction Kinetics of Cyclodecynes with Benzyl Azide
| This compound | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |
| BCN | ~0.14 | CD3CN | [1] |
| DIBO | ~0.057 | CD3CN | [1][2] |
| DIFO | ~0.076 | Not Specified | [3] |
| BARAC | ~0.96 | Acetonitrile | [1][2] |
Table 2: Stability and Reactivity Profile of Cyclodecynes
| This compound | Stability in Biological Media | Thiol Reactivity | Cytotoxicity (Qualitative) |
| BCN | Moderate; carbamate linkages can be less stable.[4] | Reactive with peptidylcysteines.[5] | No apparent toxicity reported in labeling experiments. |
| DIBO | Generally stable; TMDIBO derivative is highly stable.[6] | Reactive with peptidylcysteines.[5] | No apparent toxicity reported in labeling experiments. |
| DIFO | Stable in aqueous solutions and in the presence of thiols.[3] | Less prone to thiol-yne addition compared to BCN and DIBO. | No apparent toxicity reported in labeling experiments.[3][5] |
| BARAC | Generally stable on the benchtop.[1] | Reactivity with thiols is likely but less documented in direct comparisons. | No cytotoxicity observed at labeling concentrations.[1] |
Note: Specific quantitative data for half-life in plasma/serum and IC50 values for cytotoxicity are not consistently available in the reviewed literature for all listed cyclodecynes.
Mandatory Visualization
Below are diagrams illustrating key aspects of evaluating this compound bioorthogonality.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclodecyne and Tetrazine Ligations for Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioorthogonal chemistry, the ability to perform specific and efficient chemical reactions within living systems is paramount. Among the most powerful catalyst-free "click" reactions are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), often employing cyclodecyne derivatives, and the inverse-Electron-Demand Diels-Alder (iEDDA) reaction, commonly known as tetrazine ligation. The choice between these two methodologies is a critical decision in experimental design, hinging on factors like reaction speed, the stability of the reactants, and the specific biological context.
This guide provides an objective comparison of this compound and tetrazine ligations, supported by experimental data, to assist researchers in selecting the optimal tool for applications ranging from cellular imaging to targeted drug delivery and the development of advanced biomaterials.
Quantitative Comparison of Performance
The efficacy of a bioorthogonal reaction is primarily assessed by its second-order rate constant (k₂), which reflects the reaction's speed at given reactant concentrations. A higher k₂ value is indicative of a faster reaction, a crucial attribute when dealing with low biomolecule concentrations or monitoring rapid biological events.[1]
| Feature | This compound Ligation (SPAAC) | Tetrazine Ligation (iEDDA) |
| Reaction Type | Strain-Promoted [3+2] Azide-Alkyne Cycloaddition.[2] | Inverse-Electron-Demand [4+2] Diels-Alder Cycloaddition.[3] |
| Primary Reactants | Strained Cyclooctyne (e.g., DBCO, BCN, DIBO) + Azide.[4] | 1,2,4,5-Tetrazine + Strained Alkene (e.g., trans-Cyclooctene, TCO).[3] |
| Product | Stable Triazole Linkage.[2] | Stable Dihydropyridazine Linkage.[5] |
| **Second-Order Rate Constant (k₂) ** | 10⁻³ to 1 M⁻¹s⁻¹ (Highly variable based on cyclooctyne structure).[5] | 1 to >10⁶ M⁻¹s⁻¹ (Among the fastest bioorthogonal reactions).[5][6] |
| Byproducts | None.[5] | Nitrogen Gas (N₂).[3][5] |
| Reactant Stability | Azides and most cyclooctynes are generally stable.[1][5] | Some strained alkenes (TCOs) can be prone to isomerization; tetrazines have variable stability in aqueous media.[5][7] |
| Bioorthogonality | Very good, though some cyclooctynes may exhibit off-target reactivity with thiols.[5] | Excellent, with minimal cross-reactivity with biological functional groups.[5] |
Reaction Mechanisms and Signaling Pathways
The fundamental mechanisms of SPAAC and iEDDA are distinct cycloaddition reactions. SPAAC is a [3+2] cycloaddition driven by the ring strain of the cyclooctyne, which lowers the activation energy for the reaction with an azide.[2] In contrast, tetrazine ligation is a [4+2] iEDDA reaction, where an electron-deficient tetrazine (the diene) reacts rapidly with an electron-rich, strained dienophile like TCO.[3] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, making the reaction irreversible.[3]
Experimental Protocols
The following are generalized protocols for performing SPAAC and tetrazine ligations in a bioconjugation context. Researchers should optimize concentrations, incubation times, and purification methods for their specific application.
This protocol details the labeling of a protein containing an azide functional group with a cyclooctyne (DBCO) that has been activated with an NHS ester for amine coupling.
Detailed Steps:
-
Reagent Preparation : Ensure the purified azide-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Just before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[4]
-
Reaction : To the protein solution, add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution. It is crucial to keep the final concentration of DMSO below 10% to prevent protein denaturation.[4]
-
Incubation : Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[4]
-
Purification : Remove unreacted DBCO-NHS ester and byproducts using a desalting column equilibrated with the appropriate buffer.[4]
-
Characterization : Analyze the final conjugate using SDS-PAGE to observe the molecular weight shift, mass spectrometry to confirm the precise mass, and UV-Vis spectroscopy to quantify the degree of labeling.[4]
This protocol describes a method to determine the second-order rate constant of a tetrazine-TCO ligation by monitoring the disappearance of the characteristic tetrazine absorbance.
Detailed Steps:
-
Instrument Setup : Configure a UV-Vis spectrophotometer to monitor the absorbance at the maximum wavelength (λmax) of the specific tetrazine being used.
-
Reagent Preparation : Prepare a stock solution of the tetrazine in the reaction buffer (e.g., PBS). Prepare a separate stock solution of the TCO derivative in the same buffer at a concentration that is at least 10 times higher than the tetrazine concentration to ensure pseudo-first-order kinetics.
-
Data Acquisition : Place the tetrazine solution in a cuvette and record the initial absorbance (A₀). To initiate the reaction, add the TCO solution to the cuvette, mix rapidly, and immediately begin recording the absorbance at regular time intervals.
-
Kinetic Analysis : Plot the natural logarithm of the absorbance (ln(A)) against time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the TCO.
Conclusion and Recommendations
The choice between this compound (SPAAC) and tetrazine (iEDDA) ligation is highly dependent on the specific experimental requirements.
Choose Tetrazine Ligation (iEDDA) when:
-
Rapid kinetics are essential : For applications requiring fast labeling at low concentrations, such as in vivo imaging or tracking dynamic processes, the superior speed of iEDDA is a significant advantage.[1][3]
-
High specificity is critical : The exceptional bioorthogonality of the tetrazine-TCO pair minimizes off-target reactions.[5]
Choose this compound Ligation (SPAAC) when:
-
Long-term reactant stability is a concern : Azides and many cyclooctynes offer excellent stability over extended periods.[1]
-
A small, stable bioorthogonal handle is preferred : The azide group is small and generally very stable in biological systems.[5]
-
Extremely fast kinetics are not a prerequisite, and reaction times of several minutes to hours are acceptable.[5]
Ultimately, both SPAAC and iEDDA are robust and indispensable tools in the bioorthogonal chemistry toolbox. By understanding their distinct characteristics, researchers can make informed decisions to effectively advance their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking Cyclodecyne Probes for Bioorthogonal Labeling: A Comparative Guide
In the landscape of chemical biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Copper-free click chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful tool for this purpose. At the heart of this reaction are cyclodecyne probes, whose unique ring strain enables them to react efficiently with azides without the need for cytotoxic copper catalysts. This guide provides an objective comparison of the performance of common this compound probes, supported by experimental data, to aid researchers in selecting the optimal tool for their specific applications.
Data Presentation: A Quantitative Comparison
The performance of a this compound probe is dictated by several key parameters: its reaction kinetics, stability in biological media, cell permeability, and cytotoxicity. The following tables summarize these quantitative metrics for commonly used this compound probes and a key alternative from the realm of tetrazine ligations.
Table 1: Reaction Kinetics of this compound and Alternative Probes
The second-order rate constant (k₂) is a critical measure of a probe's reactivity. A higher k₂ value indicates a faster reaction, which is crucial for capturing dynamic processes or when working with low concentrations of target molecules.
| Probe | Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| This compound Probes (SPAAC) | |||
| OCT (Octacycloalkyne) | Benzyl Azide | 0.0024 | Acetonitrile |
| MOFO (Monofluorinated Cyclooctyne) | Benzyl Azide | 0.043 | Acetonitrile |
| DIFO (Difluorinated Cyclooctyne) | Benzyl Azide | 0.3 | Acetonitrile |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | 0.3 | Methanol |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~1.0 | Acetonitrile |
| BARAC (Biarylazacyclooctynone) | Benzyl Azide | 1.3 | Acetonitrile |
| Alternative Probe (Tetrazine Ligation) | |||
| TCO (trans-Cyclooctene) | 3,6-di-(2-pyridyl)-s-tetrazine | ~800 - 2000 | 9:1 Methanol/Water or PBS[1] |
Table 2: Stability of this compound Probes
The stability of a probe in a biological environment, particularly in the presence of endogenous nucleophiles like glutathione (GSH), is crucial for the success of long-term experiments.
| Probe | Condition | Half-life | Key Findings |
| DBCO | In presence of GSH | ~71 minutes[1] | The hydrophobicity of DBCO can contribute to aggregation and faster clearance.[1] |
| BCN | In presence of GSH | ~6 hours[1] | BCN is significantly more stable in the presence of thiols compared to DBCO.[1] |
| sTCO | Human Serum | Stable | While stable in serum, sTCO can isomerize to the unreactive cis-isomer in the presence of high thiol concentrations.[2] |
Table 3: Cell Permeability of Probes
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
| < 1 | Low | Poor (0-20%)[3] |
| 1 - 10 | Moderate | Moderate (20-70%)[3] |
| > 10 | High | High (70-100%)[3] |
The permeability of this compound probes is influenced by factors such as their hydrophobicity. For instance, the inclusion of a hydrophilic PEG linker in a DBCO probe (e.g., DBCO-PEG4-amine) is designed to increase its water solubility and potentially its permeability.[4]
Table 4: Cytotoxicity of Probes on HeLa Cells
The half-maximal inhibitory concentration (IC50) is a measure of a substance's toxicity. Lower IC50 values indicate higher cytotoxicity.
| Compound | Exposure Time | IC50 |
| DBCO-fluorophore | Not specified | Generally low cytotoxicity reported[5] |
| Camptothecin (Control) | 24 hours | Not specified, used as a standard anticancer drug[6] |
| Dibenzofuran-based fluorophores (DBF1, DBF2) | 24 hours | 42.08 µg/ml and 39.74 µg/ml, respectively[6] |
| ICD-85 (Control) | 72 hours | 25 ± 2.9 µg/mL[7] |
Experimental Protocols
Reproducible and reliable comparative data can only be obtained through standardized experimental protocols. Below are representative methodologies for assessing the key performance metrics of this compound probes.
Determination of Second-Order Rate Constant (k₂) via UV-Vis Spectrophotometry
This method is suitable for reactions where there is a significant change in the UV-Vis spectrum upon product formation, as is often the case with DBCO-azide reactions.
Materials:
-
Cyclooctyne probe (e.g., DBCO derivative) of known concentration.
-
Azide reactant (e.g., benzyl azide) of known concentration.
-
Suitable buffer (e.g., PBS, pH 7.4).
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare stock solutions of the cyclooctyne probe and the azide reactant in the chosen buffer.
-
In a quartz cuvette, add a known concentration of the cyclooctyne probe and measure the initial absorbance at its maximum absorbance wavelength (λmax), which is often around 309 nm for DBCO.
-
Initiate the reaction by adding a known excess (at least 10-fold) of the azide reactant to the cuvette to ensure pseudo-first-order kinetics.
-
Immediately begin monitoring the decrease in absorbance at the λmax over time at a constant temperature.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot is the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide reactant.
In Vitro Thiol Stability Assay
This assay evaluates the stability of this compound probes in the presence of a high concentration of a reducing agent, such as glutathione (GSH), mimicking the intracellular environment.[8]
Materials:
-
This compound probe of interest.
-
Glutathione (GSH).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Azide-functionalized fluorescent probe.
-
Microplate reader or HPLC system.
Procedure:
-
Prepare stock solutions of the this compound probe and GSH in PBS.
-
In a microcentrifuge tube, mix the this compound probe solution with the GSH solution to a final concentration that mimics physiological conditions (e.g., 1-10 mM GSH).
-
Prepare a control sample with PBS instead of the GSH solution.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 6 hours), take an aliquot from each sample.
-
To each aliquot, add an excess of an azide-functionalized fluorescent probe to react with the remaining active this compound.
-
Analyze the fluorescence intensity using a microplate reader. A decrease in fluorescence over time indicates degradation of the this compound probe. Alternatively, analyze the samples by HPLC to quantify the amount of intact probe remaining.
-
Plot the percentage of remaining active probe versus time to determine the half-life.
Cell Permeability Assay using Caco-2 Cells
The Caco-2 cell line is a widely used in vitro model to predict human drug absorption.[9]
Materials:
-
Caco-2 cells.
-
Transwell inserts.
-
Cell culture medium and reagents.
-
This compound probe of interest.
-
LC-MS/MS system for analysis.
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the permeability of a low-permeability marker like Lucifer yellow.
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
To measure apical to basolateral permeability (A-B), add the test probe in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (acceptor) compartment.
-
Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Collect samples from both the apical and basolateral compartments at various time points.
-
Analyze the concentration of the probe in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells and is a common method for assessing the cytotoxicity of a compound.[8]
Materials:
-
Cell line of interest (e.g., HeLa).
-
Complete cell culture medium.
-
This compound probe stock solutions (in a biocompatible solvent like DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the this compound probe in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the probe. Include a vehicle-only control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-only control and plot the results to determine the IC50 value.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows where this compound probes are applied.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
A Mechanistic Duel: Cyclodecyne and Cyclooctyne in Cycloaddition Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation and materials science, the choice of a bioorthogonal reaction partner is critical. Among the most powerful tools in this arena is the strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of click chemistry. This guide provides an objective, data-driven comparison of the mechanistic aspects and performance of two key cycloalkynes: cyclodecyne and the more ubiquitous cyclooctyne.
The reactivity of cycloalkynes in SPAAC is fundamentally driven by ring strain. The deviation from the ideal 180° bond angle of a linear alkyne to the bent geometry within a small ring system lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly without the need for a cytotoxic copper catalyst. This guide will delve into the available mechanistic studies, comparing the kinetic data and computational analyses of these two cycloalkynes to inform the selection of the optimal reagent for specific research applications.
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction. While extensive kinetic data is available for a wide range of cyclooctyne derivatives, quantitative data for this compound in SPAAC reactions is less prevalent in the literature. The following table summarizes representative kinetic data for various cyclooctyne derivatives and available information for this compound.
| Cycloalkyne Derivative | Azide Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Solvent | Reference |
| Cyclooctyne (OCT) | Benzyl azide | 2.4 x 10⁻³ | CD₃CN | [1] |
| Monofluorinated cyclooctyne (MOFO) | Benzyl azide | 4.3 x 10⁻³ | Not specified | [1] |
| Difluorinated cyclooctyne (DIFO) | Benzyl azide | 7.6 x 10⁻² | Not specified | [1] |
| Bicyclononyne (BCN) | Benzyl azide | ~0.14 | Not specified | [2] |
| Dibenzocyclooctyne (DIBAC/DBCO) | Benzyl azide | 1.9 | Not specified | [2] |
| Biarylazacyclooctynone (BARAC) | Benzyl azide | > 1 | Not specified | [3] |
| Twisted this compound | Azides | Approaches reactivity of cyclooctynes | Not specified |
Note: The reactivity of "twisted" cyclodecynes has been reported to approach that of cyclooctynes, but specific quantitative data for a direct comparison is limited in the reviewed literature. The reactivity of all cycloalkynes is highly dependent on the specific derivative and the azide reaction partner.
Mechanistic Insights from Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of SPAAC reactions. The distortion/interaction model is a key theoretical framework used to analyze the activation barriers of these cycloadditions.
The activation energy (ΔE‡) is decomposed into two components:
-
Distortion Energy (ΔEd‡): The energy required to distort the azide and the cycloalkyne from their ground-state geometries to the geometries they adopt in the transition state.
-
Interaction Energy (ΔEi‡): The favorable energy released when the two distorted reactants interact in the transition state.
For cyclooctyne, computational studies have consistently shown that its high reactivity stems from a significantly lower distortion energy compared to linear alkynes.[1] The pre-distorted, bent structure of cyclooctyne is closer to the transition state geometry, thus requiring less energy to achieve it.
While detailed computational studies directly comparing this compound and cyclooctyne under the same theoretical framework are not abundant, it is understood that the larger, more flexible ten-membered ring of this compound generally results in lower ring strain compared to the eight-membered ring of cyclooctyne. This would theoretically lead to a higher distortion energy and consequently a slower reaction rate for a simple, unsubstituted this compound. However, the development of "twisted" this compound derivatives suggests that strategic structural modifications can significantly enhance their reactivity, potentially by lowering the distortion energy or enhancing the interaction energy in the transition state.
Experimental Protocols for Kinetic Analysis
The determination of second-order rate constants for SPAAC reactions is crucial for comparing the performance of different cycloalkynes. Several experimental techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Reactant Preparation: Prepare stock solutions of the cycloalkyne and an azide (e.g., benzyl azide) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN).
-
Reaction Initiation: Mix the reactant solutions in an NMR tube at a known concentration and temperature.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the disappearance of a characteristic peak of the cycloalkyne or the appearance of a characteristic peak of the triazole product. The concentration of the reactants and products can be determined by integrating the respective peaks relative to an internal standard. The second-order rate constant is then calculated from the rate of concentration change over time.[4]
UV-Vis Spectroscopy
Methodology:
-
Reactant Preparation: Prepare stock solutions of the cycloalkyne and azide in a suitable solvent.
-
Reaction Monitoring: In a cuvette, mix the reactants and monitor the change in absorbance at a wavelength where the cycloalkyne or the triazole product has a distinct absorption profile.
-
Data Analysis: The change in absorbance over time is used to calculate the change in concentration, from which the rate constant can be determined.[5]
Fluorescence Spectroscopy
Methodology:
-
Reactant Preparation: Utilize a fluorogenic azide that becomes fluorescent upon cycloaddition with the cycloalkyne.
-
Reaction Monitoring: Mix the cycloalkyne and the fluorogenic azide in a fluorometer cuvette.
-
Data Acquisition: Monitor the increase in fluorescence intensity over time.
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of the reaction, allowing for the calculation of the rate constant. This method is particularly sensitive and suitable for fast reactions.[5]
Signaling Pathways and Experimental Workflows
The selection of a cycloalkyne for a specific application often depends on its role within a larger experimental workflow, such as in chemical biology for the labeling of biomolecules.
General Workflow for Protein Labeling using SPAAC
Caption: A generalized experimental workflow for labeling a protein of interest (POI) using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Logical Relationship in SPAAC Reactivity
The reactivity of cycloalkynes in SPAAC is governed by a balance of factors, primarily ring strain and electronic effects.
Caption: Logical relationship illustrating the key factors that influence the reactivity of cycloalkynes in SPAAC reactions.
Conclusion
The current body of scientific literature provides a comprehensive understanding of the mechanistic principles governing the reactivity of cyclooctyne derivatives in strain-promoted azide-alkyne cycloadditions. The high degree of ring strain in the eight-membered ring leads to exceptionally fast reaction kinetics, making cyclooctynes powerful tools for a wide range of applications.
In contrast, while this compound has been explored as a cycloaddition partner, there is a comparative scarcity of quantitative kinetic and mechanistic data directly comparing its performance to cyclooctyne. The available information suggests that while simple this compound is likely less reactive due to lower ring strain, strategically modified "twisted" cyclodecynes can achieve reactivities that approach those of cyclooctynes.
For researchers selecting a cycloalkyne for their specific needs, cyclooctyne derivatives offer a well-characterized and highly reactive platform with a wealth of supporting data. However, the emerging research on substituted cyclodecynes indicates their potential as viable alternatives, particularly in applications where the specific steric or electronic properties of a ten-membered ring system may be advantageous. Further direct comparative studies are warranted to fully elucidate the relative merits of these two important classes of cycloalkynes.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclodecyne
For researchers, scientists, and drug development professionals, the safe handling of highly reactive compounds is paramount. Cyclodecyne, a strained cyclic alkyne, presents unique challenges due to its reactivity. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in your laboratory.
Immediate Safety and Handling Precautions
Due to its high reactivity, this compound is often generated in situ for immediate use in reactions rather than being stored for long periods.[1] All handling must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. A thorough risk assessment should be completed before any new procedure involving this compound.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for reactive organic chemicals.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and potential unexpected vigorous reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Check manufacturer's compatibility charts. | Prevents skin contact with this compound and solvents. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from splashes and potential ignition sources. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary control. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Minimizes inhalation of potentially harmful vapors. |
Chemical and Physical Properties:
Understanding the physical properties of this compound is crucial for safe handling and experimental design.
| Property | Value |
| Molecular Formula | C₁₀H₁₆ |
| Molecular Weight | 136.234 g/mol [2][3][4] |
| Boiling Point | 204°C at 760 mmHg[2][3][5] |
| Flash Point | 66.4°C[2][3][5] |
| Density | 0.86 g/cm³[2][3] |
Experimental Protocol: General Handling and In Situ Generation
Given that this compound is often generated for immediate use, a general protocol for its safe handling during a reaction is outlined below. This is a generalized procedure and must be adapted to the specific requirements of your experiment.
Materials:
-
Appropriate precursor (e.g., 1,2-dibromocyclodecane)[1]
-
Strong base (e.g., potassium tert-butoxide)
-
Anhydrous, high-boiling point solvent
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
Addition funnel
-
Stirring apparatus
-
Appropriate quenching agent
Procedure:
-
Inert Atmosphere: The entire apparatus must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to prevent side reactions and potential oxidation.
-
Solvent and Precursor: Add the anhydrous solvent and the this compound precursor to the reaction vessel under a positive pressure of inert gas.
-
Cooling: Cool the reaction mixture to the appropriate temperature as dictated by the specific experimental protocol.
-
Base Addition: Slowly add the strong base to the reaction mixture via an addition funnel. The addition should be dropwise to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a suitable quenching agent.
-
Work-up: Proceed with the experimental work-up as required.
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.
Waste Segregation and Collection:
-
Liquid Waste: All liquid waste containing this compound, its precursors, or reaction byproducts should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solid Waste: Any solid waste, such as contaminated filter paper or drying agents, should be collected in a separate, clearly labeled hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid waste container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
EH&S Consultation: Contact your institution's Environmental Health and Safety (EH&S) department for guidance on the specific disposal procedures for reactive organic waste.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed and approved waste disposal contractor. Do not attempt to neutralize or dispose of this compound waste down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
